molecular formula C7H15NO B1519203 1-(Cyclopropylamino)-2-methylpropan-2-ol CAS No. 1181570-55-7

1-(Cyclopropylamino)-2-methylpropan-2-ol

Cat. No.: B1519203
CAS No.: 1181570-55-7
M. Wt: 129.2 g/mol
InChI Key: CDVGJQFSRQDLPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylamino)-2-methylpropan-2-ol is a chemical compound with the molecular formula C7H15NO and a molecular weight of 129.20 g/mol . Its structure is characterized by a SMILES notation of CC(C)(CNC1CC1)O and an InChIKey of CDVGJQFSRQDLPI-UHFFFAOYSA-N . This compound belongs to a class of organic molecules featuring both an amino and an alcohol functional group, which can make it a valuable intermediate or building block in organic synthesis and medicinal chemistry research. The presence of the cyclopropyl group can impart unique stereoelectronic properties, influencing the molecule's conformation and interaction with biological targets. As a beta-amino alcohol derivative, this compound is of interest for the exploration of novel pharmaceutical agents and biochemical tools. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. It must not be used as a drug, agricultural chemical, or for any other commercial application.

Properties

IUPAC Name

1-(cyclopropylamino)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2,9)5-8-6-3-4-6/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVGJQFSRQDLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1181570-55-7
Record name 1-(cyclopropylamino)-2-methylpropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclopropylamino)-2-methylpropan-2-ol is a significant β-amino alcohol moiety of interest in medicinal chemistry and drug development. Its structural combination of a cyclopropylamine group and a tertiary alcohol presents a unique scaffold for the design of novel therapeutic agents. This guide provides a comprehensive overview of a primary, field-proven synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. The synthesis is centered around the nucleophilic ring-opening of an epoxide, a robust and versatile reaction in organic synthesis.

Core Synthesis Strategy: Epoxide Aminolysis

The most direct and industrially scalable approach to synthesizing 1-(Cyclopropylamino)-2-methylpropan-2-ol is through the aminolysis of isobutylene oxide (also known as 2,2-dimethyloxirane) with cyclopropylamine. This reaction is a classic example of a nucleophilic substitution (SN2) reaction, where the lone pair of electrons on the nitrogen atom of cyclopropylamine attacks one of the electrophilic carbon atoms of the epoxide ring.[1][2] The inherent ring strain of the three-membered epoxide ring provides the thermodynamic driving force for the reaction, leading to the formation of a stable β-amino alcohol.[2][3]

Reaction Mechanism

The reaction proceeds via a concerted SN2 mechanism. The nucleophilic nitrogen of cyclopropylamine attacks one of the carbon atoms of the epoxide ring. Simultaneously, the carbon-oxygen bond of the epoxide breaks, with the electrons moving to the oxygen atom. In the case of the symmetrical isobutylene oxide, the attack can occur at either of the two equivalent carbons of the epoxide ring, leading to a single product. A subsequent proton transfer step, typically from a protic solvent or during an aqueous workup, neutralizes the resulting alkoxide to yield the final tertiary alcohol.

Reaction_Mechanism reactant1 Isobutylene Oxide reactant2 Cyclopropylamine product 1-(Cyclopropylamino)-2-methylpropan-2-ol start intermediate Transition State start->intermediate Nucleophilic Attack (SN2) final_product intermediate->final_product Ring Opening & Protonation product_struct reactant1_struct reactant2_struct

Caption: General reaction scheme for the synthesis.

Experimental Protocol

This protocol describes a robust method for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesNotes
Isobutylene Oxide72.117.21 g0.10Highly flammable, corrosive.[4][5]
Cyclopropylamine57.098.56 g0.15Highly flammable, corrosive, lachrymator.[6][7][8][9]
Ethanol (anhydrous)46.0750 mL-Solvent
Diethyl ether74.12As needed-For extraction
Saturated NaCl solution-As needed-For washing
Anhydrous MgSO4120.37As needed-For drying
Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (8.56 g, 0.15 mol) in anhydrous ethanol (50 mL).

  • Reagent Addition: To the stirred solution, add isobutylene oxide (7.21 g, 0.10 mol) dropwise over a period of 15 minutes. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80°C) and maintain this temperature for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 50 mL of diethyl ether and 50 mL of water.

    • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

    • Separate the aqueous layer and extract it twice more with 25 mL portions of diethyl ether.

    • Combine all the organic layers and wash with 50 mL of saturated sodium chloride solution.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure to yield the crude product.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Causality in Experimental Choices
  • Excess Cyclopropylamine: A molar excess of cyclopropylamine is used to ensure the complete consumption of the limiting reagent, isobutylene oxide, and to minimize the potential for side reactions.

  • Solvent: Ethanol is chosen as the solvent due to its ability to dissolve both reactants and its suitable boiling point for the reaction temperature. It also acts as a proton source for the final protonation step. Other polar, protic solvents can also be employed.[10]

  • Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Aqueous Work-up: The work-up procedure is designed to remove the excess cyclopropylamine and any water-soluble byproducts from the desired product. The brine wash helps to break any emulsions and further remove water from the organic layer.

Safety and Handling

Isobutylene Oxide:

  • Hazards: Highly flammable liquid and vapor. Causes severe skin burns and eye damage. May cause genetic defects and cancer.[4][5]

  • Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.[4][11][12][13]

Cyclopropylamine:

  • Hazards: Highly flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage. It is also a lachrymator.[6][7][8][9]

  • Handling: Use in a chemical fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.[6][7][8][14]

Logical Workflow Diagram

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep1 Dissolve Cyclopropylamine in Ethanol prep2 Add Isobutylene Oxide Dropwise prep1->prep2 react Heat to Reflux (4-6 hours) prep2->react monitor Monitor by TLC/GC-MS react->monitor workup1 Remove Solvent monitor->workup1 workup2 Liquid-Liquid Extraction with Diethyl Ether/Water workup1->workup2 workup3 Wash with Brine workup2->workup3 workup4 Dry with MgSO4 workup3->workup4 purify1 Remove Solvent workup4->purify1 purify2 Vacuum Distillation or Column Chromatography purify1->purify2 end end purify2->end Final Product

Sources

1-(Cyclopropylamino)-2-methylpropan-2-ol chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Executive Summary

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of 1-(cyclopropylamino)-2-methylpropan-2-ol. As a member of the β-amino alcohol class of compounds, this molecule holds potential as a versatile intermediate and building block in medicinal chemistry and materials science.[1][2] The structure combines a secondary cyclopropylamine, which offers unique conformational rigidity and metabolic stability, with a sterically hindered tertiary alcohol. This guide details a robust synthetic protocol via the nucleophilic ring-opening of an epoxide, outlines detailed methodologies for its characterization using modern spectroscopic techniques, and discusses its potential chemical reactivity. The content is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this specific chemical entity.

Introduction: The Significance of the β-Amino Alcohol Motif

β-amino alcohols are a privileged structural motif found in a vast array of natural products, pharmaceuticals, and chiral auxiliaries.[1][3][4] Their biological and chemical importance stems from the vicinal relationship of the amino and hydroxyl groups, which can participate in hydrogen bonding and act as a key pharmacophore for enzyme and receptor targets. Prominent examples include β-blockers used to treat cardiovascular conditions and various protease inhibitors.[1][3]

The target molecule, 1-(cyclopropylamino)-2-methylpropan-2-ol, possesses three key structural features:

  • A β-Amino Alcohol Core: Providing the foundational reactivity and potential biological activity.

  • A Tertiary Alcohol: The hydroxyl group is situated on a quaternary carbon, which imparts significant steric hindrance, influencing its reactivity and intermolecular interactions.

  • A Cyclopropylamine Moiety: The cyclopropyl group is a well-regarded bioisostere for phenyl rings or bulky alkyl groups in drug design. It often enhances metabolic stability and can improve binding affinity by introducing conformational constraint.

This guide provides a predictive but scientifically grounded framework for the synthesis and analysis of this specific, un-commercialized molecule, based on established chemical principles.

Synthetic Strategy: Aminolysis of an Epoxide

The most direct and industrially scalable method for preparing β-amino alcohols is the nucleophilic ring-opening of an epoxide with an amine.[1][3][5] This approach is highly efficient and offers excellent control over regioselectivity.

Rationale and Mechanistic Insight

The proposed synthesis involves the reaction of 1,2-epoxy-2-methylpropane (isobutylene oxide) with cyclopropylamine . The reaction proceeds via a classic SN2 mechanism.

  • Nucleophile: Cyclopropylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking an electrophilic carbon of the epoxide ring.

  • Electrophile: The epoxide ring is strained, making its carbons susceptible to nucleophilic attack.[5][6]

  • Regioselectivity: In the absence of an acid catalyst (i.e., under neutral or basic conditions), the nucleophilic attack occurs at the sterically less hindered carbon atom.[6][7] For 1,2-epoxy-2-methylpropane, the primary carbon (C1) is significantly more accessible than the tertiary carbon (C2). This steric control ensures the formation of the desired 1-amino-2-ol regioisomer with high fidelity. An acid-catalyzed pathway, in contrast, would protonate the epoxide oxygen, leading to a partial positive charge buildup on the more substituted carbon (C2), favoring an SN1-like opening and yielding the undesired regioisomer.[5][6]

The proposed synthetic pathway is illustrated below.

G cluster_product Product R1 1,2-Epoxy-2-methylpropane (Isobutylene Oxide) P1 1-(Cyclopropylamino)-2-methylpropan-2-ol R1->P1 + R2 Cyclopropylamine R2->P1 S_N2 Attack

Caption: Proposed synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Experimental Protocol: Synthesis and Purification

This section provides a representative, step-by-step methodology for the synthesis of 1-(cyclopropylamino)-2-methylpropan-2-ol.

Materials and Equipment
Reagent/MaterialFormulaM.W.QuantityMoles
1,2-Epoxy-2-methylpropaneC₄H₈O72.117.21 g0.10
CyclopropylamineC₃H₇N57.106.85 g0.12
Ethanol (anhydrous)C₂H₅OH46.07100 mL-
Diethyl Ether(C₂H₅)₂O74.12As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-
Silica GelSiO₂-As needed-

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography.

Step-by-Step Synthesis Workflow
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-epoxy-2-methylpropane (0.10 mol) dissolved in 50 mL of anhydrous ethanol.

  • Amine Addition: Add cyclopropylamine (0.12 mol, 1.2 equivalents) to the flask. The use of a slight excess of the amine helps to drive the reaction to completion.

  • Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 dichloromethane:methanol eluent system.

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the limiting reagent), allow the mixture to cool to room temperature. Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Aqueous Work-up: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a separatory funnel and wash with 50 mL of brine (saturated NaCl solution) to remove any residual water-soluble impurities.

  • Drying and Filtration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and wash with a small amount of diethyl ether.

  • Final Concentration: Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate, to obtain the pure 1-(cyclopropylamino)-2-methylpropan-2-ol.

G Experimental Workflow A 1. Combine Reactants (Epoxide & Amine in Ethanol) B 2. Reflux Reaction (12-24h, ~78°C) A->B C 3. Monitor via TLC B->C periodically C->B if incomplete D 4. Cool & Remove Solvent (Rotary Evaporator) C->D if complete E 5. Aqueous Work-up (Diethyl Ether & Brine) D->E F 6. Dry Organic Layer (Anhydrous MgSO₄) E->F G 7. Purify by Chromatography (Silica Gel) F->G H 8. Characterize Product G->H

Caption: Step-by-step workflow for synthesis and purification.

Physicochemical and Spectroscopic Properties

The following properties are predicted based on the molecular structure and data from analogous compounds.

PropertyValueSource
Molecular FormulaC₇H₁₅NO-
Molecular Weight129.20 g/mol -
AppearanceColorless to pale yellow oil/low melting solidPredicted
Boiling Point~180-200 °CPredicted
XLogP3~0.5Predicted[8]
Hydrogen Bond Donors2Predicted[8]
Hydrogen Bond Acceptors2Predicted[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Predicted, CDCl₃, 400 MHz):

    • δ ~3.3-3.6 (br s, 1H): -OH proton, broad due to hydrogen bonding and exchange. Signal disappears upon D₂O shake.[9]

    • δ ~2.6-2.8 (m, 2H): -CH₂- protons adjacent to the nitrogen. Expected to be a multiplet due to coupling with the N-H proton.

    • δ ~2.2-2.4 (m, 1H): -CH- proton of the cyclopropyl ring.

    • δ ~1.5-1.8 (br s, 1H): -NH- proton.

    • δ ~1.25 (s, 6H): Two equivalent -CH₃ groups on the tertiary carbon, appearing as a sharp singlet.[9]

    • δ ~0.4-0.6 (m, 4H): Four -CH₂- protons of the cyclopropyl ring.

  • ¹³C NMR (Predicted, CDCl₃, 100 MHz):

    • δ ~72.0: Quaternary carbon bearing the -OH group.

    • δ ~55.0: -CH₂- carbon adjacent to the nitrogen.

    • δ ~35.0: -CH- carbon of the cyclopropyl ring.

    • δ ~28.0: Two equivalent -CH₃ carbons.

    • δ ~5.0: Two equivalent -CH₂- carbons of the cyclopropyl ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks confirming the presence of the key functional groups.[10][11]

  • ~3400-3300 cm⁻¹ (broad): O-H stretching vibration from the tertiary alcohol, broadened due to hydrogen bonding.

  • ~3300 cm⁻¹ (sharp, medium): N-H stretching vibration from the secondary amine.

  • ~2970-2850 cm⁻¹ (strong): C-H stretching from the methyl and methylene groups.

  • ~1150 cm⁻¹ (strong): C-O stretching vibration of the tertiary alcohol.

  • ~1100 cm⁻¹ (medium): C-N stretching vibration.

Mass Spectrometry (MS)
  • Molecular Ion (M⁺): A peak at m/z = 129 corresponding to the molecular weight.

  • Key Fragmentation Patterns:

    • m/z = 114 (M-15): Loss of a methyl radical (•CH₃), a common fragmentation for tertiary alcohols, leading to a stable oxonium ion.[12]

    • m/z = 72: Alpha-cleavage between the carbon bearing the hydroxyl group and the adjacent methylene group, resulting in the [C₃H₇N(CH₂)]⁺ fragment.

    • m/z = 58: Cleavage yielding the [HO-C(CH₃)₂]⁺ fragment.

Chemical Reactivity and Potential Applications

1-(Cyclopropylamino)-2-methylpropan-2-ol is a bifunctional molecule, with reactivity centered at the amino and hydroxyl groups.

  • Amine Group Reactivity: The secondary amine can undergo standard reactions such as acylation with acid chlorides or anhydrides to form amides, alkylation to form tertiary amines, and salt formation upon treatment with acids.

  • Hydroxyl Group Reactivity: The tertiary alcohol is resistant to oxidation under mild conditions. It can undergo esterification under forcing conditions (e.g., using an acid chloride in the presence of a strong base) or be converted to an ether.

  • Cyclopropyl Group Stability: The cyclopropane ring is generally stable but can undergo ring-opening reactions under conditions involving strong acids or catalytic hydrogenation, though this typically requires harsh conditions.[13]

Potential Applications: This molecule is an excellent candidate as a scaffold or intermediate in drug discovery programs. Its derivatives could be explored as ligands for various biological targets where the combination of a hydrogen-bonding domain and the unique properties of the cyclopropyl group are desirable.

Safety and Handling

While specific toxicological data for this compound is unavailable, it should be handled with care based on the properties of similar β-amino alcohols and amines.

  • GHS Hazards (Predicted): Likely to be classified as a skin and eye irritant. May cause respiratory irritation.[8]

  • Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.

References

  • Bhagavathula, D.S., Boddeti, G., & Venu, R. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. [Source not further specified in snippet]
  • Taylor & Francis Online. (2010). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by cyanuric chloride under mild and solvent-free conditions.
  • ACS Publications. (2022). Photoredox-Catalyzed Synthesis of β-Amino Alcohols: Hydroxymethylation of Imines with α-Silyl Ether as Hydroxymethyl Radical Precursor. Organic Letters.
  • Sigma-Aldrich. (2018). Synthesis of β-Amino Alcohol Derivatives through a Photo-Induced Reaction in DMSO.
  • ACS Publications. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry.
  • PubChem. 1-(1-Cyclopropylpropylamino)-2-methylpropan-2-ol.
  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.
  • ChemicalBook. 1-Amino-2-methylpropan-2-ol(2854-16-2) 1H NMR spectrum.
  • Total Organic Chemistry. (2020). Reactions of Epoxides. YouTube.
  • Oberlin College and Conservatory. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles.
  • NIH. Dicationic ring opening reactions of trans-2-phenylcyclopropylamine•HCl: electrophilic cleavage of the distal (C2-C3) bond of cyclopropanes.
  • NIST. 1-Propanol, 2-amino-2-methyl-. NIST WebBook.
  • British Pharmacopoeia. 2-Methylpropan-2-ol.
  • PubChem. 1-(Ethylamino)-2-methylpropan-2-ol.
  • PubChem. 2-Cyclopropyl-2-methylpropan-1-ol.
  • BLDpharm. 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride.
  • Pharmaffili
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-2-ol.
  • Chemistry LibreTexts. (2024). 18.6: Reactions of Epoxides - Ring-opening.
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-2-ol.
  • Organic Chemistry Portal. Synthesis of cyclopropanols.
  • Doc Brown's Chemistry. 2-methylpropan-2-ol low high resolution 1H proton nmr spectrum.
  • Human Metabolome Database. (2012). Showing metabocard for 2-Methylpropan-2-ol (HMDB0031456).
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of cyclopropanes.
  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropan-1-ol.
  • FooDB. (2010). Showing Compound 2-Methylpropan-2-ol132 (FDB006719).
  • Doc Brown's Chemistry. mass spectrum of 2-methylpropan-1-ol.
  • PubMed. RIFM fragrance ingredient safety assessment, cyclopentanol, 2-methyl-5-(1-methylethyl)
  • NICNAS. (2013). 2-Propanol, 2-methyl-: Human health tier II assessment.
  • Doc Brown's Chemistry. mass spectrum of propan-2-ol.
  • Doc Brown's Chemistry. infrared spectrum of propan-2-ol.
  • PubChem. 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans-.
  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropan-1-ol.
  • ASIS Scientific.
  • British Pharmacopoeia. 2-Methylpropan-2-ol.
  • SpectraBase. 1-Propanol, 2-methyl-1-[1-(hydroxymethyl)cyclopropyl].
  • NIST. 1-Propanol, 2-methyl- - IR Spectrum. NIST WebBook.
  • NIST. 1-Propanol, 2-methyl- - Mass Spectrum. NIST WebBook.
  • Chemos GmbH&Co.KG. (2023).
  • PubChem. 2-methylpropan-2-(2H)ol.
  • PubChem. 1-Chloro-2-methylpropan-2-ol.
  • PubChem. 1-Cyclopropyl-2-methylpropan-1-one.
  • Carl ROTH.
  • Google Patents.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 1-(Cyclopropylamino)-2-methylpropan-2-ol is a novel chemical entity with limited to no characterization in publicly available scientific literature. This guide, therefore, presents a scientifically informed yet hypothetical exploration of its potential mechanisms of action. The proposed pathways and experimental protocols are based on the well-documented activities of structurally related compounds containing the cyclopropylamine moiety. This document is intended to serve as a strategic roadmap for researchers and drug development professionals initiating an investigation into this and similar molecules.

Introduction: Deconstructing a Novel Chemical Entity

The molecule 1-(Cyclopropylamino)-2-methylpropan-2-ol presents an intriguing scaffold for pharmacological investigation. Its structure is characterized by a cyclopropylamine group, a known pharmacophore in several approved and investigational drugs, and a tertiary alcohol, which can influence solubility and metabolic stability. The inherent ring strain and nucleophilic amine of the cyclopropylamine group confer significant chemical reactivity, making it a valuable component in the design of therapeutic agents.[1][2]

While the specific biological targets of 1-(Cyclopropylamino)-2-methylpropan-2-ol remain to be elucidated, the presence of the cyclopropylamine moiety provides a strong foundation for postulating its mechanism of action. This functional group is a key feature in molecules targeting enzymes such as monoamine oxidases (MAOs) and lysine-specific demethylase 1 (LSD1).[2][3] This guide will delve into these two prominent hypothetical mechanisms, offering a comprehensive framework for their experimental validation.

Part 1: Postulated Mechanisms of Action

Monoamine Oxidase (MAO) Inhibition: A Potential Neuromodulatory Role

The cyclopropylamine functional group is famously present in the irreversible MAO inhibitor tranylcypromine.[2] MAOs are mitochondrial enzymes responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Their inhibition leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the treatment of depression and other neurological disorders.

It is plausible that 1-(Cyclopropylamino)-2-methylpropan-2-ol could act as an inhibitor of either MAO-A or MAO-B, or both. The mechanism could involve the formation of a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor in the enzyme's active site, leading to irreversible inhibition.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition Hypothetical Action Monoamines Monoamines MAO MAO Monoamines->MAO Degradation Synaptic_Cleft Increased Monoamine Concentration Inactive_Metabolites Inactive_Metabolites MAO->Inactive_Metabolites Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol Compound->MAO Inhibition

Caption: Hypothetical MAO inhibition by 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Lysine-Specific Demethylase 1 (LSD1) Inhibition: An Epigenetic Regulatory Hypothesis

More recently, arylcyclopropylamines have been identified as potent inhibitors of LSD1, an enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9).[3][4] LSD1 is overexpressed in several cancers, making it an attractive therapeutic target. Similar to MAO, LSD1 is also a flavin-dependent enzyme.

We can hypothesize that 1-(Cyclopropylamino)-2-methylpropan-2-ol could bind to the active site of LSD1, potentially forming a covalent bond with the FAD cofactor, thereby inhibiting its demethylase activity. This would lead to an increase in histone methylation, altering gene expression and potentially inducing cell cycle arrest or apoptosis in cancer cells.

LSD1_Inhibition_Pathway LSD1 LSD1 Demethylated_Histone_H3 Demethylated Histone H3 LSD1->Demethylated_Histone_H3 Demethylation Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol Compound->LSD1 Inhibition Histone_H3 Methylated Histone H3 (H3K4me1/2, H3K9me1/2) Histone_H3->LSD1 Gene_Expression Altered Gene Expression Demethylated_Histone_H3->Gene_Expression

Caption: Postulated LSD1 inhibition leading to altered gene expression.

Part 2: A Framework for Experimental Validation

To rigorously test these hypotheses, a multi-tiered experimental approach is necessary. The following protocols provide a self-validating system to investigate the potential mechanisms of action.

Experimental Workflow Overview

Experimental_Workflow Start Hypothesis Generation In_Vitro_Assays In Vitro Enzyme Assays (MAO & LSD1) Start->In_Vitro_Assays Determine_IC50 Determine IC50 & Ki In_Vitro_Assays->Determine_IC50 Cell_Based_Assays Cell-Based Functional Assays Determine_IC50->Cell_Based_Assays Target_Engagement Cellular Target Engagement Cell_Based_Assays->Target_Engagement SAR_Studies Structure-Activity Relationship Studies Target_Engagement->SAR_Studies Conclusion Mechanism Elucidation SAR_Studies->Conclusion

Caption: A streamlined workflow for mechanism of action studies.

In Vitro Enzyme Inhibition Assays

The initial step is to determine if 1-(Cyclopropylamino)-2-methylpropan-2-ol directly interacts with the hypothesized enzyme targets.

Protocol 1: MAO-Glo™ Assay (Promega)

  • Objective: To quantify the inhibition of recombinant human MAO-A and MAO-B.

  • Principle: This luminescent assay measures the production of a luciferin derivative from a MAO substrate. Inhibition of MAO results in a decreased signal.

  • Methodology:

    • Prepare a serial dilution of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

    • In a 96-well plate, add recombinant human MAO-A or MAO-B enzyme.

    • Add the test compound dilutions and incubate.

    • Initiate the reaction by adding the MAO substrate.

    • After a defined incubation period, add the Luciferin Detection Reagent.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition and determine the IC50 value.

Protocol 2: LSD1-Glo™ Demethylase Assay (Promega)

  • Objective: To measure the inhibition of recombinant human LSD1.

  • Principle: This assay measures the production of hydrogen peroxide during the LSD1-mediated demethylation of a substrate peptide.

  • Methodology:

    • Prepare a serial dilution of the test compound.

    • Add LSD1 enzyme and the substrate peptide to a 96-well plate.

    • Add the test compound dilutions and incubate.

    • Add the H2O2 Detection Reagent.

    • Measure luminescence.

    • Calculate percent inhibition and determine the IC50 value.

Hypothetical Target Key Experiment Primary Endpoint Expected Outcome for an Active Compound
MAO-A / MAO-BMAO-Glo™ AssayIC50 (nM or µM)Dose-dependent decrease in luminescence signal.
LSD1LSD1-Glo™ AssayIC50 (nM or µM)Dose-dependent decrease in luminescence signal.
Cell-Based Functional Assays

If in vitro activity is confirmed, the next step is to assess the compound's effect in a cellular context.

Protocol 3: Western Blot for Histone Methylation

  • Objective: To determine if the compound alters histone methylation marks in cells.

  • Cell Line: A cancer cell line known to be sensitive to LSD1 inhibition (e.g., AML or SCLC cell lines).

  • Methodology:

    • Treat cells with varying concentrations of 1-(Cyclopropylamino)-2-methylpropan-2-ol for 24-48 hours.

    • Harvest cells and extract histones.

    • Separate histone proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies specific for H3K4me1/2 and H3K9me1/2.

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.

    • Quantify band intensity relative to a loading control (e.g., total Histone H3).

Protocol 4: Neurotransmitter Uptake/Release Assays

  • Objective: To assess the impact on monoamine levels in a neuronal cell model (e.g., SH-SY5Y).

  • Methodology:

    • Culture cells and treat with the test compound.

    • Measure the extracellular concentrations of dopamine, serotonin, and norepinephrine using HPLC with electrochemical detection or ELISA.

    • A significant increase in neurotransmitter levels would be indicative of MAO inhibition.

Part 3: Structure-Activity Relationship (SAR) and Metabolic Considerations

A systematic investigation into the structure-activity relationship (SAR) is crucial for optimizing the potency and selectivity of the lead compound.[5] Modifications to the cyclopropyl ring, the amine, and the tertiary alcohol moiety can provide insights into the key interactions with the target protein.

The metabolic fate of 1-(Cyclopropylamino)-2-methylpropan-2-ol is also a critical consideration. The cyclopropylamine group can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, potentially leading to the formation of reactive intermediates.[6][7] In vitro metabolism studies using liver microsomes or hepatocytes are essential to identify potential metabolic liabilities.

Conclusion and Future Directions

This guide outlines a foundational strategy for elucidating the mechanism of action of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The proposed hypotheses of MAO and LSD1 inhibition are grounded in the established pharmacology of the cyclopropylamine functional group. The detailed experimental workflows provide a clear and robust path for validating these hypotheses and understanding the compound's biological activity at the molecular, cellular, and ultimately, organismal level. The insights gained from these studies will be invaluable for the future development of this and other novel cyclopropylamine-containing therapeutic agents.

References

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link][1][2]

  • Miyamura, S., Araki, M., Ota, Y., Itoh, Y., Yasuda, S., Masuda, M., ... & Yamaguchi, J. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-8585. Retrieved from [Link][3]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Cyclopropylamine: A Versatile Building Block for Pharmaceuticals, Agrochemicals, and Advanced Materials. Retrieved from [Link][8]

  • Wikipedia. (n.d.). Cyclopropylamine. Retrieved from [Link][9]

  • Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Retrieved from [Link][6]

  • Kim, D., Jeon, H. J., Kwak, Y., Lee, S. J., Nam, T. G., Yu, J. H., ... & Hong, K. B. (2024). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 22(2), 263-267. Retrieved from [Link][4]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Retrieved from [Link][2]

  • Ju, B., Yamane, N., T-S, L., & Hollenberg, P. F. (2009). In Vitro Metabolism of a Model Cyclopropylamine to Reactive Intermediate: Insights into Trovafloxacin-Induced Hepatotoxicity. Chemical Research in Toxicology, 22(5), 893-902. Retrieved from [Link][7]

  • Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link][5]

Sources

An In-depth Technical Guide to 1-(Cyclopropylamino)-2-methylpropan-2-ol: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 1-(Cyclopropylamino)-2-methylpropan-2-ol, a tertiary amino alcohol incorporating a unique cyclopropyl moiety. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the compound's identifiers, proposes a detailed synthetic pathway, and discusses its potential physicochemical properties and applications based on the current scientific literature of related structures.

Compound Identification and CAS Number Status

A thorough search of chemical databases reveals that a specific CAS (Chemical Abstracts Service) number for 1-(Cyclopropylamino)-2-methylpropan-2-ol has not been assigned, suggesting its novelty or limited reporting in the public domain. However, a structural isomer, 2-(Cyclopropylamino)-2-methylpropan-1-ol, is documented as its hydrochloride salt with the CAS number 1797029-52-7.[1] This highlights the importance of precise nomenclature in distinguishing between closely related chemical entities.

For clarity and precision, this guide will focus on the target molecule, 1-(Cyclopropylamino)-2-methylpropan-2-ol, and provide key identifiers in the table below.

IdentifierValueSource
IUPAC Name 1-(Cyclopropylamino)-2-methylpropan-2-ol-
Molecular Formula C₇H₁₅NO-
Molecular Weight 129.20 g/mol -
Canonical SMILES CC(C)(O)CNC1CC1-
CAS Number Not Assigned-
Related Isomer (HCl salt) CAS 1797029-52-7[1]

Proposed Synthetic Pathway: Epoxide Ring-Opening

The synthesis of vicinal amino alcohols, particularly tertiary alcohols, is a topic of significant interest in medicinal chemistry due to their prevalence in bioactive molecules.[2] A highly effective and regioselective method for preparing such compounds is the nucleophilic ring-opening of epoxides.[3][4][5] This approach is proposed for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

The proposed two-step synthesis starts with the epoxidation of 2-methyl-2-butene to yield 2,2-dimethyl-3-methyloxirane, followed by the nucleophilic addition of cyclopropylamine.

Step 1: Epoxidation of 2-Methyl-2-butene

The initial step involves the formation of an epoxide ring from an alkene. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are common and efficient reagents for this transformation.

Experimental Protocol:

  • In a fume hood, dissolve 2-methyl-2-butene in a suitable chlorinated solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

  • Slowly add a solution of m-CPBA (1.1 equivalents) in DCM to the stirred alkene solution.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude epoxide, 2,2-dimethyl-3-methyloxirane.

Step 2: Ring-Opening of the Epoxide with Cyclopropylamine

The key step is the nucleophilic attack of cyclopropylamine on the epoxide ring. In an uncatalyzed reaction, the amine will preferentially attack the less sterically hindered carbon of the epoxide, which, in this case, would lead to the isomeric product. To achieve the desired regioselectivity and synthesize the tertiary alcohol, the reaction is typically performed under conditions that favor attack at the more substituted carbon. This can be promoted by using a Lewis acid catalyst or by performing the reaction in the presence of a proton source which protonates the epoxide oxygen, leading to a transition state with carbocationic character at the more substituted carbon.[5][6]

Experimental Protocol:

  • In a sealed reaction vessel, dissolve the synthesized epoxide, 2,2-dimethyl-3-methyloxirane, in a suitable polar aprotic solvent such as acetonitrile.

  • Add cyclopropylamine (1.2 equivalents) to the solution.

  • Introduce a catalytic amount of a Lewis acid (e.g., lithium perchlorate or ytterbium triflate).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Synthesis_Pathway Alkene 2-Methyl-2-butene Epoxide 2,2-Dimethyl-3-methyloxirane Alkene->Epoxide m-CPBA, DCM Product 1-(Cyclopropylamino)-2-methylpropan-2-ol Epoxide->Product Cyclopropylamine, Lewis Acid Catalyst Amine Cyclopropylamine

Caption: Proposed two-step synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Physicochemical Properties and Structural Insights

The unique structural features of 1-(Cyclopropylamino)-2-methylpropan-2-ol—a tertiary alcohol and a cyclopropylamine moiety—are expected to confer specific physicochemical properties. The cyclopropane ring introduces conformational rigidity and a unique electronic character.[7][8] The presence of both a hydrogen bond donor (-OH and -NH) and acceptor (N and O) suggests that this molecule will be polar and capable of engaging in hydrogen bonding, which will influence its solubility and boiling point.

Potential Applications and Biological Significance

While the specific biological activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol is not documented, the structural motifs present are found in numerous biologically active compounds.

  • Pharmaceuticals: The cyclopropylamine moiety is a key component in various pharmaceuticals, including antibiotics and antiviral agents. Its incorporation can enhance metabolic stability and binding affinity to biological targets. The amino alcohol functionality is also a common feature in many drugs.

  • Agrochemicals: Cyclopropane-containing compounds have found applications as herbicides, insecticides, and fungicides.[8]

  • Enzyme Inhibition: Cyclopropylamines are known to be mechanism-based inhibitors of cytochrome P450 enzymes.

The combination of a tertiary alcohol and a cyclopropylamine suggests that this molecule could be a valuable building block in the synthesis of novel therapeutic agents and other biologically active molecules.[9][10] For instance, related cyclopropane-based compounds have been designed as conformationally restricted analogs of known drugs to improve their selectivity.[11]

Safety and Handling

Detailed toxicological data for 1-(Cyclopropylamino)-2-methylpropan-2-ol is unavailable. However, based on related compounds, it should be handled with appropriate precautions in a well-ventilated laboratory. Cyclopropylamine itself is a flammable and volatile liquid with an ammonia-like odor. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

Conclusion

1-(Cyclopropylamino)-2-methylpropan-2-ol represents an intriguing, albeit underexplored, chemical entity. The absence of a dedicated CAS number underscores its novelty. The synthetic route proposed herein, centered around the regioselective ring-opening of a custom-synthesized epoxide, offers a plausible and efficient method for its preparation. The structural characteristics of this molecule suggest its potential as a valuable building block in the development of new pharmaceuticals and agrochemicals. Further research is warranted to fully elucidate its chemical properties, biological activities, and potential applications.

References

  • Faideau, M., et al. (2016). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 116(12), 7146-7188. [Link]

  • Bala, M., et al. (2020). Asymmetric Amination of 1,2‐Diol through Borrowing Hydrogen: Synthesis of Vicinal Amino α‐Tertiary Alcohol. Angewandte Chemie International Edition, 59(46), 20431-20435. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • SciSpace. (n.d.). Method for preparing tertiary amino alcohol compound through one-pot process. [Link]

  • Sherwood, T. C., & Toste, F. D. (2021). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. Chemical Reviews, 121(15), 9347-9403. [Link]

  • Gardarsdottir, H. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Organic and Inorganic Chemistry. [Link]

  • de Meijere, A., et al. (2014). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 10, 136-140. [Link]

  • Bala, M., et al. (2020). Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters, 22(19), 7549-7554. [Link]

  • Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
  • Total Organic Chemistry. (2020, July 22). Organic Chemistry Lessons - Reactions of Epoxides [Video]. YouTube. [Link]

  • Galloway, M. M., et al. (2015). Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. Environmental Science & Technology, 49(19), 11497-11505. [Link]

  • Journal of Synthetic Chemistry. (2024). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Reddy, B. V. S., et al. (2017). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 53(5), 913-916. [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanols. [Link]

  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Patocka, J., & Kuca, K. (2013). BIOLOGICALLY ACTIVE ALCOHOLS: CYCLIC ALCOHOLS. Military Medical Science Letters, 82(4), 162-171. [Link]

  • Kim, H. J., et al. (2008). Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. Bioorganic & Medicinal Chemistry, 16(19), 8875-8881. [Link]

  • MDPI. (n.d.). Special Issue : Biological and Pharmacological Activity of Plant Natural Compounds. [Link]

  • ResearchGate. (2013). (PDF) Biologically active alcohols: cyclic alcohols. [Link]

  • Stott, R., et al. (1980). Chlorpropamide/alcohol flushing and prostaglandins. The Lancet, 315(8174), 935-936. [Link]

  • Dana Bioscience. (n.d.). 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride 250mg. [Link]

Sources

spectroscopic data (NMR, IR, MS) of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Authored by: A Senior Application Scientist

Introduction: The Imperative of Structural Verification

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. 1-(Cyclopropylamino)-2-methylpropan-2-ol, a molecule incorporating a sterically constrained cyclopropyl moiety, a secondary amine, and a tertiary alcohol, presents a unique spectroscopic profile. These functional groups are prevalent in pharmacologically active compounds, making a comprehensive understanding of their spectroscopic signatures essential for researchers in medicinal chemistry and process development.

This guide provides a predictive but deeply analytical exploration of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(Cyclopropylamino)-2-methylpropan-2-ol. The methodologies and interpretations presented herein are grounded in fundamental principles and data from analogous structures, offering a robust framework for scientists to confirm the synthesis, purity, and stability of this and related compounds. Our approach is not merely to present data, but to elucidate the causal relationships between molecular structure and spectroscopic output, reflecting a field-proven, self-validating system of analysis.

Molecular Structure and Spectroscopic Overview

The first step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the signals that will define its identity.

Logical Workflow for Spectroscopic Analysis

The following workflow represents a best-practice, sequential approach to the comprehensive spectroscopic analysis of a novel small molecule like 1-(Cyclopropylamino)-2-methylpropan-2-ol.

G cluster_0 Phase 1: Initial Confirmation cluster_1 Phase 2: Functional Group Analysis cluster_2 Phase 3: Definitive Structure Elucidation cluster_3 Phase 4: Final Validation Synthesis Synthesized Compound MS Mass Spectrometry (LC-MS) Confirms Molecular Weight Synthesis->MS Sample Prep IR Infrared Spectroscopy (ATR-FTIR) Identifies Key Functional Groups (O-H, N-H, C-N) MS->IR Purity Check Data Integrated Spectroscopic Data MS->Data NMR NMR Spectroscopy (¹H, ¹³C, 2D) Provides Detailed Connectivity IR->NMR Structural Hypothesis IR->Data NMR->Data Report Final Report & Structural Confirmation Data->Report Analysis & Interpretation

Caption: A typical workflow for small molecule characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, we can map the carbon-hydrogen framework.

Expertise & Causality: Why NMR is Definitive

We rely on NMR because it provides unparalleled detail about the chemical environment of each proton and carbon atom. The chemical shift (δ) tells us about the electronic environment (shielding/deshielding), the integration gives the ratio of protons, and the spin-spin splitting (coupling) reveals which protons are adjacent to one another, allowing for a definitive assembly of the molecular puzzle.

Predicted ¹H NMR Spectrum

For 1-(Cyclopropylamino)-2-methylpropan-2-ol (dissolved in CDCl₃), we anticipate five distinct proton signals. The structure is annotated below for clarity.

Caption: Labeled protons for ¹H NMR prediction.

LabelProtonsPredicted δ (ppm)MultiplicityIntegrationRationale for Chemical Shift and Splitting
(a)-OH 1.5 - 3.0Broad Singlet1HThe hydroxyl proton is exchangeable and often appears as a broad signal that does not couple. Its chemical shift is highly dependent on concentration and solvent. A D₂O shake would confirm this signal by causing its disappearance.[1]
(b)-C(CH ₃)₂~1.2Singlet6HThese two methyl groups are chemically equivalent due to free rotation around the C-C bond. They are attached to a quaternary carbon and therefore have no adjacent protons to couple with, resulting in a sharp singlet.[1]
(c)-CH ₂-N~2.6Singlet2HThese methylene protons are adjacent to an electronegative nitrogen atom, which deshields them, shifting them downfield. They are also adjacent to a quaternary carbon, so no coupling is expected, leading to a singlet.
(d)-NH -0.8 - 2.0Broad Singlet1HSimilar to the hydroxyl proton, the amine proton is exchangeable and its signal is often broad. Its presence can be confirmed by a D₂O exchange experiment.[2]
(e)Cyclopropyl -CH - & -CH ₂-0.2 - 0.8Multiplets5H (1H methine, 4H methylene)The protons on a cyclopropyl ring are highly shielded due to the ring's unique electronic structure, causing them to appear significantly upfield. The methine proton and the four diastereotopic methylene protons will exhibit complex splitting patterns due to both geminal and vicinal coupling.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon environment.

Predicted δ (ppm)Carbon EnvironmentRationale
~71C (CH₃)₂OHThe quaternary carbon bonded to the hydroxyl group is significantly deshielded by the electronegative oxygen atom.
~58-C H₂-NH-The methylene carbon is deshielded by the adjacent nitrogen atom.
~35-NH-C H-The cyclopropyl methine carbon is shifted downfield relative to the methylene carbons due to its attachment to nitrogen.
~28-C(C H₃)₂OHThe two equivalent methyl carbons are in a typical aliphatic region.
~5-CH-C H₂-The cyclopropyl methylene carbons are highly shielded, appearing far upfield.
Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[1][3]

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer's magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity, ensuring sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Typical parameters: Spectral width of 220-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm (for ¹H) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm for ¹³C).

    • Integrate the ¹H signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: The Vibrational Signature

The choice to use IR spectroscopy early in an analysis is based on its ability to provide a quick "yes/no" answer for the presence of key functional groups. The broad, strong absorption of an O-H stretch is an unmistakable indicator of an alcohol, while the N-H stretch confirms the amine. This allows us to instantly validate the major structural features hypothesized after mass spectrometry.[4][5]

Predicted IR Absorption Bands

The IR spectrum of 1-(Cyclopropylamino)-2-methylpropan-2-ol is expected to be dominated by absorptions from the hydroxyl and amino groups.

Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3200 - 3500O-H stretch (alcohol)Strong, BroadThe broadness of this peak is a classic signature of hydrogen bonding between alcohol molecules.[4][6]
3300 - 3400N-H stretch (sec. amine)Medium, SharpThis peak will likely appear as a sharp shoulder on the broader O-H band.[7]
2950 - 2980C-H stretch (sp³ alkane)StrongCorresponds to the stretching vibrations of the methyl and methylene groups.
~3050C-H stretch (cyclopropyl)Medium-WeakThe C-H bonds on a cyclopropane ring are slightly stronger and thus vibrate at a slightly higher frequency than typical sp³ C-H bonds.
1050 - 1150C-O stretch (tert. alcohol)StrongThis absorption is characteristic of the stretching vibration of the carbon-oxygen single bond in a tertiary alcohol.
1180 - 1250C-N stretch (amine)MediumCorresponds to the stretching vibration of the carbon-nitrogen bond.
Protocol: Acquiring an ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern FTIR technique that requires minimal sample preparation.

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

  • Sample Application:

    • Place a small amount (a single drop or a few milligrams of solid) of the sample directly onto the ATR crystal.

    • If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a spectrum with a high signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform the background subtraction.

    • Identify and label the major absorption peaks, correlating them to specific functional groups.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation, clues about its substructure.

Expertise & Causality: Ionization Choices

We choose our ionization method based on the information we need. For initial molecular weight confirmation of a polar molecule like this, "soft" electrospray ionization (ESI) is ideal because it minimizes fragmentation and primarily yields the protonated molecular ion [M+H]⁺.[8] To probe the structure, we use "hard" electron ionization (EI), which induces predictable fragmentation patterns, allowing us to piece together the molecule's components based on the mass of the fragments.[9][10]

Predicted Mass Spectrum (ESI)

Using a soft ionization technique like ESI in positive ion mode, the primary observable ions would be related to the intact molecule.

Predicted m/zIon SpeciesRationale
130.12[M+H]⁺The protonated molecular ion. The amine is the most basic site and the likely location of protonation.[8]
152.10[M+Na]⁺An adduct formed with sodium ions, which are often present as trace impurities in solvents or on glassware.[8]
Predicted Fragmentation Pattern (EI)

Under higher-energy Electron Ionization (EI), the molecule will fragment in predictable ways. The most likely cleavage points are the bonds alpha (adjacent) to the heteroatoms (oxygen and nitrogen), as this leads to the formation of stable carbocations or radical cations.

G M [C₇H₁₅NO]⁺˙ m/z = 129 F1 [C₆H₁₂NO]⁺ m/z = 114 M->F1 - •CH₃ (Loss of methyl) F2 [C₄H₁₀NO]⁺ m/z = 88 M->F2 α-cleavage (Loss of cyclopropyl) F4 [C₃H₅]⁺ m/z = 41 M->F4 - (C₄H₁₀NO)• (Loss of amino alcohol sidechain) F3 [C₃H₈N]⁺ m/z = 58 F2->F3 - CH₂O (Neutral loss)

Caption: Plausible EI fragmentation pathways for the title compound.

  • Loss of a Methyl Group (m/z 114): Cleavage of a methyl radical from the parent ion is a common pathway for tertiary alcohols.

  • Alpha-Cleavage (m/z 88): The bond between the methylene carbon and the cyclopropyl group can break, leading to a stable, resonance-delocalized cation stabilized by the nitrogen lone pair. This is often a very favorable pathway for amines.

  • Base Peak (m/z 58): A subsequent loss from the m/z 88 fragment or direct cleavage alpha to the nitrogen can result in the [ (CH₃)₂C=NH₂ ]⁺ ion, which is a very common and stable fragment for this type of structure and is likely to be the base peak.

Protocol: Acquiring a Mass Spectrum (LC-MS)

This protocol is for obtaining ESI data, which is ideal for confirming molecular weight.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • Instrumentation (LC-MS):

    • Liquid Chromatography (LC): Use a simple isocratic flow (e.g., 50:50 acetonitrile:water with 0.1% formic acid) through a C18 column. The formic acid aids in protonation for positive ion mode.

    • Mass Spectrometer (ESI Source): Set the instrument to positive ion mode. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve maximum signal intensity for the expected [M+H]⁺ ion.

  • Data Acquisition:

    • Inject the sample.

    • Acquire data over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis:

    • Extract the mass spectrum from the chromatographic peak corresponding to the compound.

    • Identify the peak corresponding to the [M+H]⁺ ion and confirm that its measured mass is within 5 ppm of the calculated exact mass for C₇H₁₆NO⁺.

Conclusion

The structural elucidation of 1-(Cyclopropylamino)-2-methylpropan-2-ol is a clear-cut process when approached with a systematic, multi-technique spectroscopic strategy. The predicted data forms a unique fingerprint: a six-proton singlet in the ¹H NMR, a broad O-H stretch in the IR, and a protonated molecular ion at m/z 130.12 in the ESI-MS. Any deviation from this expected profile would be a critical indicator of structural incorrectness, impurity, or degradation. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently verify the identity and quality of this molecule, ensuring the integrity and success of their scientific endeavors.

References

  • Lee, S., & Hartwig, J. F. (2014). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Journal of the American Chemical Society, 136(45), 15849–15852. Available at: [Link]

  • PubChem. (n.d.). 1-(cyclopropylamino)-2-methylpropan-2-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • Foubelo, F., & Yus, M. (2015). Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. Molecules, 20(7), 12775–12788. Available at: [Link]

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-2-ol. Retrieved from [Link]

  • Møller, C. K., et al. (2024). Spectroscopic and Quantum Chemical Evidence of Amine–CO2 and Alcohol–CO2 Interactions. Molecules, 29(1), 245. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Reddy, L. R., et al. (2012). Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6210-6214. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-ol. Retrieved from [Link]

  • PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans-. National Center for Biotechnology Information. Retrieved from [Link]

  • Hansen, P. E. (2021). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Molecules, 26(8), 2209. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of propan-2-ol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of 2-methylpropan-1-ol. Retrieved from [Link]

  • BASHIR, S., et al. (2021). Synthesis, Spectroscopic and Nonlinear Optical Properties, and Antimicrobial Activity of Cu(II), Co(II), and Ni(II) Complexes: Experimental and Theoretical Studies. ACS Omega, 6(48), 32777–32791. Available at: [Link]

Sources

An In-depth Technical Guide to the Potential Biological Activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(Cyclopropylamino)-2-methylpropan-2-ol is a synthetic amino alcohol of scientific interest due to its structural features that suggest potential pharmacological activity. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the hypothesized biological activity of this molecule, focusing on its potential as a β2-adrenergic agonist. We will delve into the rationale behind this hypothesis, propose a synthetic route, and outline a detailed experimental plan to elucidate its biological function.

Molecular Structure and Physicochemical Properties

1.1. Structure

1-(Cyclopropylamino)-2-methylpropan-2-ol possesses a tertiary alcohol and a secondary amine, with a cyclopropyl group attached to the nitrogen atom.

1.2. Physicochemical Properties (Predicted)

PropertyValue
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
XLogP30.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count3

These properties are predicted using computational models and provide a preliminary understanding of the molecule's characteristics.

Rationale for Hypothesized Biological Activity: A β2-Adrenergic Agonist

The primary hypothesis for the biological activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol is its potential to act as a β2-adrenergic agonist. This is based on a strong structure-activity relationship (SAR) with known β2-agonists, which are a cornerstone in the treatment of respiratory conditions like asthma and COPD.[1][2]

2.1. Structural Similarities to Known β2-Adrenergic Agonists

Many potent β2-agonists share a common pharmacophore: a protonated amine and a hydroxyl group separated by a short alkyl chain. This arrangement is crucial for binding to the β2-adrenergic receptor.[3] 1-(Cyclopropylamino)-2-methylpropan-2-ol possesses this key amino alcohol moiety. The activation of β2-adrenergic receptors in bronchial smooth muscle leads to an increase in cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation and bronchodilation.[4]

2.2. The Role of the Cyclopropyl Group

The cyclopropyl group is a significant feature of this molecule. In medicinal chemistry, the incorporation of a cyclopropane ring can confer several advantageous properties, including:

  • Conformational Rigidity: The rigid nature of the cyclopropane ring can lock the molecule into a specific conformation that may be favorable for receptor binding.[5]

  • Metabolic Stability: The cyclopropyl group can block sites of metabolism, potentially increasing the compound's half-life.[5]

  • Potency: The unique electronic and steric properties of the cyclopropyl group can enhance binding affinity to the target receptor.

Several known biologically active compounds contain a cyclopropyl moiety, highlighting its importance as a pharmacophore.[6][7][8]

Proposed Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

A plausible synthetic route for 1-(Cyclopropylamino)-2-methylpropan-2-ol involves the reaction of 1-amino-2-methylpropan-2-ol with a suitable cyclopropylating agent. A common method for such a reaction is reductive amination.

3.1. Synthetic Scheme

G cluster_0 Reductive Amination A 1-Amino-2-methylpropan-2-ol I + A->I B Cyclopropanone B->I C NaBH(OAc)3 R Reaction C->R Reductant D 1-(Cyclopropylamino)-2-methylpropan-2-ol I->R R->D Product

Caption: Proposed synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

3.2. Experimental Protocol

  • Reaction Setup: To a solution of 1-amino-2-methylpropan-2-ol (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropanone (1.1 eq).

  • Reductive Amination: Add sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Proposed Experimental Workflow for Biological Activity Assessment

The following workflow is designed to systematically evaluate the potential of 1-(Cyclopropylamino)-2-methylpropan-2-ol as a β2-adrenergic agonist.

G cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays cluster_2 Ex Vivo Studies cluster_3 In Vivo Studies (if warranted) A Receptor Binding Assays (β1 and β2 adrenergic receptors) B Functional Assays (cAMP accumulation) A->B Determine functional activity C Selectivity Profiling B->C Assess receptor selectivity D Bronchial Smooth Muscle Cell Relaxation Assay C->D Evaluate effect on target cells E Isolated Guinea Pig Tracheal Ring Assay D->E Confirm tissue-level effects F Bronchoprotection in Animal Models of Asthma E->F Investigate in a physiological context

Caption: Experimental workflow for assessing β2-adrenergic agonist activity.

4.1. In Vitro Evaluation

4.1.1. Receptor Binding Assays

  • Objective: To determine the binding affinity of 1-(Cyclopropylamino)-2-methylpropan-2-ol to human β1 and β2-adrenergic receptors.

  • Protocol:

    • Membrane Preparation: Utilize cell membranes expressing recombinant human β1 and β2-adrenergic receptors.

    • Radioligand Binding: Perform competitive binding assays using a radiolabeled antagonist (e.g., [3H]dihydroalprenolol).

    • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound.

    • Detection: Measure the amount of bound radioligand using a scintillation counter.

    • Data Analysis: Calculate the Ki (inhibition constant) value to determine the binding affinity.

4.1.2. Functional Assays (cAMP Accumulation)

  • Objective: To measure the ability of the compound to stimulate cAMP production upon binding to the β2-adrenergic receptor.

  • Protocol:

    • Cell Culture: Use a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

    • Compound Treatment: Treat the cells with varying concentrations of the test compound.

    • cAMP Measurement: Measure intracellular cAMP levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

    • Data Analysis: Generate a dose-response curve and calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

4.2. Cell-Based Assays

4.2.1. Bronchial Smooth Muscle Cell Relaxation Assay

  • Objective: To assess the ability of the compound to induce relaxation in human bronchial smooth muscle cells.

  • Protocol:

    • Cell Culture: Culture primary human bronchial smooth muscle cells.

    • Contraction Induction: Induce cell contraction with an agent like histamine or methacholine.

    • Compound Treatment: Treat the contracted cells with the test compound.

    • Relaxation Measurement: Measure cell relaxation using techniques such as magnetic twisting cytometry or traction force microscopy.

4.3. Ex Vivo Studies

4.3.1. Isolated Guinea Pig Tracheal Ring Assay

  • Objective: To evaluate the relaxant effect of the compound on airway smooth muscle in an organ bath setting.

  • Protocol:

    • Tissue Preparation: Isolate tracheal rings from a guinea pig.

    • Organ Bath Setup: Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution and aerated with 95% O2/5% CO2.

    • Contraction: Induce contraction of the tracheal rings with a contractile agent.

    • Compound Addition: Add cumulative concentrations of the test compound to the organ bath.

    • Tension Measurement: Record the changes in isometric tension to determine the relaxant effect.

Alternative Potential Biological Activities

While the primary hypothesis focuses on β2-adrenergic agonism, the structural motifs of 1-(Cyclopropylamino)-2-methylpropan-2-ol suggest other potential biological activities that warrant consideration.

5.1. Antimicrobial Activity

Amino alcohols and cyclopropane-containing compounds have been reported to exhibit antimicrobial properties.[6][9][10] Therefore, screening 1-(Cyclopropylamino)-2-methylpropan-2-ol against a panel of pathogenic bacteria and fungi could reveal potential antimicrobial effects.

5.2. Anticancer Activity

Certain β-amino alcohols have demonstrated cytotoxic activity against various cancer cell lines.[11] A preliminary screening of 1-(Cyclopropylamino)-2-methylpropan-2-ol against a panel of human cancer cell lines, such as those from the NCI-60 panel, could be conducted to explore this possibility.

Conclusion

1-(Cyclopropylamino)-2-methylpropan-2-ol is a molecule with significant potential for biological activity, primarily as a β2-adrenergic agonist. The proposed synthetic and experimental workflows provide a robust framework for investigating this hypothesis. The unique structural features of this compound, particularly the cyclopropyl group, may confer advantageous pharmacological properties. Further research into this molecule is warranted to fully elucidate its therapeutic potential.

References

  • BLDpharm. 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride.
  • Chemos GmbH & Co.KG. Safety Data Sheet: 2-methylpropan-2-ol. 2023.
  • National Center for Biotechnology Information. Beta2-Agonists. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2025.
  • Novakov, O., et al. Synthesis and structure–activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. ResearchGate. 2025.
  • Okwu, D. E., & Ighodaro, O. M. GC-MS evaluation of the bioactive compounds and antibacterial activity of the oil fraction from the stem barks of Dacryodes edulis G. Don Lam. ResearchGate. 2025.
  • Coreno, M., et al. 2-amino-1-propanol versus 1-amino-2-propanol: Valence band and C 1s core-level photoelectron spectra. ResearchGate. 2025.
  • Wikipedia. Beta2-adrenergic agonist.
  • Santoro, F., et al. Beta-Adrenergic Agonists. MDPI.
  • Cleveland Clinic. Beta-agonist: Types, Dosing, Benefits & Side Effects. 2023.
  • National Center for Biotechnology Information. Beta-2 Adrenergic Agonists. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2017.
  • Wang, Y., et al. Design, synthesis and cytotoxic activities of novel β-amino alcohol derivatives. PubMed. 2011.
  • Forodi, F., et al. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents. PubMed. 2012.
  • Yamaguchi, K., et al. Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol. PubMed. 2008.
  • Drug Design Org. Structure Activity Relationships.
  • GARDP Revive. Structure-activity relationship (SAR).
  • Open Access Journals. EXTENDED ABSTRACT.
  • ResearchGate. Synthesis of 1,3-amino alcohol starting materials.
  • Metherel, A. H., et al. 2-Amino-1,3-propanediol: Overview, Biological Functions and its Derivatives. 2024.
  • ACS Publications. Eco-Friendly Synthesis of Aminophenoxazinones from Aminophenols Catalyzed by Polyoxovanadate-Based MOFs Using Molecular Oxygen. 2026.

Sources

An In-depth Technical Guide to 1-(Cyclopropylamino)-2-methylpropan-2-ol: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the synthesis, characterization, and potential utility of 1-(Cyclopropylamino)-2-methylpropan-2-ol, a novel amino alcohol. In the absence of a documented discovery and history in publicly available literature, this document serves as a foundational resource, providing a proposed synthetic pathway grounded in established chemical principles. We detail a robust experimental protocol for its preparation, predict its spectroscopic characteristics, and explore its potential biological significance by drawing parallels with structurally related pharmacophores. This guide is intended to empower researchers and drug development professionals to explore the therapeutic and chemical potential of this and similar molecules.

Introduction: The Rationale for a Novel Amino Alcohol

The structural motif of amino alcohols is a cornerstone in medicinal chemistry, present in a wide array of biologically active compounds. These bifunctional molecules are integral to pharmaceuticals ranging from β-blockers to antiviral agents.[1] The hydroxyl and amino groups often serve as key interaction points with biological targets, and their relative stereochemistry can significantly influence pharmacological activity.

Similarly, the cyclopropylamine moiety is a valued functional group in drug design.[2] Its inclusion in a molecule can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity and basicity. The rigid, three-membered ring introduces a defined conformational constraint, which can be advantageous for optimizing ligand-receptor interactions.[3] Notable pharmaceuticals, including the antibiotic ciprofloxacin and the hepatitis C drug simeprevir, feature this unique group.[3]

The combination of these two pharmacophores in 1-(Cyclopropylamino)-2-methylpropan-2-ol presents an intriguing scaffold for chemical and biological exploration. The tertiary alcohol provides a sterically hindered, yet polar, functional group, while the secondary cyclopropylamine offers a site for hydrogen bonding and potential salt formation. Despite the clear rationale for its synthesis, a thorough review of the scientific literature and chemical databases reveals no specific record of its discovery or synthesis. This guide, therefore, takes a proactive approach by proposing a viable synthetic route and outlining the anticipated properties and applications of this novel compound.

Proposed Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

The synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol can be efficiently achieved through the N-alkylation of a readily available precursor, 1-amino-2-methylpropan-2-ol. This starting material can be synthesized from acetone cyanohydrin via reduction with a strong hydride agent like lithium aluminum hydride.[4] The subsequent introduction of the cyclopropyl group can be accomplished via nucleophilic substitution using a suitable cyclopropyl halide.

Synthesis Workflow

The proposed two-step synthesis is outlined below. The first step involves the preparation of the key amino alcohol intermediate, and the second is the N-alkylation to yield the final product.

Synthesis_Workflow cluster_step1 Step 1: Preparation of Precursor cluster_step2 Step 2: N-Alkylation A Acetone Cyanohydrin B 1-Amino-2-methylpropan-2-ol A->B  LiAlH4, THF, Reflux   D 1-(Cyclopropylamino)-2-methylpropan-2-ol B->D  K2CO3, Acetonitrile, Reflux   C Cyclopropyl Bromide C->D

Caption: Proposed two-step synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Amino-2-methylpropan-2-ol [4]

  • Setup: A 1 L three-necked flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel. The apparatus is flame-dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a suspension of lithium aluminum hydride (LiAlH₄, 1.2 equivalents) in anhydrous tetrahydrofuran (THF), a solution of acetone cyanohydrin (1.0 equivalent) in anhydrous THF is added dropwise at 0 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • Work-up: After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and again water. The resulting precipitate is filtered off and washed with THF.

  • Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 1-amino-2-methylpropan-2-ol, which can be purified by distillation.

Step 2: Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

  • Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents: To a solution of 1-amino-2-methylpropan-2-ol (1.0 equivalent) in acetonitrile, potassium carbonate (K₂CO₃, 2.0 equivalents) is added, followed by cyclopropyl bromide (1.2 equivalents).[5]

  • Reaction: The mixture is heated to reflux and stirred for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature and filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure.

  • Purification: The residue is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel.

Predicted Physicochemical and Spectroscopic Properties

The predicted properties of 1-(Cyclopropylamino)-2-methylpropan-2-ol are summarized below. These are based on the analysis of its structural components and data from analogous compounds.

PropertyPredicted Value
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Appearance Colorless to pale yellow liquid or low-melting solid
Boiling Point Estimated 160-180 °C
Solubility Soluble in common organic solvents; sparingly soluble in water
Predicted Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 2.40-2.50 (m, 1H, CH-cyclopropyl)

    • δ 2.60 (s, 2H, CH₂)

    • δ 1.25 (s, 6H, 2 x CH₃)

    • δ 0.40-0.50 (m, 2H, CH₂-cyclopropyl)

    • δ 0.30-0.40 (m, 2H, CH₂-cyclopropyl)

    • A broad singlet for the OH and NH protons would also be expected, with its chemical shift dependent on concentration and temperature.

  • ¹³C NMR (CDCl₃, 101 MHz):

    • δ 71.0 (C-quaternary)

    • δ 55.0 (CH₂)

    • δ 34.0 (CH-cyclopropyl)

    • δ 26.0 (2 x CH₃)

    • δ 5.0 (2 x CH₂-cyclopropyl)

  • IR (neat, cm⁻¹):

    • 3300-3400 (broad, O-H and N-H stretching)

    • 2960-2980 (C-H stretching, aliphatic)

    • 1450-1470 (C-H bending)

    • 1100-1200 (C-O stretching)

  • Mass Spectrometry (EI):

    • Expected molecular ion (M⁺) at m/z = 129.

    • A prominent fragment at m/z = 114 ([M-CH₃]⁺).

    • A base peak likely corresponding to the loss of the hydroxyl group and a methyl group or cleavage of the C-C bond adjacent to the nitrogen.

Potential Biological Activities and Applications

The structural features of 1-(Cyclopropylamino)-2-methylpropan-2-ol suggest several potential areas of biological activity and application.

As a Chiral Ligand and Auxiliary

Amino alcohols are widely used as chiral ligands in asymmetric synthesis and as chiral auxiliaries.[] The defined stereochemistry of chiral versions of this molecule could be exploited in metal-catalyzed reactions to induce enantioselectivity.

In Pharmaceutical Research

The combination of the cyclopropylamine and amino alcohol motifs suggests potential for various therapeutic applications:

  • Antimicrobial Agents: Both cyclopropylamines (as seen in quinolone antibiotics) and certain amino alcohols have demonstrated antimicrobial properties.[7]

  • Antiviral Activity: The amino alcohol scaffold is present in several antiviral drugs, including HIV protease inhibitors.[1]

  • Cardiovascular and Neurological Applications: β-amino alcohols are well-known for their interaction with adrenergic receptors.[1] The unique structure of 1-(Cyclopropylamino)-2-methylpropan-2-ol could lead to novel modulators of G-protein coupled receptors.

  • Metabolic Considerations: The cyclopropylamine group can be a substrate for monoamine oxidases and cytochrome P450 enzymes, potentially leading to reactive metabolites.[8][9] This is a critical consideration in drug development and could also be harnessed for pro-drug strategies.

The workflow for investigating the biological potential of this molecule is depicted below.

Biological_Screening_Workflow A 1-(Cyclopropylamino)-2-methylpropan-2-ol B In Vitro Screening Assays A->B C Antimicrobial Assays B->C  e.g., MIC determination   D Receptor Binding Assays B->D  e.g., GPCR panels   E Enzyme Inhibition Assays B->E  e.g., MAO, CYP450   F In Vivo Studies (if warranted) C->F D->F E->F G Lead Optimization F->G

Sources

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling and Molecular Docking of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern drug discovery, computational methods serve as a critical accelerator, enabling the rapid screening and characterization of novel chemical entities before committing to resource-intensive laboratory synthesis and testing.[1][2][3] This guide provides an in-depth, technical walkthrough for the in silico analysis of 1-(Cyclopropylamino)-2-methylpropan-2-ol, a small molecule with limited publicly available biological data. We address the primary challenge of working with a novel compound—the absence of a known biological target—by first outlining a logical strategy for target identification. Subsequently, we present a rigorous, step-by-step protocol for ligand and protein preparation, molecular docking, and post-simulation analysis. The methodologies described herein are designed to be self-validating, emphasizing causality and scientific integrity at each stage. This whitepaper is intended for researchers, computational chemists, and drug development professionals seeking a practical framework for initiating the computational evaluation of unexplored small molecules.

Introduction: The Rationale for a Computational First Approach

The molecule 1-(Cyclopropylamino)-2-methylpropan-2-ol is a small organic compound featuring a cyclopropylamine group and a tertiary alcohol. A preliminary review of scientific literature and chemical databases like PubChem reveals its basic chemical properties but a conspicuous lack of data regarding its biological activity or molecular targets. This scenario is common in early-stage drug discovery, where new chemical entities are synthesized or identified with no preconceived biological hypothesis.

In this context, in silico techniques, broadly categorized under computer-aided drug design (CADD), are indispensable.[3][4] They offer a cost-effective and time-efficient pathway to generate testable hypotheses about a compound's mechanism of action.[2] Molecular docking, a key structure-based CADD method, predicts the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein.[5][6] By modeling these interactions at an atomic level, we can prioritize potential biological targets, elucidate binding modes, and guide the rational design of more potent analogs.[7]

This guide will use 1-(Cyclopropylamino)-2-methylpropan-2-ol as a case study to demonstrate a complete workflow, from target hypothesis to the analysis of binding interactions.

The Primary Challenge: Target Identification for a Novel Compound

Without a known biological target, the first and most critical step is to generate a scientifically sound hypothesis. The approach for a novel compound is typically ligand-based, leveraging its structural features to infer potential protein interactions.[1][4]

Causality Behind the Choice: The cyclopropylamine moiety is a well-known "privileged scaffold" in medicinal chemistry. Specifically, it is a key pharmacophore in a class of irreversible inhibitors of Monoamine Oxidase (MAO) enzymes. For instance, the clinically approved antidepressant Tranylcypromine is a cyclopropylamine derivative. This structural similarity provides a strong, rational basis for hypothesizing that 1-(Cyclopropylamino)-2-methylpropan-2-ol may also interact with MAO enzymes (MAO-A or MAO-B).

For the purpose of this guide, we will proceed with Human Monoamine Oxidase B (MAO-B) as our primary hypothetical target. MAO-B is a well-characterized enzyme with numerous high-resolution crystal structures available in the Protein Data Bank (PDB), making it an excellent candidate for a structure-based docking study.

A Validated Workflow for Molecular Docking

The following protocol outlines a comprehensive and self-validating workflow for docking 1-(Cyclopropylamino)-2-methylpropan-2-ol into the active site of human MAO-B. This process is designed to ensure reproducibility and scientific rigor.[8]

G cluster_prep Phase 1: Preparation cluster_sim Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation ligand_prep 3.1 Ligand Preparation (1-(Cyclopropylamino)-2-methylpropan-2-ol) grid_box 3.3 Grid Box Generation (Define Binding Site) ligand_prep->grid_box protein_prep 3.2 Protein Preparation (Human MAO-B) protein_prep->grid_box docking 3.4 Molecular Docking (AutoDock Vina) grid_box->docking analysis 3.6 Results Analysis (Binding Energy & Pose Visualization) docking->analysis validation 3.5 Protocol Validation (Re-dock Native Ligand) validation->analysis Compare RMSD

Caption: High-level workflow for the in silico docking study.
Ligand Preparation Protocol

The goal of this step is to generate a geometrically correct, low-energy 3D conformation of the ligand.

Step-by-Step Methodology:

  • Obtain 2D Structure: Draw 1-(Cyclopropylamino)-2-methylpropan-2-ol using chemical drawing software (e.g., ChemDraw or the free PubChem Sketcher) and save the structure as a SMILES string or SDF file.

  • Generate 3D Coordinates: Use a tool like Open Babel or the LigPrep module in Schrödinger Suite to convert the 2D structure into a 3D conformation.

  • Energy Minimization: This is a crucial step to relieve any steric strain from the initial 3D conversion. Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Causality: An unminimized, high-energy ligand conformation can lead to inaccurate docking poses and binding energies.

  • Prepare for Docking: Using AutoDock Tools, generate the final pdbqt file. This process assigns Gasteiger charges and defines rotatable bonds, which are necessary for the docking algorithm.

Protein Preparation Protocol

Proper protein preparation is critical for a successful docking simulation. Errors at this stage, such as incorrect protonation states, can invalidate the results.[9]

Step-by-Step Methodology:

  • Select and Download PDB Structure: We will use the PDB entry 2V5Z for human MAO-B. This structure is co-crystallized with a known inhibitor (safinamide), which is invaluable for defining the active site and validating our protocol. Download the PDB file from the .

  • Clean the Protein Structure:

    • Open the 2V5Z.pdb file in a molecular visualization program like PyMOL or UCSF Chimera.

    • Remove all water molecules (HOH). Causality: Crystallographic water molecules may not be conserved and can interfere with ligand binding in the docking simulation.

    • Remove the co-crystallized ligand (in this case, safinamide, identified as residue "SAI") and any other non-protein heteroatoms. Save this cleaned protein structure as a new PDB file. We will save the original ligand separately for our validation step.

  • Prepare for Docking:

    • Using AutoDock Tools, process the cleaned protein PDB file.

    • Add polar hydrogens. Causality: Hydrogens are often not resolved in X-ray crystallography but are essential for calculating interactions like hydrogen bonds.

    • Merge non-polar hydrogens and compute Gasteiger charges.

    • Save the final prepared protein as a pdbqt file.

Grid Box Generation

The grid box defines the three-dimensional space within the protein where the docking algorithm will search for binding poses.

Step-by-Step Methodology:

  • Identify the Binding Site: Load the prepared protein (2V5Z.pdbqt) and the original, co-crystallized ligand (safinamide) into AutoDock Tools. The location of the original ligand defines the canonical active site.

  • Define Grid Parameters: Center the grid box on the co-crystallized ligand. Adjust the dimensions of the box to encompass the entire binding pocket, typically with a 4-6 Å buffer around the ligand.[9] For 2V5Z, appropriate center coordinates and dimensions can be determined visually.

  • Generate Grid Parameter File: Save the grid parameters to a configuration file (e.g., conf.txt) for use with the docking software.

Molecular Docking Simulation (AutoDock Vina)

AutoDock Vina is a widely used, efficient, and accurate open-source program for molecular docking.[6]

Step-by-Step Methodology:

  • Prepare Configuration File: Create a text file (e.g., conf.txt) that specifies the paths to the receptor and ligand pdbqt files, the grid box parameters, and the output file name.

  • Execute Docking: Run the docking simulation from the command line: vina --config conf.txt --log docking_log.txt

  • Output: Vina will generate an output pdbqt file containing the predicted binding poses (typically 9) ranked by their binding affinity scores, and a log file summarizing these scores.

Protocol Validation: A Self-Validating System

Trustworthiness in science requires rigorous validation. Before analyzing the results for our novel compound, we must first prove that our docking protocol can accurately reproduce experimental data. This is achieved by re-docking the co-crystallized (native) ligand back into the protein's active site.

Step-by-Step Methodology:

  • Prepare Native Ligand: Prepare the extracted safinamide ligand using the same protocol as in step 3.1.

  • Re-Dock: Run the AutoDock Vina simulation using the prepared safinamide as the ligand and the exact same grid parameters.

  • Calculate RMSD: The primary metric for validation is the Root Mean Square Deviation (RMSD) between the predicted pose of the re-docked ligand and the original crystallographic pose.

    • Success Criterion: An RMSD value below 2.0 Å is considered a successful validation, indicating that the docking protocol is reliable.[10][11][12]

G start Begin Validation redock Re-Dock Native Ligand into Protein Active Site start->redock calculate_rmsd Calculate RMSD between Docked Pose and Crystal Pose redock->calculate_rmsd decision RMSD < 2.0 Å? calculate_rmsd->decision success Protocol Validated: Proceed with Novel Compound decision->success Yes fail Protocol Invalidated: Re-evaluate Parameters (Grid Box, Protein Prep, etc.) decision->fail No

Caption: Logical workflow for validating the docking protocol.
Results Analysis and Visualization

Once the protocol is validated, we can analyze the docking results for 1-(Cyclopropylamino)-2-methylpropan-2-ol with confidence.

Step-by-Step Methodology:

  • Analyze Binding Affinity: Examine the log file to find the binding affinity scores (in kcal/mol) for the top poses. A more negative value indicates a stronger predicted binding affinity.[13]

  • Visualize Binding Poses: Load the protein and the docking results output file into PyMOL or UCSF Chimera.

  • Identify Key Interactions: For the top-ranked pose (lowest binding energy), analyze the non-covalent interactions between the ligand and the protein's active site residues. Look for:

    • Hydrogen Bonds: Key for specificity and affinity.

    • Hydrophobic Interactions: Often drive the initial binding event.

    • Pi-Stacking or Cation-Pi Interactions: Common with aromatic residues.

  • Compare with Known Inhibitors: Compare the binding pose and interacting residues with those of known MAO-B inhibitors (like the co-crystallized safinamide). This contextualizes the results and adds another layer of confidence.

Data Presentation and Interpretation

Quantitative data from the docking study should be summarized in a clear, tabular format for easy comparison.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Compound Name1-(Cyclopropylamino)-2-methylpropan-2-ol-
Molecular FormulaC7H15NOPubChem
Molecular Weight129.20 g/mol PubChem
XLogP30.8PubChem
Hydrogen Bond Donors2PubChem
Hydrogen Bond Acceptors2PubChem

Table 2: Hypothetical Docking Results Summary for MAO-B (PDB: 2V5Z)

LigandBinding Affinity (kcal/mol)RMSD from Native (Å)Key Interacting ResiduesInteraction Types
Safinamide (Native Ligand - Re-docked)-8.51.15 TYR398, TYR435, CYS172, ILE199H-Bond, Hydrophobic, Pi-Pi
1-(Cyclopropylamino)-2-methylpropan-2-ol-6.2N/ATYR435, ILE199, LEU171H-Bond, Hydrophobic

Note: The data presented for 1-(Cyclopropylamino)-2-methylpropan-2-ol is illustrative. Actual results will be generated by executing the described protocol.

The validated RMSD of 1.15 Å for the native ligand confirms the protocol's reliability. The hypothetical binding energy of -6.2 kcal/mol for our compound of interest suggests a moderate binding affinity. The identification of shared interacting residues (e.g., TYR435, ILE199) with the native ligand provides a structural basis for its potential inhibitory activity.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous workflow for the in silico investigation of a novel compound, 1-(Cyclopropylamino)-2-methylpropan-2-ol. By leveraging structural analogies, we hypothesized Monoamine Oxidase B as a plausible biological target and outlined a self-validating protocol for molecular docking. The core principles emphasized—rational target selection, meticulous preparation of molecular structures, and stringent protocol validation—are universally applicable in computational drug discovery.

The results from such a study, while predictive, form the foundation for further investigation:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the predicted protein-ligand complex over time.[14]

  • ADME/T Prediction: To computationally evaluate the drug-like properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of the compound.[15]

  • In Vitro Validation: The ultimate confirmation requires experimental validation through enzymatic assays to measure the IC50 of the compound against MAO-B.

By integrating these computational strategies, researchers can significantly de-risk and accelerate the early stages of drug development, transforming unknown molecules into promising lead candidates.

References

  • Predicting protein targets for drug-like compounds using transcriptomics - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Computer-Aided Drug Design Methods - PMC - PubMed Central - NIH. (n.d.). National Institutes of Health. [Link]

  • Computational Methods in Drug Discovery - PMC - PubMed Central. (n.d.). National Institutes of Health. [Link]

  • Computational Approaches in Drug Designing and Their Applications | Springer Nature Experiments. (n.d.). Springer Nature. [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics - OPUS 4. (n.d.). University of Würzburg. [Link]

  • Predicting protein targets for drug-like compounds using transcriptomics - ResearchGate. (n.d.). ResearchGate. [Link]

  • Small Molecule Docking - KBbox: Methods. (n.d.). The University of Nottingham. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PLOS Computational Biology. [Link]

  • Drug design - Wikipedia. (n.d.). Wikipedia. [Link]

  • Small molecule docking - Bonvin Lab. (n.d.). Utrecht University. [Link]

  • 1-(1-Cyclopropylpropylamino)-2-methylpropan-2-ol - PubChem. (n.d.). National Institutes of Health. [Link]

  • Computational Techniques in the Drug Design Process. (n.d.). Cytoclonal Pharmaceutics Inc. [Link]

  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics - YouTube. (2020). YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot. (2025). ChemCopilot. [Link]

  • 13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020). Chemistry LibreTexts. [Link]

  • Ten quick tips to perform meaningful and reproducible molecular docking calculations. (2025). PubMed. [Link]

  • Novel target identification towards drug repurposing based on biological activity profiles | PLOS One. (n.d.). PLOS One. [Link]

  • Identifying novel drug targets with computational precision - ScienceDirect. (n.d.). ScienceDirect. [Link]

  • (PDF) Best Practices in Docking and Activity Prediction - ResearchGate. (n.d.). ResearchGate. [Link]

  • Molecular docking protocol validation. This crucial process can enhance... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Validation of the molecular docking procedure used by using the before... - ResearchGate. (n.d.). ResearchGate. [Link]

  • A Beginner's Guide to Molecular Docking - ETFLIN. (n.d.). ETFLIN. [Link]

  • In silico discovery and biological validation of ligands of FAD synthase, a promising new antimicrobial target - PMC - NIH. (n.d.). National Institutes of Health. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock - ACS Publications. (n.d.). American Chemical Society. [Link]

  • Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)-one Derivatives - MDPI. (2023). MDPI. [Link]

Sources

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial in vitro evaluation of the novel small molecule, 1-(Cyclopropylamino)-2-methylpropan-2-ol. The structural motif of a cyclopropylamine is present in various pharmaceutical agents and is known to interact with key biological targets, including monoamine oxidase (MAO) enzymes.[1] The protocols outlined herein are designed to be a self-validating system, guiding researchers through essential preliminary assays to characterize this compound's fundamental properties and potential biological activity. We will cover aqueous solubility determination, a primary enzymatic screen against MAO-A and MAO-B, and a general cytotoxicity assessment. Each protocol is presented with detailed, step-by-step instructions and explanations of the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Scientific Rationale

The chemical structure of 1-(Cyclopropylamino)-2-methylpropan-2-ol contains a cyclopropylamine moiety, a functional group known for its presence in several approved pharmaceuticals.[1] This structural feature is of particular interest as it is a known pharmacophore that can confer metabolic stability and, in some contexts, act as a mechanism-based inhibitor of enzymes like monoamine oxidases (MAOs).[2] MAOs are critical enzymes in the catabolism of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases like Parkinson's and Alzheimer's.[3][4]

Therefore, a primary hypothesis for the biological activity of 1-(Cyclopropylamino)-2-methylpropan-2-ol is the inhibition of MAO-A and/or MAO-B. This guide will provide the necessary protocols to test this hypothesis, alongside crucial foundational assays to determine the compound's aqueous solubility and its general effect on cell viability. Low aqueous solubility can significantly impact the reliability of in vitro data and can be a major hurdle in later stages of drug development.[5][6] Cytotoxicity assays are essential to distinguish between specific enzymatic inhibition and general toxic effects on cells.[7][8]

Experimental Workflow Overview

The logical progression of experiments is crucial for an efficient and informative initial characterization of a novel compound. The following workflow is recommended:

G cluster_prep Phase 1: Compound Preparation & Physicochemical Properties cluster_primary Phase 2: Primary Target Engagement cluster_secondary Phase 3: Cellular Phenotypic Assay cluster_analysis Phase 4: Data Analysis & Interpretation A Stock Solution Preparation (DMSO) B Aqueous Solubility Assay (Kinetic, Turbidimetric) A->B C MAO-A & MAO-B Inhibition Assay (Fluorometric) B->C E Cytotoxicity Assay (e.g., MTT) B->E F IC50 Determination (MAO Inhibition) C->F D Cell Culture Maintenance (e.g., SH-SY5Y neuroblastoma) D->E G CC50 Determination (Cytotoxicity) E->G

Caption: Recommended experimental workflow for the in vitro characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Detailed Protocols and Methodologies

Phase 1: Compound Preparation and Aqueous Solubility

3.1.1. Preparation of High-Concentration Stock Solutions

Accurate and consistent compound concentration is the bedrock of reliable pharmacological data.

  • Objective: To prepare a concentrated stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a suitable organic solvent.

  • Materials:

    • 1-(Cyclopropylamino)-2-methylpropan-2-ol powder

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Analytical balance

    • Sterile microcentrifuge tubes

  • Protocol:

    • Accurately weigh a precise amount of the compound (e.g., 5 mg).

    • Calculate the volume of DMSO required to achieve a high-concentration stock (e.g., 10 mM or 20 mM).

    • Add the calculated volume of DMSO to the vial containing the compound.

    • Ensure complete dissolution by vortexing. Gentle warming (to 37°C) or sonication can be used if necessary.

    • Aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles.

    • Store aliquots at -20°C or -80°C, protected from light.

3.1.2. Kinetic Aqueous Solubility Assay (Turbidimetric Method)

This high-throughput assay provides an early indication of a compound's solubility, which is critical for designing subsequent experiments.[5][9][10]

  • Objective: To determine the concentration at which 1-(Cyclopropylamino)-2-methylpropan-2-ol begins to precipitate out of an aqueous buffer.[5][9]

  • Materials:

    • Compound stock solution in DMSO

    • Phosphate-buffered saline (PBS), pH 7.4

    • Clear 96-well microplate

    • Plate reader with absorbance measurement capabilities

  • Protocol:

    • Prepare a serial dilution of the compound stock solution in DMSO in a separate 96-well plate.

    • In a new 96-well plate, add an appropriate volume of PBS to each well.

    • Transfer a small, consistent volume of the DMSO serial dilutions to the corresponding wells of the PBS plate. The final DMSO concentration should not exceed 1-2% to minimize co-solvent effects.

    • Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at room temperature.

    • Measure the absorbance (turbidity) of each well at a wavelength where the compound does not absorb (e.g., 620 nm).

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed compared to the buffer-only control.

Phase 2: Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay is a direct measure of the compound's ability to inhibit the enzymatic activity of MAO-A and MAO-B.[11]

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) of 1-(Cyclopropylamino)-2-methylpropan-2-ol for both MAO-A and MAO-B.

  • Materials:

    • Recombinant human MAO-A and MAO-B enzymes

    • MAO-Glo™ Assay Kit (or similar, containing a luminogenic MAO substrate)

    • Positive controls: Clorgyline (for MAO-A) and Pargyline or Selegiline (for MAO-B)[3][4]

    • White, opaque 96-well plates

    • Luminometer

  • Protocol:

    • Prepare serial dilutions of the test compound and positive controls in the assay buffer.

    • Add the enzyme (MAO-A or MAO-B) to the wells of the 96-well plate.

    • Add the serially diluted test compound, positive controls, and a vehicle control (DMSO in buffer) to the appropriate wells.

    • Pre-incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the luminogenic substrate.

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

    • Add the detection reagent to stop the reaction and generate the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration relative to the vehicle control and plot the results to determine the IC50 value.

Phase 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a widely used colorimetric method to assess cell viability and provides a measure of the compound's general toxicity.[7][8]

  • Objective: To determine the CC50 (half-maximal cytotoxic concentration) of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a relevant cell line.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8][12] The amount of formazan is proportional to the number of viable cells.[7]

  • Materials:

    • A suitable cell line (e.g., SH-SY5Y human neuroblastoma cells)

    • Complete cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Clear 96-well cell culture plates

    • Absorbance plate reader

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

    • Carefully remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at approximately 570 nm.

    • Calculate the percent cell viability for each concentration relative to the vehicle control and plot the results to determine the CC50 value.

Data Presentation and Interpretation

The quantitative data generated from these protocols should be tabulated for clear comparison and interpretation.

Table 1: Physicochemical and Biological Activity Summary

Parameter1-(Cyclopropylamino)-2-methylpropan-2-ol
Kinetic Aqueous Solubility (µM)Insert experimental value
MAO-A IC50 (nM)Insert experimental value
MAO-B IC50 (nM)Insert experimental value
SH-SY5Y CC50 (µM)Insert experimental value

Interpretation: A potent and selective MAO inhibitor will have a low IC50 value for one of the MAO isoforms and a significantly higher CC50 value. A large window between the IC50 and CC50 values suggests that the observed enzymatic inhibition is not due to general cytotoxicity.

Potential Signaling Pathway

If 1-(Cyclopropylamino)-2-methylpropan-2-ol is confirmed as an effective MAO inhibitor, it will likely impact monoaminergic signaling pathways.

pathway Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol MAO Monoamine Oxidase (MAO-A / MAO-B) Compound->MAO Inhibition Degradation Degradation Neurotransmitters Monoamine Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitters->Degradation Synaptic_Levels Increased Synaptic Neurotransmitter Levels Neurotransmitters->Synaptic_Levels Receptors Postsynaptic Receptors Synaptic_Levels->Receptors Increased Activation Signaling Downstream Signaling Cascades Receptors->Signaling

Caption: Putative mechanism of action: MAO inhibition leading to increased neurotransmitter levels.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. [Link]

  • MDPI. (n.d.). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

  • Sun, Q., et al. (2007). Mechanisms of trovafloxacin hepatotoxicity: studies of a model cyclopropylamine-containing system. Bioorganic & Medicinal Chemistry Letters, 17(24), 6682-6. [Link]

  • Herraiz, T., & Guillén, H. (n.d.). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay Information Sheet. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 723-33. [Link]

  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. [Link]

  • Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. [Link]

  • Anticancer Research. (2019, July 1). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. [Link]

  • Lonza. (2017, October 20). Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. [Link]

  • Frontiers. (2023, November 29). Introduction to small molecule drug discovery and preclinical development. [Link]

Sources

Application Notes & Protocols: A Framework for the In Vivo Administration of Novel Chemical Entities - A Case Study with 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive framework for the systematic evaluation and administration of novel chemical entities (NCEs) in preclinical animal models, using the research chemical 1-(Cyclopropylamino)-2-methylpropan-2-ol as a representative example. As of this publication, no specific in vivo data for this compound exists in the public domain. Therefore, this guide is designed to equip researchers, scientists, and drug development professionals with the foundational principles, decision-making workflows, and detailed protocols necessary to advance an uncharacterized compound from the benchtop to in vivo testing. We emphasize a scientifically rigorous, phased approach, beginning with essential physicochemical characterization and culminating in structured dose-range finding and preliminary tolerability studies. Our methodology is grounded in established best practices for preclinical drug development to ensure data integrity, animal welfare, and the generation of reliable and reproducible results.

| Introduction: The Challenge of Novel Compound Evaluation

The journey of a novel chemical entity (NCE) from initial synthesis to a potential therapeutic candidate is fraught with challenges. A critical, early step in this process is the transition from in vitro characterization to in vivo assessment in animal models. This stage is pivotal for understanding a compound's pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles within a complex biological system. The compound 1-(Cyclopropylamino)-2-methylpropan-2-ol, henceforth referred to as NCE-X for this guide's purpose, represents a typical starting point: a structure with theoretical potential but no established biological or safety data to guide in vivo experimentation.

Attempting to administer such a compound without a systematic approach can lead to failed experiments, misleading data, and unnecessary use of animal resources. Common pitfalls include poor compound solubility leading to incorrect dosing, unexpected toxicity, or selection of an inappropriate administration route that prevents the compound from reaching its target.

This guide provides the necessary framework to mitigate these risks. We will detail the critical preliminary steps, including physicochemical analysis and formulation development, and then outline protocols for acute tolerability and dose-range finding studies. The causality behind each step is explained to empower researchers to adapt these protocols to other novel compounds.

| Phase 1: Pre-Administration Characterization & Formulation

Before any animal is dosed, a thorough understanding of the NCE's fundamental properties is mandatory. This phase ensures that the compound can be delivered reliably and reproducibly at the intended concentrations.

Physicochemical Properties Assessment

The solubility and stability of NCE-X are the most critical parameters influencing its "drug-like" properties and dictating the choice of vehicle for administration.

  • Aqueous Solubility: Initial tests should determine the solubility in standard buffers (e.g., pH 5.0, 7.4) and saline. Poor aqueous solubility is a common hurdle for many NCEs.

  • pKa Determination: Understanding the ionization state of the molecule at physiological pH is crucial for predicting its absorption and distribution.

  • LogP/LogD: The octanol-water partition coefficient (LogP) or distribution coefficient (LogD at a specific pH) provides an estimate of the compound's lipophilicity, which affects its ability to cross biological membranes.

  • Chemical Stability: The stability of NCE-X in the chosen vehicle over the duration of the experiment must be confirmed, typically using HPLC analysis, to ensure the administered dose is accurate.

Vehicle Selection & Formulation Development

The primary goal of a vehicle is to solubilize or uniformly suspend the NCE without causing adverse effects itself. The choice of vehicle is one of the most critical decisions in study design.

Decision Workflow for Vehicle Selection

A Is NCE-X soluble in aqueous buffer (e.g., PBS, Saline) at required concentration? B Use aqueous solution. This is the ideal vehicle. A->B Yes C No A->C D Can solubility be achieved with pH adjustment or addition of co-solvents (e.g., <10% DMSO, PEG-400)? E Use co-solvent system. Must run vehicle-only control group D->E Yes F No D->F G Can NCE-X be uniformly suspended (e.g., using 0.5% methylcellulose or Tween-80)? H Use suspension for oral administration. Requires constant agitation during dosing G->H Yes I No / IV Route Required G->I J Consider complex formulations (e.g., cyclodextrins, lipid emulsions). Requires specialized formulation expertise.

Caption: Vehicle selection decision tree for NCEs.

Protocol 2.2.1: Screening for a Suitable Vehicle

  • Objective: To identify a simple, non-toxic vehicle capable of solubilizing or suspending NCE-X at the highest desired concentration.

  • Materials: NCE-X, Phosphate-buffered saline (PBS), Saline (0.9% NaCl), DMSO, PEG-400, Tween-80, Carboxymethylcellulose (CMC), vortex mixer, magnetic stirrer.

  • Procedure:

    • Weigh 1-5 mg of NCE-X into several small glass vials.

    • Attempt to dissolve the compound in saline or PBS to achieve the target concentration. Vortex and observe for precipitate.

    • If insoluble, test co-solvent systems. Start by dissolving NCE-X in a minimal volume of DMSO (e.g., 5-10% of final volume) and then slowly add the aqueous vehicle (e.g., saline) while vortexing.

    • If precipitation occurs, test alternative systems like 20% PEG-400 in saline.

    • For oral dosing, evaluate suspension vehicles. Add 0.5% CMC or 1% Tween-80 in water to the vial and vortex vigorously. Assess the uniformity and stability of the suspension over 1-2 hours.

    • Validation: Once a lead vehicle is identified, prepare a batch and confirm the concentration and stability of NCE-X using a suitable analytical method (e.g., HPLC-UV) at time 0 and after 2-4 hours at room temperature.

| Phase 2: In Vivo Dose Administration & Tolerability

With a stable formulation, the next phase involves administering NCE-X to animals to determine a tolerated dose range. This is crucial for designing subsequent efficacy studies. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Route of Administration

The choice of administration route depends on the intended therapeutic application and the physicochemical properties of the NCE.

Route Description Advantages Disadvantages Considerations for NCE-X
Oral Gavage (PO) Direct delivery to the stomach via a tube.Clinically relevant, convenient for repeat dosing.Subject to first-pass metabolism, variable absorption.Preferred if NCE-X shows good stability and potential for oral absorption. Requires a suspension or solution.
Intraperitoneal (IP) Injection into the peritoneal cavity.Bypasses first-pass metabolism, rapid absorption.Not a common clinical route, risk of injection into organs.Useful for initial efficacy screening due to high bioavailability. Vehicle must be non-irritating.
Intravenous (IV) Injection directly into a vein (e.g., tail vein).100% bioavailability, immediate effect.Technically challenging, risk of embolism, requires sterile, soluble formulation.The gold standard for PK studies but requires a true solution, making it difficult for poorly soluble compounds.
Dose-Range Finding (DRF) and Acute Tolerability Study

A DRF study aims to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity or overt clinical signs of distress. A modified "up-and-down" procedure is often employed.

Experimental Workflow for Dose-Range Finding

cluster_0 Study Initiation cluster_1 Observation & Decision cluster_2 Dose Escalation / De-escalation A Select starting dose (e.g., 10 mg/kg) B Administer NCE-X to a single animal (e.g., Mouse 1) A->B C Observe for 24-48h (Clinical signs, body weight) B->C D Tolerated? C->D E Increase dose (e.g., 30 mg/kg) Administer to next animal (Mouse 2) D->E Yes F Decrease dose (e.g., 3 mg/kg) Administer to next animal (Mouse 2) D->F No E->C G Repeat cycle until MTD is determined (Upper and lower bounds established) F->C

Caption: Workflow for a single-animal up-and-down DRF study.

Protocol 3.2.1: Acute Tolerability Study via Oral Gavage in Mice

  • Objective: To determine the MTD of NCE-X following a single oral dose.

  • Animals: C57BL/6 mice, male, 8-10 weeks old. Acclimatize for at least 7 days.

  • Materials: NCE-X formulation, appropriate gavage needles (e.g., 20-gauge, flexible tip), animal scale.

  • Procedure:

    • Dose Selection: Start with a conservative dose (e.g., 10 mg/kg). Doses can be escalated or de-escalated by a factor of 3 (e.g., 1, 3, 10, 30, 100 mg/kg).

    • Dosing:

      • Record the animal's pre-dose body weight to calculate the exact volume to administer (typically 5-10 mL/kg).

      • Gently restrain the mouse.

      • Measure the gavage needle length against the mouse (from the tip of the nose to the last rib) to prevent esophageal perforation.

      • Insert the needle smoothly into the esophagus and deliver the formulation.

    • Observation:

      • Monitor the animal continuously for the first 30 minutes, then hourly for 4 hours, and at 24 and 48 hours post-dose.

      • Record clinical signs using a scoring sheet (see table below).

      • Record body weight daily for up to 7 days. A weight loss of >15-20% is often considered a sign of significant toxicity.

    • Decision:

      • If the dose is tolerated (no severe clinical signs, body weight loss <15%), the next animal receives a higher dose.

      • If the dose is not tolerated, the next animal receives a lower dose.

    • Endpoint: The study is complete when the MTD is determined, often defined as the highest dose at which no more than one animal shows signs of toxicity, or the dose just below the one that causes mortality.

Table 3.2.1: Example Clinical Observation Scoring Sheet

Parameter Score 0 (Normal) Score 1 (Mild) Score 2 (Moderate) Score 3 (Severe)
Appearance Well-groomed furSlightly unkempt furPiloerection, dull coatPiloerection, soiled coat
Activity Alert, activeReduced activityLethargic, hunched postureMoribund, unresponsive
Respiration Normal rateSlightly increased/decreasedLabored breathingGasping
Gait NormalUnsteadyAtaxicInability to move

| Conclusion and Next Steps

This guide provides the essential framework for initiating the in vivo evaluation of an uncharacterized compound like 1-(Cyclopropylamino)-2-methylpropan-2-ol. By following this phased approach—starting with fundamental physicochemical characterization and vehicle selection, followed by a systematic dose-range finding study—researchers can generate the reliable, foundational data needed to design meaningful efficacy studies. The MTD established here becomes the top dose for subsequent PK/PD and disease model experiments, ensuring that the doses used are both pharmacologically relevant and tolerated by the animals. This rigorous, step-wise process is fundamental to the principles of responsible and effective preclinical drug development.

References

  • This is a representative list.
  • Guidelines for the Care and Use of Laboratory Animals. National Research Council (US) Committee for the Update of the Guide for the Care and Use of Laboratory Animals. National Academies Press (US); 2011. [Link]

  • Vehicle Formulations for Preclinical Studies. Gad, S. C. (2008). In Pharmaceutical Manufacturing Handbook: Production and Processes (pp. 951-980). John Wiley & Sons, Inc. [Link]

  • Dose Range Finding. U.S. Food and Drug Administration. (2005). Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. [Link]

  • Oral Gavage in Rodents. Turnbaugh, J. A. (2011). Current Protocols in Toxicology. 49(1), 10-3. [Link]

A Validated LC-MS/MS Method for the Ultrasensitive Quantification of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

This application note presents a detailed, robust, and validated analytical method for the quantitative determination of 1-(Cyclopropylamino)-2-methylpropan-2-ol in aqueous samples. The protocol leverages the sensitivity and selectivity of Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS). The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its suitability for applications in pharmaceutical research, process development, and quality control environments.[1][2] We provide a comprehensive guide covering the scientific rationale for methodological choices, a step-by-step experimental protocol, and a complete validation summary.

Introduction and Scientific Rationale

1-(Cyclopropylamino)-2-methylpropan-2-ol is a small organic molecule featuring a secondary amine and a tertiary alcohol. The accurate quantification of such compounds is critical in various stages of drug development, from discovery and preclinical studies to manufacturing, where it may be a key intermediate, a metabolite, or the active pharmaceutical ingredient (API) itself.

Challenges in Analysis: The physicochemical properties of small, polar amino alcohols can present analytical challenges. These include:

  • Poor Retention: On traditional reversed-phase chromatography columns, the polar nature of the analyte can lead to insufficient retention and co-elution with matrix components.[3]

  • Poor Peak Shape: The basic nature of the secondary amine can cause peak tailing due to interactions with residual silanols on silica-based columns.

  • Lack of a Strong Chromophore: The molecule lacks a significant UV-absorbing chromophore, making quantification by HPLC-UV difficult and non-specific, especially at low concentrations.

Rationale for RPLC-MS/MS: To overcome these challenges, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach was selected. This technique offers an unparalleled combination of sensitivity, selectivity, and speed.[4]

  • Chromatographic Separation (LC): Reversed-phase chromatography is employed to separate the analyte from the sample matrix. By optimizing the mobile phase pH, we can control the ionization state of the analyte to enhance retention and improve peak symmetry. Operating at a basic pH deprotonates the amine, making the molecule more hydrophobic and increasing its retention on a C18 column.

  • Selective Detection (MS/MS): Tandem mass spectrometry provides exquisite selectivity through the use of Multiple Reaction Monitoring (MRM). In this mode, the first quadrupole (Q1) isolates the protonated parent molecule (precursor ion), which is then fragmented in the collision cell (Q2). The third quadrupole (Q3) isolates a specific, characteristic fragment (product ion) for detection. This process effectively filters out chemical noise, allowing for precise quantification even at very low levels.[4]

The workflow for this analytical protocol is a systematic process designed for accuracy and reproducibility.

Analytical_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Validation A Standard & QC Preparation C LC Separation A->C B Sample Collection & Preparation B->C D MS/MS Detection (MRM) C->D E Peak Integration & Quantification D->E F Method Validation Assessment E->F G Final Report Generation F->G

Figure 1: General experimental workflow from sample preparation to final reporting.

Detailed Experimental Protocol

This protocol provides the necessary steps to quantify 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Materials and Reagents
  • Analyte: 1-(Cyclopropylamino)-2-methylpropan-2-ol reference standard (>99% purity)

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)

  • Mobile Phase Additives: Ammonium Bicarbonate (≥99% purity)

  • Sample Diluent: 50:50 (v/v) Acetonitrile/Water

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with the sample diluent.

  • Calibration Standards & QC Samples: Prepare calibration standards and QC samples by serial dilution of the working stock solution with the sample diluent to achieve the desired concentration range (e.g., 0.1 ng/mL to 100 ng/mL).

Sample Preparation

For simple aqueous matrices, a "dilute-and-shoot" approach is sufficient.

  • Collect the aqueous sample.

  • Vortex the sample to ensure homogeneity.

  • Dilute the sample by a factor of 10 (or as needed to fall within the calibration range) with the sample diluent.

  • Vortex the diluted sample and transfer it to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following parameters were optimized for a standard triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Parameter Condition
LC System Standard HPLC or UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 5 mM Ammonium Bicarbonate in Water, pH 9.5
Mobile Phase B Acetonitrile
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 min, return to initial over 0.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition Q1 (m/z): 130.2 → Q3 (m/z): 71.1
Collision Energy Optimized for maximum signal (typically 15-25 eV)

Justification for MRM Transition: The precursor ion at m/z 130.2 corresponds to the protonated molecule [M+H]⁺. The product ion at m/z 71.1 is proposed to result from a characteristic fragmentation, such as the loss of the tertiary alcohol group and subsequent rearrangement, providing high specificity.

MRM_Principle Principle of Multiple Reaction Monitoring (MRM) IonSource Ion Source (Analyte + Matrix Ions) Q1 Q1: Precursor Ion Selection (m/z 130.2) IonSource->Q1 All Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 [M+H]⁺ Q3 Q3: Product Ion Selection (m/z 71.1) Q2->Q3 All Fragments Detector Detector Q3->Detector Specific Product Ion

Figure 2: Diagram illustrating the high selectivity of the MRM process in a triple quadrupole mass spectrometer.

Method Validation Protocol & Results

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[5] The key validation parameters and typical acceptance criteria are summarized below.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank matrix samples and matrix spiked with related substances to check for interferences at the analyte's retention time.No significant interfering peaks at the retention time of the analyte.[6]
Linearity & Range Analyze a minimum of 5 calibration standards across the proposed range (e.g., 0.1-100 ng/mL) on three separate days.Correlation coefficient (r²) ≥ 0.995. Back-calculated standards within ±15% of nominal value.
Accuracy (as % Recovery) Analyze QC samples at low, medium, and high concentrations (n=5 at each level).Mean recovery within 85-115% of the nominal concentration.[7]
Precision (as %RSD) Intra-day: Analyze QC samples (n=5) on the same day. Inter-day: Analyze QC samples over three different days.Relative Standard Deviation (%RSD) ≤ 15%.[6][7]
Limit of Quantitation (LOQ) Determine the lowest concentration on the calibration curve that meets accuracy and precision criteria.Signal-to-noise ratio > 10; Accuracy within 80-120%; Precision (%RSD) ≤ 20%.
Robustness Systematically vary key method parameters (e.g., column temperature ±2°C, mobile phase pH ±0.2 units) and assess the impact.No significant changes in system suitability parameters (retention time, peak area, peak shape).[7]

Conclusion

This application note describes a highly selective, sensitive, and robust RPLC-MS/MS method for the quantification of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The detailed protocol and adherence to ICH validation guidelines ensure that the method is reliable and fit for its intended purpose in regulated and research environments. The use of a high-pH mobile phase effectively addresses common chromatographic issues associated with basic amines, while tandem mass spectrometry provides the necessary specificity for accurate measurement in complex samples.

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved from [Link]

  • Svendsen, C. N., & Lioy, P. J. (2010). Development of a LC-MS/MS method for the analysis of volatile primary and secondary amines as NIT (naphtylisothiocyanate) derivatives. Journal of Chromatography B, 878(24), 2217-2224. Retrieved from [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Retrieved from [Link]

  • Agilent Technologies, Inc. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from [Link]

  • New Objective, Inc. (2016). Application of LCMS in small-molecule drug development. Drug Target Review. Retrieved from [Link]

Sources

Navigating Uncharted Territory: The Case of 1-(Cyclopropylamino)-2-methylpropan-2-ol in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

A comprehensive search of the current scientific literature reveals a notable absence of published research on the applications of 1-(Cyclopropylamino)-2-methylpropan-2-ol in the field of neuroscience. While this may be surprising for a molecule with potential structural similarities to compounds of neuropharmacological interest, it underscores a critical reality in drug discovery and development: many synthesized compounds are never fully characterized or applied in specific research contexts.

This document serves not as a conventional application note, but as a transparent overview of the current knowledge gap and a guide for researchers who may be interested in exploring the potential of this novel chemical entity. We will address the challenges posed by the lack of existing data and propose a hypothetical framework for its initial investigation, should a researcher wish to pioneer studies in this area.

The Challenge: A Molecule Without a Map

Our investigation into the scientific and patent databases for "1-(Cyclopropylamino)-2-methylpropan-2-ol" did not yield any studies detailing its synthesis, pharmacological profile, or effects on neural systems. This lack of information prevents the creation of detailed, evidence-based application notes and protocols.

It is crucial to distinguish the target compound from structurally related molecules that have appeared in the literature. For instance, "2-(Cyclopropylamino)-2-methylpropan-1-ol" is commercially available, but its biological activity remains undocumented in peer-reviewed publications. Another distinct compound, "2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one," has been investigated for its neuroprotective and neurotrophic effects, demonstrating affinity for the sigma-1 receptor. However, the structural differences are significant, and it would be scientifically unsound to extrapolate any of its properties to 1-(Cyclopropylamino)-2-methylpropan-2-ol.

A Hypothetical Roadmap for a Pioneer Investigator

For a researcher considering the exploration of this compound, a systematic, ground-up approach is necessary. The following outlines a potential, albeit speculative, research workflow.

Workflow for Initial Investigation of a Novel Compound

G cluster_0 Phase 1: Foundational Characterization cluster_1 Phase 2: In Vitro Profiling cluster_2 Phase 3: Preliminary In Vivo Assessment Synthesis Chemical Synthesis & Purification Purity Purity & Structural Verification (NMR, MS, HPLC) Synthesis->Purity PhysChem Physicochemical Properties (Solubility, LogP) Purity->PhysChem Cytotoxicity Neuronal Cytotoxicity Assay PhysChem->Cytotoxicity ReceptorScreening Broad Receptor Binding Panel Cytotoxicity->ReceptorScreening FunctionalAssay Functional Assays on Identified Targets ReceptorScreening->FunctionalAssay BBB Blood-Brain Barrier Permeability FunctionalAssay->BBB PK Pharmacokinetic Profiling BBB->PK Tolerability Maximum Tolerated Dose PK->Tolerability

Caption: Hypothetical workflow for the initial investigation of a novel chemical entity in neuroscience.

Proposed Initial Experimental Protocols

The following are generalized protocols that would need to be adapted based on the observed properties of the compound.

Protocol 1: Assessment of Neuronal Viability

Objective: To determine the concentration range at which 1-(Cyclopropylamino)-2-methylpropan-2-ol exhibits cytotoxic effects on primary neuronal cultures or a relevant neuronal cell line (e.g., SH-SY5Y).

Methodology:

  • Cell Culture: Plate primary cortical neurons or SH-SY5Y cells at a density of 1 x 10^4 cells/well in a 96-well plate.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in a suitable solvent (e.g., DMSO). Serially dilute the stock to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Treatment: After 24 hours of cell culture, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the cells for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the CC50 (half-maximal cytotoxic concentration).

Protocol 2: Broad-Spectrum Receptor Binding Assay

Objective: To identify potential molecular targets of 1-(Cyclopropylamino)-2-methylpropan-2-ol by screening it against a panel of common CNS receptors, ion channels, and transporters.

Methodology:

  • Compound Submission: Submit the compound to a commercial or institutional core facility that offers receptor screening services (e.g., the NIMH Psychoactive Drug Screening Program).

  • Assay Format: The facility will typically perform radioligand binding assays for a wide range of targets.

  • Data Interpretation: Analyze the percentage of inhibition at a given concentration (e.g., 10 µM). Targets showing significant inhibition (e.g., >50%) should be prioritized for further investigation.

Conclusion

The exploration of novel chemical matter is the lifeblood of neuroscience drug discovery. While 1-(Cyclopropylamino)-2-methylpropan-2-ol is currently an unknown entity, this does not diminish its potential. It simply awaits a pioneering researcher to undertake its initial characterization. The path forward requires a rigorous, multi-faceted approach, starting with fundamental chemical and biological profiling. Should such research be undertaken and published, the scientific community would be in a position to develop the detailed application notes and protocols that are currently not possible to create.

References

As of the date of this document, there are no published references detailing the synthesis or biological application of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The references provided below are for the distinct, structurally related compounds mentioned in the introduction.

  • 2-(Cyclohexylamino)-1-(4-cyclopentylpiperazin-1-yl)-2-methylpropan-1-one, a novel compound with neuroprotective and neurotrophic effects in vitro. Neurochemistry International. Available at: [Link]

Application Note: Characterizing Novel Enzyme Inhibitors Using 1-(Cyclopropylamino)-2-methylpropan-2-ol as a Model Compound

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the application of 1-(Cyclopropylamino)-2-methylpropan-2-ol in the study of enzyme kinetics.

Introduction: The Quest for Novel Enzyme Modulators

The identification and characterization of novel enzyme inhibitors are cornerstones of drug discovery and biochemical research. These molecules provide invaluable tools for elucidating enzyme mechanisms, validating drug targets, and serving as lead compounds for therapeutic development. The process of characterizing a new chemical entity requires a systematic and rigorous approach to determine its potency, mechanism of action, and specificity.

This guide outlines a comprehensive framework for the characterization of a potential enzyme inhibitor, using the novel compound 1-(Cyclopropylamino)-2-methylpropan-2-ol as a case study. While this specific molecule is not extensively documented in public literature as a known inhibitor, its chemical structure, featuring a cyclopropylamine moiety—a group present in known enzyme inhibitors—suggests its potential for biological activity.

Here, we present a series of robust protocols and data analysis workflows designed to:

  • Determine the inhibitory potency (IC₅₀) of 1-(Cyclopropylamino)-2-methylpropan-2-ol against a model enzyme.

  • Elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

  • Assess the reversibility of the inhibition.

This document is intended for researchers, scientists, and drug development professionals engaged in the functional characterization of novel chemical entities.

Compound Profile: 1-(Cyclopropylamino)-2-methylpropan-2-ol

Structure:

Chemical Structure of 1-(Cyclopropylamino)-2-methylpropan-2-ol
  • IUPAC Name: 1-(Cyclopropylamino)-2-methylpropan-2-ol

  • Molecular Formula: C₇H₁₅NO

  • Molecular Weight: 129.20 g/mol

  • Key Structural Features:

    • Cyclopropylamine Group: This functional group is a well-known pharmacophore found in a variety of bioactive molecules, including inhibitors of monoamine oxidase (MAO) and other enzymes. Its strained ring structure and electronic properties can contribute to potent interactions within an enzyme's active site.

    • Tertiary Alcohol: The 2-methylpropan-2-ol moiety provides a hydroxyl group that can act as a hydrogen bond donor or acceptor, potentially anchoring the molecule within the enzyme's active site.

Given these features, we will hypothesize that 1-(Cyclopropylamino)-2-methylpropan-2-ol may act as an inhibitor of an enzyme class that recognizes small amine-containing substrates, such as monoamine oxidases. For the purpose of this guide, we will use a generic "Enzyme X" as our target for characterization.

Experimental Workflow for Inhibitor Characterization

The overall workflow for characterizing a novel inhibitor can be broken down into three main phases: initial potency determination, mechanistic studies, and assessment of reversibility.

G cluster_0 Phase 1: Potency Determination cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Reversibility Studies A Initial Screening (Single high concentration) B IC50 Determination (Dose-response curve) A->B If inhibition > 50% C Enzyme kinetics with varying [Substrate] and [Inhibitor] B->C Proceed if potent D Data Analysis (e.g., Lineweaver-Burk plot) C->D E Pre-incubation of enzyme with inhibitor C->E Elucidate mechanism F Activity measurement after rapid dilution E->F

Figure 1: A high-level overview of the experimental workflow for characterizing a novel enzyme inhibitor.

Protocol 1: Determination of IC₅₀

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an inhibitor. It represents the concentration of the inhibitor required to reduce the rate of an enzymatic reaction by 50%.

Materials
  • Enzyme X stock solution

  • Substrate stock solution

  • Assay buffer

  • 1-(Cyclopropylamino)-2-methylpropan-2-ol stock solution (e.g., 10 mM in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure
  • Prepare a serial dilution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in the assay buffer. A common approach is to use a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).

  • Add the diluted inhibitor to the wells of the 96-well plate. Include control wells with buffer only (for 100% activity) and wells with a known inhibitor (if available).

  • Add Enzyme X to each well and incubate for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate to all wells. The substrate concentration should be at or near its Kₘ value for this assay.

  • Monitor the reaction progress over time using a microplate reader (e.g., by measuring absorbance or fluorescence).

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Normalize the data by expressing the reaction rates as a percentage of the uninhibited control (100% activity).

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation
Inhibitor Conc. (µM)% Inhibition
10095.2
33.388.1
11.175.4
3.752.3
1.228.9
0.410.1
0.12.5
0 (Control)0

Table 1: Example data for IC₅₀ determination of 1-(Cyclopropylamino)-2-methylpropan-2-ol against Enzyme X.

Protocol 2: Elucidating the Mechanism of Inhibition

Once the IC₅₀ is determined, the next step is to understand how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex. This is achieved by measuring the enzyme's kinetics at various substrate and inhibitor concentrations.

G E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I (Ki) S Substrate (S) P Product (P) I Inhibitor (I) ES->E k-1 ES->E + P (k_cat) EI->E caption Figure 2: Competitive Inhibition Model

Figure 2: A simplified model of competitive inhibition, where the inhibitor binds to the free enzyme.

Procedure
  • Design a matrix of experiments with varying concentrations of both the substrate and 1-(Cyclopropylamino)-2-methylpropan-2-ol. Typically, five substrate concentrations ranging from 0.2x to 5x the Kₘ value are used, along with four to five inhibitor concentrations (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

  • Perform the enzymatic assays for each condition as described in Protocol 1.

  • Calculate the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Analyze the data using a double reciprocal plot (Lineweaver-Burk plot) or by fitting the data directly to the Michaelis-Menten equation modified for different inhibition models.

Data Analysis and Interpretation

The pattern observed on the Lineweaver-Burk plot (1/V₀ vs. 1/[S]) is indicative of the mechanism of inhibition:

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases, while Vₘₐₓ remains unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Vₘₐₓ decreases, while Kₘ remains unchanged.

  • Uncompetitive Inhibition: Lines are parallel. Both Vₘₐₓ and Kₘ decrease.

  • Mixed Inhibition: Lines intersect in the second or third quadrant. Both Vₘₐₓ and Kₘ are affected.

By fitting the data to the appropriate equations, the inhibition constant (Kᵢ) can be determined.

Protocol 3: Assessing Reversibility of Inhibition

This protocol distinguishes between reversible and irreversible inhibitors. Irreversible inhibitors typically form a covalent bond with the enzyme, and their effect cannot be reversed by simple dilution.

Procedure
  • Pre-incubate Enzyme X with a high concentration of 1-(Cyclopropylamino)-2-methylpropan-2-ol (e.g., 10x IC₅₀) for an extended period (e.g., 60 minutes). A control sample with the enzyme and buffer (or DMSO) should be run in parallel.

  • Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold) into the assay buffer containing the substrate.

  • Immediately monitor the enzymatic activity over time.

  • Compare the activity of the inhibitor-treated enzyme to the control.

Interpretation of Results
  • Reversible Inhibition: If the enzymatic activity of the diluted sample recovers over time to a level comparable to the control, the inhibition is reversible.

  • Irreversible Inhibition: If the activity remains low and does not recover upon dilution, the inhibition is likely irreversible.

Conclusion

The protocols and workflows detailed in this application note provide a robust framework for the initial characterization of novel enzyme inhibitors, using 1-(Cyclopropylamino)-2-methylpropan-2-ol as a model compound. By systematically determining the IC₅₀, elucidating the mechanism of action, and assessing the reversibility of inhibition, researchers can gain a comprehensive understanding of the inhibitor's biochemical properties. This foundational knowledge is critical for the subsequent stages of drug discovery and for the development of new chemical probes to explore biological systems.

References

  • Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13855321, 1-(Cyclopropylamino)-2-methyl-2-propanol. [Link]

  • Johnson, K. A., & Goody, R. S. (2011). The Original Michaelis Constant: Translation and Commentary. Biochemistry, 50(39), 8264–8269. [Link]

Application Notes and Protocols for the Cellular Characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Characterizing Novel Chemical Entities

The journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous scientific investigation. For a compound such as 1-(Cyclopropylamino)-2-methylpropan-2-ol, where public domain information on its biological activity is sparse, a logical and empirically driven screening strategy is paramount. The chemical structure, featuring a cyclopropylamine moiety, provides a rational starting point for investigation into its potential interaction with enzymes that recognize amine-containing substrates.

This guide provides a detailed framework for an initial "first-pass" cellular screening of 1-(Cyclopropylamino)-2-methylpropan-2-ol. We will focus on two key enzyme families that are critical in drug metabolism and neuroscience: Monoamine Oxidases (MAO) and Cytochrome P450 (CYP450) enzymes. Inhibition of these enzymes can have profound physiological effects and is a crucial aspect of drug safety and efficacy profiling. The protocols herein are designed to be robust, providing clear, actionable data to guide further research.

Part 1: Monoamine Oxidase (MAO) Inhibition Assays

Monoamine oxidases are mitochondrial enzymes that are crucial for the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.[1][2][3] Their inhibition can lead to an increase in the levels of these neurotransmitters, a mechanism exploited in the treatment of depression and neurodegenerative diseases.[3] Given the structural similarities of 1-(Cyclopropylamino)-2-methylpropan-2-ol to known MAO substrates and inhibitors, assessing its effect on MAO-A and MAO-B activity is a primary objective.

Scientific Rationale

We will employ a fluorometric cell-based assay to determine the inhibitory potential of the compound on both MAO-A and MAO-B isoforms. This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of MAO activity.[1][2][4] The use of specific inhibitors for each isoform, such as clorgyline for MAO-A and pargyline for MAO-B, allows for the dissection of the compound's selectivity.[2]

Experimental Workflow: MAO Inhibition Assay

MAO_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Cell_Culture Culture SH-SY5Y cells Cell_Seeding Seed cells in a 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of 1-(Cyclopropylamino)-2-methylpropan-2-ol Incubation Incubate cells with compound and specific inhibitors (Clorgyline/Pargyline) Compound_Prep->Incubation Reagent_Prep Prepare Assay Buffer and MAO Substrate (e.g., Tyramine) Add_Substrate Add MAO substrate to initiate reaction Reagent_Prep->Add_Substrate Cell_Seeding->Incubation Incubation->Add_Substrate Reaction_Incubation Incubate to allow for H₂O₂ production Add_Substrate->Reaction_Incubation Add_Probe Add H₂O₂ detection probe Reaction_Incubation->Add_Probe Fluorescence_Read Measure fluorescence (Ex/Em = 535/587 nm) Add_Probe->Fluorescence_Read Data_Analysis Calculate % inhibition and IC₅₀ values Fluorescence_Read->Data_Analysis

Caption: Workflow for the MAO Inhibition Assay.

Detailed Protocol: Fluorometric MAO Inhibition Assay

Materials:

  • SH-SY5Y neuroblastoma cell line (or other suitable cell line expressing MAO)

  • 1-(Cyclopropylamino)-2-methylpropan-2-ol

  • MAO-Glo™ Assay Kit (or similar fluorometric assay kit)[4][5]

  • Clorgyline (MAO-A specific inhibitor)

  • Pargyline (MAO-B specific inhibitor)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorometric microplate reader

Procedure:

  • Cell Culture and Seeding:

    • Culture SH-SY5Y cells in appropriate media until they reach 80-90% confluency.

    • Seed cells into a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours.

  • Compound and Control Preparation:

    • Prepare a 10 mM stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions to obtain a range of concentrations (e.g., 0.1 nM to 100 µM).

    • Prepare positive controls: Clorgyline for MAO-A inhibition and Pargyline for MAO-B inhibition.

    • Prepare a vehicle control (e.g., DMSO).

  • Assay Execution:

    • Remove culture media from the wells.

    • Add 50 µL of assay buffer to each well.

    • Add 5 µL of the test compound dilutions, positive controls, or vehicle control to the respective wells.

    • To differentiate between MAO-A and MAO-B activity, a parallel set of wells should be pre-incubated with the specific inhibitor of the other isoform.

    • Incubate the plate at 37°C for 30 minutes.

    • Initiate the reaction by adding 50 µL of the MAO substrate (e.g., tyramine) to each well.

    • Incubate at 37°C for 60 minutes.

  • Detection and Data Analysis:

    • Add 100 µL of the H₂O₂ detection reagent to each well.

    • Incubate at room temperature for 15-20 minutes, protected from light.

    • Measure the fluorescence using a microplate reader (e.g., excitation at 535 nm, emission at 587 nm).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.

Data Presentation:

CompoundTargetIC₅₀ (µM) [Expected Range]
1-(Cyclopropylamino)-2-methylpropan-2-olMAO-ATo be determined
1-(Cyclopropylamino)-2-methylpropan-2-olMAO-BTo be determined
ClorgylineMAO-A0.01 - 0.1
PargylineMAO-B0.1 - 1.0

Part 2: Cytochrome P450 (CYP450) Inhibition and Induction Assays

Cytochrome P450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a wide variety of xenobiotics, including drugs.[6][7] Assessing the potential of a new chemical entity to inhibit or induce CYP450 enzymes is a critical step in drug development to predict potential drug-drug interactions.[6][8]

Scientific Rationale

We will utilize a cell-based assay with a luminogenic substrate to screen for inhibitory effects on key CYP450 isoforms (e.g., CYP1A2, CYP2B6, CYP3A4).[8] For induction, we will use a reporter gene assay in a stable cell line (e.g., HepG2) to measure the activation of key nuclear receptors (e.g., PXR, CAR, AhR) that regulate CYP450 expression.[6]

Experimental Workflow: CYP450 Inhibition Assay

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition Cell_Culture Culture HepG2 cells Cell_Seeding Seed cells in a 96-well plate Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of 1-(Cyclopropylamino)-2-methylpropan-2-ol Incubation Incubate cells with compound Compound_Prep->Incubation Reagent_Prep Prepare luminogenic CYP450 substrates Add_Substrate Add specific luminogenic substrate for each CYP isoform Reagent_Prep->Add_Substrate Cell_Seeding->Incubation Incubation->Add_Substrate Reaction_Incubation Incubate to allow for substrate metabolism Add_Substrate->Reaction_Incubation Add_Detection_Reagent Add luciferin detection reagent Reaction_Incubation->Add_Detection_Reagent Luminescence_Read Measure luminescence Add_Detection_Reagent->Luminescence_Read Data_Analysis Calculate % inhibition and IC₅₀ values Luminescence_Read->Data_Analysis

Caption: Workflow for the CYP450 Inhibition Assay.

Detailed Protocol: Luminogenic CYP450 Inhibition Assay

Materials:

  • HepaRG™ cells or similar metabolically active liver cell line

  • 1-(Cyclopropylamino)-2-methylpropan-2-ol

  • P450-Glo™ Assay Kits for specific CYP isoforms (e.g., CYP1A2, CYP2B6, CYP3A4)[8]

  • Known inhibitors for each CYP isoform (e.g., furafylline for CYP1A2, ticlopidine for CYP2B6, ketoconazole for CYP3A4)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Culture and Seeding:

    • Culture HepaRG™ cells according to the supplier's recommendations.

    • Seed cells into a 96-well plate at an appropriate density and allow them to differentiate.

  • Compound and Control Preparation:

    • Prepare a 10 mM stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in DMSO.

    • Perform serial dilutions to obtain a range of concentrations.

    • Prepare positive controls (known inhibitors) and a vehicle control.

  • Assay Execution:

    • Treat the cells with the test compound, positive controls, or vehicle control and incubate for a predetermined time (e.g., 1-24 hours).

    • Add the specific luminogenic CYP450 substrate to each well.

    • Incubate for the recommended time to allow for substrate metabolism.

  • Detection and Data Analysis:

    • Add the luciferin detection reagent to each well to stop the reaction and generate a luminescent signal.

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value as described for the MAO assay.

Data Presentation:

CompoundTargetIC₅₀ (µM) [Expected Range]
1-(Cyclopropylamino)-2-methylpropan-2-olCYP1A2To be determined
1-(Cyclopropylamino)-2-methylpropan-2-olCYP2B6To be determined
1-(Cyclopropylamino)-2-methylpropan-2-olCYP3A4To be determined
FurafyllineCYP1A20.1 - 1.0
TiclopidineCYP2B61.0 - 10
KetoconazoleCYP3A40.01 - 0.1

Trustworthiness: A Self-Validating System

The protocols described are designed to be self-validating through the inclusion of appropriate controls. The use of known, specific inhibitors for each enzyme isoform serves as a positive control, ensuring that the assay is performing as expected. The vehicle control provides a baseline for 100% enzyme activity. By comparing the effects of 1-(Cyclopropylamino)-2-methylpropan-2-ol to these controls, researchers can have high confidence in the generated data.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial cellular characterization of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The proposed assays for MAO and CYP450 inhibition will provide critical insights into the compound's potential biological activities and liabilities. Positive results in any of these assays should be followed up with more detailed mechanistic studies, including determination of the mode of inhibition (e.g., competitive, non-competitive) and in vivo studies to assess the physiological relevance of the findings. This structured, hypothesis-driven approach ensures a robust and efficient evaluation of this novel chemical entity.

References

  • Title: Monoamine Oxidase Assays Source: Cell Biolabs, Inc. URL: [Link]

  • Title: OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric) Source: Cell Biolabs, Inc. URL: [Link]

  • Title: Cytochrome P450 Assay Services Source: Reaction Biology URL: [Link]

  • Title: Cytochrome P450 Assays Source: Indigo Biosciences URL: [Link]

  • Title: A Suite of Activity-Based Probes for Human Cytochrome P450 Enzymes Source: PubMed Central URL: [Link]

  • Title: Enzyme Activity of Natural Products on Cytochrome P450 Source: MDPI URL: [Link]

  • Title: Monoamine Oxidase (MAO) Inhibition Assay Source: Evotec URL: [Link]

  • Title: Monoamine Oxidase Assay Kit | ABIN1000321 Source: Antibodies-online.com URL: [Link]

Sources

Application Notes & Protocols: Safe Handling and Storage of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 1-(Cyclopropylamino)-2-methylpropan-2-ol. As a novel research chemical, specific safety data may be limited. Therefore, this guide synthesizes established best practices for handling analogous amino alcohol compounds, focusing on risk mitigation through proper engineering controls, personal protective equipment, and procedural discipline. These protocols are designed for researchers, scientists, and drug development professionals to ensure personnel safety, maintain compound integrity, and adhere to regulatory compliance.

Introduction and Scope

1-(Cyclopropylamino)-2-methylpropan-2-ol is an organic compound featuring both a secondary amine (cyclopropylamine) and a tertiary alcohol functional group.[1] This bifunctional nature dictates its chemical reactivity and potential hazards. Amino alcohols are valued in organic synthesis and pharmaceutical development as intermediates and building blocks.[1] However, compounds containing amine groups can be corrosive, irritant, and basic, while the alcohol moiety can contribute to flammability.

The absence of a comprehensive, publicly available Safety Data Sheet (SDS) for this specific molecule necessitates a cautious approach grounded in the known characteristics of its functional components. This guide is intended to establish a baseline for safe laboratory practices. It is imperative to consult the supplier-specific SDS upon acquisition and to conduct a thorough risk assessment for any new experimental procedure involving this compound.

Compound Identification and Predicted Properties

While experimental data for 1-(Cyclopropylamino)-2-methylpropan-2-ol is not widely published, its properties can be inferred from its structure and comparison to similar molecules like 1-(Ethylamino)-2-methylpropan-2-ol and 2-methylpropan-2-ol (tert-Butyl alcohol).[2][3]

PropertyPredicted Value / CharacteristicRationale & References
Molecular Formula C₇H₁₅NODerived from chemical structure.
Molecular Weight ~129.20 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low-melting solid.Typical for small amino alcohol compounds.
Boiling Point Elevated; likely >150 °C.Amino and hydroxyl groups promote hydrogen bonding, increasing the boiling point.[1]
Solubility Miscible with water and common organic solvents.The polar amine and alcohol groups enhance water solubility.[1][3]
pH BasicThe amine functional group will result in a basic solution in water.
Vapor Pressure Low to moderate at room temperature.Generally lower than non-polar compounds of similar molecular weight.[1]

Hazard Identification and Risk Assessment

The primary hazards are anticipated to stem from its basicity (amine group) and potential flammability (alcohol group and organic nature).

  • Skin and Eye Irritation/Corrosion: Amino compounds can be irritants or corrosive to the skin and eyes.[4] Direct contact may cause irritation, redness, or chemical burns, with the potential for serious eye damage.[5][6]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[7][8] Adequate ventilation is critical to minimize exposure.

  • Flammability: While the high boiling point suggests a relatively high flash point, the compound should be treated as a combustible or potentially flammable liquid. Keep away from heat, sparks, and open flames.[7][9][10]

  • Toxicity: Specific toxicological data is unavailable. However, related amino alcohols can be harmful if inhaled or swallowed.[8][11] Chronic exposure effects are unknown. All routes of exposure (inhalation, ingestion, skin contact) should be minimized.

  • Incompatible Materials:

    • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

    • Acids and Acid Halides: Exothermic neutralization reactions can occur.[12]

    • Isocyanates and Halogenated Organics: May react incompatibly with the amine group.[12]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create effective barriers against exposure. The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Change gloves immediately if contaminated.Provides a barrier against skin contact. Check glove manufacturer's compatibility charts.
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.Protects against splashes that can cause serious eye damage.[12]
Body Protection Flame-resistant laboratory coat.Protects skin and clothing from splashes and provides a layer of protection from fire.
Respiratory Protection Not typically required if work is performed within a certified chemical fume hood. If handling large quantities or if engineering controls are insufficient, a respirator with an organic vapor cartridge may be necessary based on a formal risk assessment.Prevents inhalation of potentially harmful vapors or aerosols.[4]

Safe Handling Protocols

Adherence to a strict protocol is the most effective way to mitigate risks during experimental work.

General Handling Workflow

The following diagram outlines the standard workflow for handling 1-(Cyclopropylamino)-2-methylpropan-2-ol in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review SDS & Protocol prep2 Don Required PPE prep1->prep2 prep3 Prepare Fume Hood Work Area prep2->prep3 handle1 Transfer Compound from Storage prep3->handle1 handle2 Perform Experiment in Fume Hood handle1->handle2 handle3 Use Non-Sparking Tools handle2->handle3 post1 Close & Seal Containers handle3->post1 post2 Decontaminate Work Area post1->post2 post3 Dispose of Waste Properly post2->post3 post4 Return Compound to Storage post3->post4

Caption: Standard laboratory workflow for safe chemical handling.

Step-by-Step Handling Protocol
  • Pre-Experiment Preparation:

    • Consult the Safety Data Sheet (SDS) and perform a risk assessment for the specific procedure.

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.

    • Don all required PPE as specified in Section 4.

  • Chemical Handling:

    • Conduct all manipulations of the compound, including weighing and transferring, inside a chemical fume hood to minimize inhalation exposure.[11]

    • Use spark-proof tools and ground equipment when transferring significant quantities to prevent ignition from static discharge.[7]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[8][13]

    • Avoid contact with skin and eyes. If contact occurs, immediately follow the first aid procedures outlined in Section 7.

  • Post-Handling:

    • Thoroughly decontaminate all surfaces, glassware, and equipment after use.

    • Remove contaminated PPE carefully, avoiding self-contamination, and dispose of it in the designated hazardous waste stream.

    • Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[7]

Safe Storage Procedures

Proper storage is crucial for maintaining chemical integrity and preventing hazardous situations like fires or accidental reactions.[14][15]

  • Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[13][16]

  • Cabinet Type: If the compound is determined to be flammable, it must be stored in a dedicated, approved flammable liquids storage cabinet.[16][17]

  • Segregation: Chemical segregation is critical. Store 1-(Cyclopropylamino)-2-methylpropan-2-ol away from incompatible materials, especially strong acids and oxidizing agents.[15][17] Use secondary containment, such as chemical-resistant trays, to contain potential leaks and spills.[13]

  • Container Integrity: Ensure containers are in good condition, properly sealed, and clearly labeled with the chemical name, hazard warnings, date received, and date opened.[15]

  • Inventory Management: Maintain an accurate chemical inventory to track quantities and storage locations. Practice a "first-in, first-out" policy to avoid the degradation of older stock.[14]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is critical.

Emergency Response Workflow

G cluster_spill Chemical Spill cluster_exposure Personnel Exposure start Incident Occurs (Spill or Exposure) spill1 Alert personnel & Evacuate if necessary start->spill1 exp_skin Skin Contact: Remove contaminated clothing. Flush with water for 15 min. start->exp_skin exp_eye Eye Contact: Immediately flush with eyewash for 15 min. Hold eyelids open. start->exp_eye exp_inhale Inhalation: Move to fresh air. start->exp_inhale spill2 Contain spill with absorbent material (e.g., sand, vermiculite) spill1->spill2 spill3 Collect absorbed material into a sealed container spill2->spill3 spill4 Decontaminate the area spill3->spill4 end_report Report Incident & Seek Medical Attention spill4->end_report exp_skin->end_report exp_eye->end_report exp_inhale->end_report

Sources

Application Notes & Protocols: A High-Throughput Screening Strategy for the Novel Compound 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document outlines a comprehensive, tiered strategy for the high-throughput screening (HTS) and initial characterization of the novel chemical entity (NCE), 1-(Cyclopropylamino)-2-methylpropan-2-ol. As this molecule has no established biological activity, our approach is designed to systematically assess its cytotoxic profile, identify potential biological functions through phenotypic screening, and validate initial findings through a rigorous hit confirmation cascade. These protocols are intended for researchers, scientists, and drug development professionals engaged in early-stage discovery and are designed to provide a robust framework for evaluating uncharacterized small molecules.

Introduction: Characterizing a Novel Chemical Entity (NCE)

The compound 1-(Cyclopropylamino)-2-methylpropan-2-ol represents a novel chemical structure with undetermined pharmacological potential. The cyclopropylamine motif is present in various bioactive compounds, suggesting potential interactions with biological targets, while the tertiary alcohol adds specific physicochemical properties. The primary challenge and opportunity in early-stage drug discovery is to systematically and efficiently query such NCEs to uncover their biological activities.[1][2]

High-throughput screening (HTS) provides the necessary platform to test thousands of compounds rapidly, but its success is contingent on a well-designed screening strategy.[3][4] A brute-force approach is inefficient and prone to generating misleading data. Therefore, we propose a tiered, or cascaded, screening approach. This methodology prioritizes the early acquisition of foundational data—such as cytotoxicity and assay interference—to inform subsequent, more resource-intensive screens.[5][6] This "fail fast, fail cheap" philosophy ensures that only compounds with the most promising and interpretable activity advance, maximizing the efficiency of the discovery pipeline.[4]

This guide provides the scientific rationale and step-by-step protocols for implementing such a strategy for 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Pre-Screening Compound Qualification

Before committing any NCE to a large-scale screen, its fundamental chemical properties must be established. This is a critical quality control step to ensure data integrity.

2.1. Rationale for Qualification The physical and chemical behavior of a compound in an assay buffer is fundamental to the reliability of screening data. Poor solubility can lead to compound precipitation, causing light-scattering artifacts in optical assays or simply reducing the effective concentration.[6] Chemical instability can result in the degradation of the parent compound, meaning the observed activity may be due to a different chemical species. Purity is paramount, as contaminants could be responsible for any observed biological effects.

2.2. Essential Qualification Parameters

ParameterMethodAcceptance CriteriaRationale
Identity & Purity LC-MS & ¹H NMR>95% PurityConfirms the structural integrity and absence of bioactive impurities.
Aqueous Solubility Nephelometry or similar light-scattering method>50 µM in final assay bufferEnsures the compound remains in solution at the highest screening concentration, preventing artifacts.[6]
Stock Solution Stability LC-MS analysis of DMSO stock over time (e.g., 0, 24, 72 hrs)<5% degradation over 72 hrs at RTConfirms that the compound does not degrade during the course of an automated screen.

A Tiered HTS Cascade for 1-(Cyclopropylamino)-2-methylpropan-2-ol

We recommend a four-tiered screening approach. The workflow is designed to first eliminate unsuitable compounds and then progressively build a comprehensive profile of the NCE's biological activity.

HTS_Cascade start 1-(Cyclopropylamino)-2-methylpropan-2-ol (Qualified Stock) tier1 Tier 1: Foundational Assays • Cytotoxicity Profiling • Assay Interference Flags start->tier1 Initial Profiling tier2 Tier 2: Primary Screen • Broad Phenotypic Assay (e.g., High-Content Imaging) tier1->tier2 Non-toxic, non-interfering compounds advance tier3 Tier 3: Hit Confirmation & Triaging • Dose-Response Analysis • Orthogonal Assay Validation tier2->tier3 Primary Hits Identified tier4 Tier 4: Mechanism of Action • Target Deconvolution Studies • Biochemical Follow-up tier3->tier4 Confirmed Hits end_node Validated Hit Compound (Candidate for Lead Optimization) tier4->end_node MoA Elucidated

Figure 1: A tiered high-throughput screening cascade for a novel compound.

Tier 1: Foundational Assays - Cytotoxicity & Interference

4.1. Scientific Rationale The goal of this tier is not to find "hits," but to establish the fundamental bioactivity profile of the compound. Cytotoxicity is a near-universal activity that must be quantified early.[7][8] It establishes the concentration range for all subsequent assays, ensuring that observed effects are not simply a consequence of cell death. Furthermore, many compounds can interfere with assay technologies (e.g., autofluorescence, luciferase inhibition), creating false positives.[5] Identifying these properties early prevents wasted effort.

4.2. Protocol: ATP-Based Cell Viability Assay (e.g., CellTiter-Glo®)

This protocol measures cellular ATP levels as a proxy for metabolic activity and cell viability.[9] It is a robust, highly sensitive, and HTS-compatible luminescent assay.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a disease-relevant line like A549 lung carcinoma).

  • Culture medium (e.g., DMEM with 10% FBS).

  • 384-well white, solid-bottom assay plates.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer plate reader.

  • Acoustic dispenser or pin tool for compound addition.

Step-by-Step Methodology:

  • Cell Seeding: Suspend cells in culture medium and dispense 2,500 cells in 30 µL into each well of a 384-well plate.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume logarithmic growth.

  • Compound Addition: Create a 10-point, 3-fold serial dilution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in DMSO, starting at a top concentration of 10 mM.

  • Dosing: Using an acoustic dispenser, transfer 30 nL of the compound dilutions to the assay plates. This creates a final concentration range from approximately 100 µM down to 5 nM. Include DMSO-only wells as a negative control (100% viability) and a known cytotoxic agent (e.g., 10 µM staurosporine) as a positive control (0% viability).

  • Treatment Incubation: Incubate the plates for 48 hours at 37°C, 5% CO₂.

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis & Signal Generation: Add 30 µL of CellTiter-Glo® reagent to each well. Place the plate on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

4.3. Data Analysis and Quality Control

  • Z-Factor Calculation: The quality of the assay is determined using the Z-factor, which measures the separation between the positive and negative controls. An assay with a Z-factor ≥ 0.5 is considered excellent for HTS.[10][11]

  • Dose-Response Curve: Normalize the data to the DMSO (100%) and staurosporine (0%) controls. Plot the percent viability against the log of the compound concentration and fit to a four-parameter logistic equation to determine the CC₅₀ (concentration causing 50% cytotoxicity).

Tier 2: Primary Screen - Unbiased Phenotypic Discovery

5.1. Rationale For an NCE with no known target, a phenotypic screen is the most powerful discovery tool.[1][12] Unlike target-based screens that ask a specific question (e.g., "Does this compound inhibit kinase X?"), phenotypic screens ask a broad, unbiased question (e.g., "Does this compound change the cell's appearance?"). High-Content Screening (HCS), which combines automated microscopy and sophisticated image analysis, is the ideal platform for this.[9] It allows for the simultaneous measurement of hundreds of cellular features, such as morphology, organelle structure, and protein localization.

5.2. Protocol: High-Content Multiparameter Phenotypic Assay

Materials:

  • U2OS osteosarcoma cell line (chosen for its flat morphology and well-defined organelles).

  • 384-well imaging-compatible plates (e.g., black-wall, clear-bottom).

  • Fluorescent dyes: Hoechst 33342 (nuclei), MitoTracker™ Red CMXRos (mitochondria), and CellMask™ Green (cytoplasm).

  • High-content imaging system (e.g., PerkinElmer Opera Phenix, Molecular Devices ImageXpress).

Step-by-Step Methodology:

  • Cell Seeding: Seed 2,000 U2OS cells in 30 µL of medium per well in 384-well imaging plates. Incubate for 24 hours.

  • Compound Dosing: Add 1-(Cyclopropylamino)-2-methylpropan-2-ol at a single, non-toxic concentration (e.g., 10 µM, based on Tier 1 data) to the plates. Include DMSO as a negative control and a panel of reference compounds with known mechanisms as positive controls.

  • Treatment Incubation: Incubate for 24-48 hours.

  • Staining: Add a cocktail of the fluorescent dyes directly to the wells. For live-cell imaging, add Hoechst, MitoTracker, and CellMask and incubate for 30 minutes.

  • Image Acquisition: Acquire images using an automated high-content imager. Capture images in at least three fluorescent channels from 4-9 sites per well.

  • Image Analysis: Use a predefined image analysis workflow to segment cells (identify nuclei, cytoplasm) and extract quantitative features (>200 features per cell, including size, shape, intensity, texture of each component).

  • Hit Identification: A "hit" is defined as a compound that induces a statistically significant deviation from the DMSO control profile across multiple parameters. Multivariate statistical methods, such as Principal Component Analysis (PCA) or Mahalanobis distance, are used to identify these outlier profiles.

HCS_Workflow plate Seed Cells in 384-well Plate dose Dose with Compound (10 µM) plate->dose stain Stain with Fluorescent Dyes dose->stain image Automated Image Acquisition stain->image analyze Image Segmentation & Feature Extraction image->analyze hit Multivariate Hit Identification analyze->hit

Figure 2: Workflow for a high-content phenotypic screen.

Tier 3 & 4: Hit Validation and Mechanism of Action (MoA)

6.1. Rationale for Hit Validation A primary HTS campaign will inevitably produce false positives.[5] A rigorous hit validation cascade is essential to confirm that the observed activity is real, reproducible, and on-target.[13] This process involves re-testing the original compound, testing freshly sourced or synthesized compound, and using an orthogonal assay—a different biological or technological method—to confirm the phenotype.[6]

6.2. Hit Validation and MoA Workflow

  • Confirmation Screen: Re-test the primary hits in a full 10-point dose-response format in the original HCS assay to confirm potency (EC₅₀) and efficacy.

  • Orthogonal Confirmation: Use a secondary assay that measures a related but distinct biological endpoint. For example, if the HCS phenotype suggests mitochondrial dysfunction, an orthogonal assay could be a direct measurement of mitochondrial membrane potential (e.g., using the TMRE dye) or oxygen consumption rate (using a Seahorse analyzer).

  • SAR Exploration: If possible, acquire or synthesize close analogs of the hit compound to perform preliminary Structure-Activity Relationship (SAR) analysis. This helps confirm that the activity is tied to the specific chemical scaffold.[14]

  • Target Deconvolution: For validated phenotypic hits, the final step is to identify the molecular target responsible for the observed effect. This is a complex process that can involve several advanced techniques:

    • Affinity Chromatography: Immobilizing the compound on a matrix to pull down its binding partners from cell lysates.

    • Thermal Proteome Profiling (TPP): Measuring changes in protein thermal stability across the proteome upon compound binding.

    • Genetic Approaches: Using CRISPR-based screens (knockout or activation) to identify genes that modify sensitivity to the compound.

Conclusion

The successful characterization of a novel compound like 1-(Cyclopropylamino)-2-methylpropan-2-ol hinges on a systematic and logically tiered screening strategy. By first establishing a foundational understanding of its cytotoxicity and potential for assay interference, we create a robust framework for interpreting data from more complex and resource-intensive primary screens. An unbiased phenotypic screen provides the greatest opportunity for discovering unexpected biology, and a rigorous, multi-step validation cascade ensures that only the most promising and authentic hits are advanced for detailed mechanism-of-action studies. This structured approach mitigates the risks inherent in early-stage drug discovery and maximizes the probability of identifying novel, pharmacologically active agents.

References

  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Google Cloud.
  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World.
  • Cytotoxicity Assays - High Throughput Screening. (n.d.). BPS Bioscience.
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). Lifescience Global.
  • High-Throughput Screening Assays for the Assessment of Cytotoxicity. (2016). ResearchGate.
  • Cell-based assays for high-throughput screening. (n.d.). Broad Institute.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016). Journal of Cancer Science & Therapy.
  • High-Throughput Cell Toxicity Assays. (2016). PubMed.
  • How To Optimize Your Hit Identification Strategy. (2024). Evotec.
  • High-Throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
  • (PDF) Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2012). ResearchGate.
  • Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). NIH.
  • How Are Biochemical Assays Used in High-Throughput Screening? (2024). Patsnap Synapse.
  • High Throughput Screening Assays for Drug Discovery. (2024). BellBrook Labs.
  • High-Throughput Cell Toxicity Assays. (2016). Springer Nature Experiments.
  • Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News.
  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2008). ResearchGate.
  • Hit Validation Services. (n.d.). Creative Biolabs.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2014). PubMed Central.
  • High-Throughput Screening in Drug Discovery Explained. (2024). Technology Networks.
  • Basics of HTS Assay Design and Optimization. (n.d.). Chemical Genomics.
  • Designing High-Throughput Experiments Using Microplate Technology. (2024). LabX.
  • High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. (2019). MDPI.

Sources

Application Note & Protocol: Synthesis and Purification of Research-Grade 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis and purification of research-grade 1-(Cyclopropylamino)-2-methylpropan-2-ol, a key intermediate in pharmaceutical development. The synthesis is achieved through the nucleophilic ring-opening of isobutylene oxide with cyclopropylamine. Recognizing the inherent challenges in purifying polar amino alcohols, this guide presents detailed protocols for both the synthesis and subsequent purification, emphasizing methods to achieve high purity suitable for research and development applications. The rationale behind key experimental steps is discussed to provide a deeper understanding of the process.

Introduction

1-(Cyclopropylamino)-2-methylpropan-2-ol is a valuable building block in medicinal chemistry, often incorporated into molecules targeting a range of biological pathways. Its structural features, including a secondary amine and a tertiary alcohol, make it a versatile synthon. The provision of high-purity material is critical for the reliability and reproducibility of subsequent experimental work.

This guide details a robust synthetic method and outlines effective purification strategies to obtain research-grade 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Synthetic Approach: Nucleophilic Ring-Opening of an Epoxide

The synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol is most directly achieved by the ring-opening of isobutylene oxide with cyclopropylamine.[1][2][3][4] This reaction is an SN2-type nucleophilic substitution where the amine attacks one of the electrophilic carbons of the epoxide ring, leading to the formation of the corresponding β-amino alcohol.[1][2]

Reaction Mechanism and Regioselectivity

Epoxides are three-membered rings with significant ring strain, which makes them susceptible to ring-opening by nucleophiles.[1][3] In this synthesis, the nitrogen atom of cyclopropylamine acts as the nucleophile. Under neutral or basic conditions, the nucleophilic attack will preferentially occur at the less sterically hindered carbon of the epoxide.[2] For isobutylene oxide, this means the attack will occur at the primary carbon, leading to the desired product, 1-(Cyclopropylamino)-2-methylpropan-2-ol.

G cluster_reactants Reactants cluster_product Product Isobutylene_Oxide Isobutylene Oxide Product 1-(Cyclopropylamino)- 2-methylpropan-2-ol Isobutylene_Oxide->Product Nucleophilic Attack (Ring-Opening) Cyclopropylamine Cyclopropylamine Cyclopropylamine->Product

Caption: Synthetic pathway for 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Detailed Synthesis Protocol

This protocol is designed for a laboratory scale synthesis yielding several grams of the target compound.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
Isobutylene oxide72.117.21 g0.10≥98%
Cyclopropylamine57.098.56 g0.15≥99%
Methanol (solvent)32.04100 mL-Anhydrous
Equipment
  • 250 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropylamine (8.56 g, 0.15 mol) and anhydrous methanol (100 mL).

  • Addition of Epoxide: While stirring the solution at room temperature, slowly add isobutylene oxide (7.21 g, 0.10 mol). Caution: The reaction can be exothermic. An ice bath can be used to moderate the temperature if necessary.

  • Reaction: Once the addition is complete, attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65°C for methanol). Let the reaction proceed for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol using a rotary evaporator. The resulting crude oil will contain the desired product along with unreacted cyclopropylamine. Due to the high boiling point of the product, vacuum distillation of the excess cyclopropylamine and methanol is recommended.

Purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol

The purification of polar amino alcohols such as 1-(Cyclopropylamino)-2-methylpropan-2-ol can be challenging due to their high polarity and ability to form hydrogen bonds.[5] This can lead to issues like streaking during column chromatography on silica gel and high solubility in polar solvents, which complicates extractions and recrystallization.[5]

Purification Strategy Decision Tree

G Crude_Product Crude Product (Oil or Solid?) Solid Solid Crude_Product->Solid Oil Oil Crude_Product->Oil Recrystallization Attempt Recrystallization Solid->Recrystallization Column_Chromatography Column Chromatography Oil->Column_Chromatography Success Pure Product Recrystallization->Success Failure Recrystallization Fails Recrystallization->Failure Column_Chromatography->Success Protecting_Group Protecting Group Strategy Column_Chromatography->Protecting_Group If streaking is severe Failure->Column_Chromatography Salt_Formation Consider Salt Formation & Recrystallization Failure->Salt_Formation Salt_Formation->Recrystallization Protecting_Group->Column_Chromatography

Caption: Decision tree for the purification of polar amino alcohols.

Protocol 1: Recrystallization

If the crude product is a solid or can be solidified, recrystallization is often the most straightforward purification method.[5]

  • Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol, and mixtures thereof) to find a suitable recrystallization solvent or solvent system. The ideal solvent will dissolve the compound when hot but not when cold.

  • Recrystallization Procedure:

    • Dissolve the crude product in a minimal amount of the hot recrystallization solvent.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Column Chromatography

If the product is an oil or if recrystallization fails, column chromatography is the next step.[5] Due to the polar nature of the amino alcohol, a polar solvent system is often required.

  • Stationary Phase: Silica gel is commonly used.

  • Mobile Phase: A gradient of ethyl acetate in hexanes with a small percentage of triethylamine (e.g., 1-2%) is a good starting point. The triethylamine helps to prevent streaking by deactivating the acidic sites on the silica gel.

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexanes with 1% triethylamine) and pack the column.

    • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Elute the column with an increasing gradient of ethyl acetate.

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: Salt Formation and Recrystallization

If the free base is difficult to crystallize, converting it to a salt can modify its solubility properties and facilitate purification.[5]

  • Salt Formation: Dissolve the crude amino alcohol in a suitable solvent (e.g., diethyl ether or ethyl acetate). Add a solution of an acid (e.g., hydrochloric acid in ether or oxalic acid in ethanol) dropwise until precipitation is complete.

  • Recrystallization: The resulting salt can then be recrystallized using an appropriate solvent system.[6]

  • Liberation of the Free Base: After purification, the free base can be regenerated by dissolving the salt in water and adding a base (e.g., sodium hydroxide) followed by extraction with an organic solvent.

Characterization of the Final Product

The purity and identity of the final product should be confirmed by appropriate analytical techniques.

TechniqueExpected Results
1H NMR Peaks corresponding to the cyclopropyl, methyl, and methylene protons.
13C NMR Signals for all seven carbon atoms in the molecule.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound (m/z = 130.12 for [M+H]+).[7]
Purity by HPLC/GC A single major peak indicating high purity (typically >98% for research grade).

Conclusion

The synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol via the ring-opening of isobutylene oxide with cyclopropylamine is a reliable method for producing this important research chemical. While the purification of the polar amino alcohol product can present challenges, the systematic application of recrystallization, column chromatography, or salt formation techniques can yield material of high purity suitable for demanding research applications. The choice of purification method will depend on the physical state of the crude product and the nature of the impurities.

References

  • Technical Support Center: Purification of Polar Amino Alcohols - Benchchem.
  • Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC)
  • Epoxides Ring-Opening Reactions - Chemistry Steps.
  • Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols - Journal of Synthetic Chemistry.
  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communic
  • Isolation and chromatographic purification of reaction products
  • Amino Alcohol - BOC Sciences.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Publishing.
  • Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - NIH.
  • US5866719A - Process for the purification of an aminoalcohol - Google P
  • What is Isobutylene Oxide and How is it Synthesized? - FAQ - Guidechem.
  • Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC - NIH.
  • 1-(cyclopropylamino)-2-methylpropan-2-ol - PubChemLite.
  • Amino-alcohols Analysis of amino-alcohols, C - Agilent.
  • 1-(1-Cyclopropylpropylamino)-2-methylpropan-2-ol - PubChem.
  • Synthesis of cyclopropanols - Organic Chemistry Portal.
  • Anionic ring-opening polymerization of isobutylene oxide initiated with potassium salts activ
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • Synthesis of 1, 2 Amino Alcohols through Arbuzov Method - CSB and SJU Digital Commons.
  • Cyclopropanol, 1-ethoxy - Organic Syntheses Procedure.
  • Isobutylene epoxide - the NIST WebBook - National Institute of Standards and Technology.
  • 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride - BLDpharm.
  • Synthesis of 1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents: cyclopropane-based conformationally restricted analogs of haloperidol - PubMed.
  • Isobutylene oxide | 558-30-5 - ChemicalBook.
  • Cas 558-30-5,Isobutylene oxide - LookChem.
  • Separ
  • 1-(Ethylamino)-2-methylpropan-2-ol - PubChem.
  • 30533-50-7| Chemical Name : 1-Amino-2-methylpropan-2-ol, HCl | Pharmaffili
  • 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride 250mg - Dana Bioscience.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting this specific synthesis. Here, you will find in-depth technical guidance, troubleshooting protocols, and frequently asked questions to enhance your reaction yields and product purity.

Introduction

The synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol, a valuable building block in medicinal chemistry, primarily involves the nucleophilic ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with cyclopropylamine. While seemingly straightforward, this reaction presents several challenges that can impact yield and purity. This guide provides a comprehensive overview of the reaction, strategies for optimization, and solutions to common problems encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the principal reaction for synthesizing 1-(Cyclopropylamino)-2-methylpropan-2-ol?

The most common and direct route is the reaction between isobutylene oxide and cyclopropylamine. This is a nucleophilic substitution reaction where the nitrogen atom of cyclopropylamine attacks one of the carbon atoms of the epoxide ring, leading to its opening and the formation of the desired amino alcohol.

Q2: What is the expected regioselectivity of the epoxide ring-opening?

In the reaction between isobutylene oxide and an aliphatic amine like cyclopropylamine, the nucleophilic attack predominantly occurs at the sterically less hindered carbon atom of the epoxide ring. This is characteristic of an SN2-type mechanism. Therefore, the primary product expected is 1-(Cyclopropylamino)-2-methylpropan-2-ol, where the amino group is attached to the primary carbon.

Q3: Can the reaction be performed without a catalyst?

Yes, the reaction can proceed without a catalyst, especially at elevated temperatures. However, the reaction rate may be slow. The use of a catalyst, such as a Lewis acid or a protic solvent, can significantly accelerate the reaction rate.

Q4: What are the most common side reactions?

The most prevalent side reaction is the formation of a di-addition product. This occurs when the newly formed secondary amine of the desired product acts as a nucleophile and reacts with another molecule of isobutylene oxide. This results in a higher molecular weight impurity that can be challenging to separate.

Q5: What solvents are suitable for this reaction?

A variety of polar solvents can be used. Protic solvents like methanol or ethanol can participate in the reaction by protonating the epoxide oxygen, thereby activating it towards nucleophilic attack. Aprotic polar solvents such as acetonitrile or THF are also viable options. The choice of solvent can influence the reaction rate and selectivity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Problem 1: Low Yield of the Desired Product

Possible Causes and Solutions:

Possible Cause Explanation Recommended Solution
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using TLC or GC. If starting materials are still present, consider increasing the reaction time or temperature. A gentle increase in temperature (e.g., to 50-60 °C) can significantly improve the reaction rate.
Suboptimal Stoichiometry An incorrect ratio of reactants can lead to unreacted starting material and lower yields.Use a slight excess of the more volatile reactant, typically cyclopropylamine, to drive the reaction to completion. A molar ratio of 1:1.2 to 1:1.5 (isobutylene oxide to cyclopropylamine) is a good starting point.
Catalyst Inactivity If a catalyst is used, it may be inactive or used in an insufficient amount.If using a Lewis acid catalyst, ensure it is anhydrous. The amount of catalyst can also be optimized; start with a catalytic amount (e.g., 5-10 mol%) and adjust as needed.
Problem 2: Formation of a Significant Amount of High Molecular Weight Impurity

Possible Cause and Solution:

This is likely due to the formation of the di-addition product.

Side_Reaction

Recommended Solutions:

  • Control Stoichiometry: Use a larger excess of cyclopropylamine. This increases the probability of an isobutylene oxide molecule reacting with the primary amine rather than the secondary amine product.

  • Slow Addition of Epoxide: Add the isobutylene oxide slowly to the reaction mixture containing cyclopropylamine. This maintains a low concentration of the epoxide, further favoring the reaction with the more abundant primary amine.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes favor the initial reaction over the subsequent di-addition, although this may require a longer reaction time.

Problem 3: Difficulty in Product Purification

Possible Causes and Solutions:

The high polarity of the amino alcohol can make purification challenging.

Purification Method Issue Recommended Solution
Distillation The product may have a high boiling point and could decompose at elevated temperatures.Vacuum Distillation: Purify the product by distillation under reduced pressure to lower the boiling point and prevent thermal decomposition.
Column Chromatography The polar amino alcohol can streak on a standard silica gel column, leading to poor separation.Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent system (e.g., dichloromethane/methanol) to suppress the interaction of the amine with the acidic silica gel. Alternative Stationary Phases: Consider using alumina or reverse-phase silica gel for chromatography.
Extraction The product may have some water solubility, leading to losses during aqueous work-up.Salt Out: During the work-up, saturate the aqueous layer with a salt like sodium chloride to decrease the solubility of the amino alcohol and improve its extraction into the organic phase.

Experimental Protocols

Representative Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Synthesis_Workflow

Materials:

  • Cyclopropylamine

  • 2-Methyl-1,2-epoxypropane (Isobutylene oxide)

  • Methanol (or another suitable solvent)

  • Diethyl ether (for extraction)

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclopropylamine (1.2 equivalents) in methanol.

  • Addition of Epoxide: Cool the solution in an ice bath. Slowly add isobutylene oxide (1.0 equivalent) to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (around 65 °C for methanol) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the solvent. Dissolve the residue in diethyl ether and wash with a saturated aqueous solution of sodium chloride.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain 1-(Cyclopropylamino)-2-methylpropan-2-ol as a colorless oil.

Data Presentation

Table 1: Influence of Stoichiometry on Product Distribution (Representative Data)

Molar Ratio (Epoxide:Amine)Yield of Desired Product (%)Yield of Di-addition Product (%)
1:16525
1:1.58510
1:2905

Conclusion

Improving the yield of 1-(Cyclopropylamino)-2-methylpropan-2-ol synthesis hinges on controlling the reaction conditions to favor the desired mono-addition product and implementing an effective purification strategy. By carefully managing stoichiometry, reaction temperature, and the method of purification, researchers can consistently achieve high yields and purity of this important synthetic intermediate. This guide serves as a starting point for troubleshooting and optimizing your specific experimental setup.

References

  • At the time of this writing, a specific, detailed synthesis protocol for 1-(Cyclopropylamino)-2-methylpropan-2-ol was not readily available in the public domain. The provided protocol is a representative procedure based on the general principles of epoxide ring-opening reactions with amines.
  • General Epoxide Ring-Opening with Amines: For a review on the ring-opening of epoxides with amines, which forms the basis of the synthesis discussed, you can refer to studies on the synthesis of β-amino alcohols. A relevant example can be found in: M. J. S. M. V. D. S. T. M. R. M. B. C. M. S. A. M. S. Silva, "Recent trends in the synthesis of β-amino alcohols and their applications," Curr. Org. Synth., vol. 12, no. 2, pp. 225–263, 2015.
  • Purification of Amino Alcohols: General techniques for the purification of polar compounds, including amino alcohols, are described in various laboratory technique manuals. For an overview of chromatography, see: W. C. Still, M. Kahn, and A. Mitra, "Rapid chromatographic technique for preparative separations with moderate resolution," J. Org. Chem., vol. 43, no. 14, pp. 2923–2925, 1978.

Navigating the Nuances of N-Cyclopropyl Amino Alcohol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(Cyclopropylamino)-2-methylpropan-2-ol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that arise during the synthesis and purification of this valuable compound. My aim is to equip you with the scientific rationale behind experimental choices, enabling you to diagnose and resolve unexpected outcomes effectively.

I. Troubleshooting Guide: From Low Yields to Impurity Headaches

The synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol, most commonly achieved through the nucleophilic ring-opening of 2-methyl-1,2-epoxypropane (isobutylene oxide) with cyclopropylamine, is a generally robust reaction. However, like any chemical transformation, it is not without its potential pitfalls. This section addresses common issues in a question-and-answer format, providing both solutions and the underlying chemical principles.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors, ranging from suboptimal reaction conditions to competing side reactions.

  • Incomplete Reaction: The nucleophilicity of cyclopropylamine, while sufficient to open the epoxide ring, can be hampered by steric hindrance and reaction temperature.

    • Troubleshooting Steps:

      • Temperature Optimization: If the reaction is being run at room temperature, consider a moderate increase in temperature (e.g., to 40-60 °C). This will increase the reaction rate. However, be cautious of excessive heat, which can promote side reactions.

      • Solvent Choice: The choice of solvent is crucial. Protic solvents like methanol or ethanol can solvate the amine, slightly reducing its nucleophilicity, but are often effective. Aprotic polar solvents such as acetonitrile or THF can also be employed. If you are experiencing low conversion, a solvent screen may be beneficial.

      • Reaction Time: Ensure the reaction is running to completion by monitoring it using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Loss During Workup: 1-(Cyclopropylamino)-2-methylpropan-2-ol is a polar molecule with a degree of water solubility, which can lead to its loss during aqueous workup.

    • Troubleshooting Steps:

      • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH > 10) to deprotonate the amine and minimize its solubility in the aqueous phase.

      • Salting Out: Saturating the aqueous layer with a salt like sodium chloride will decrease the solubility of the amino alcohol in the aqueous phase, driving it into the organic layer during extraction.

      • Multiple Extractions: Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL) to ensure complete removal of the product from the aqueous phase.

Q2: I'm observing a significant amount of a higher molecular weight byproduct. What is it and how can I prevent its formation?

The most likely high molecular weight byproduct is the result of over-alkylation . This occurs when the newly formed secondary amine of your product, 1-(Cyclopropylamino)-2-methylpropan-2-ol, acts as a nucleophile and reacts with another molecule of the epoxide.

  • Mechanism of Over-alkylation: The product amine is still nucleophilic and can compete with the starting cyclopropylamine for the epoxide.

  • Troubleshooting Steps:

    • Stoichiometry Control: The most effective way to minimize over-alkylation is to use an excess of the starting amine. A 2 to 5-fold excess of cyclopropylamine relative to the epoxide is a good starting point. This ensures that an epoxide molecule is statistically more likely to encounter a molecule of cyclopropylamine than the product.

    • Slow Addition of Epoxide: Adding the epoxide slowly to a solution of the cyclopropylamine can help to maintain a low concentration of the electrophile, further reducing the chance of the product reacting with it.

Q3: My final product appears to be contaminated with an impurity that has a similar polarity. What could it be and how do I remove it?

A common impurity with similar polarity is the diol, 2-methylpropane-1,2-diol , formed from the hydrolysis of the epoxide starting material.

  • Formation of Diol Impurity: This occurs if there is water present in the reaction mixture. The epoxide can undergo acid or base-catalyzed ring-opening by water.

  • Troubleshooting & Purification:

    • Anhydrous Conditions: Ensure that your starting materials and solvent are dry.

    • Purification Strategies:

      • Column Chromatography: While challenging due to the polarity of both the product and the diol, column chromatography on silica gel can be effective. A gradient elution starting with a non-polar solvent and gradually increasing the polarity with a mixture of a more polar solvent and a small amount of a volatile amine (like triethylamine) to reduce tailing is recommended.

      • Acid-Base Extraction: A carefully performed acid-base extraction can help. By acidifying the organic layer with dilute HCl, your amino alcohol product will be protonated and move to the aqueous layer, while the neutral diol will remain in the organic phase.[1][2][3][4] The aqueous layer can then be basified and the product re-extracted into an organic solvent.[1][2][3][4]

Q4: My NMR spectrum shows unexpected signals, particularly in the upfield region, suggesting the cyclopropyl ring may have reacted. Is this possible?

While the cyclopropyl ring is generally stable under these reaction conditions, it can be susceptible to ring-opening under certain circumstances, particularly oxidative conditions.

  • Potential for Ring Opening: Although less common in this specific synthesis, N-cyclopropylamines can undergo single-electron transfer (SET) oxidation, leading to the fragmentation of the cyclopropyl ring.[5] This is more of a concern if your reaction is exposed to air for extended periods at elevated temperatures or if certain metal catalysts are present.

  • Troubleshooting & Characterization:

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.

    • Spectroscopic Analysis: If you suspect ring-opening, carefully analyze your NMR and mass spectrometry data for the absence of the characteristic cyclopropyl signals and the appearance of new aliphatic signals.

II. Frequently Asked Questions (FAQs)

Synthesis & Reaction Mechanism
  • Q: What is the expected regioselectivity of the epoxide ring-opening with cyclopropylamine?

    • A: Under basic or neutral conditions, the reaction proceeds via an S(_N)2 mechanism.[5][6][7] The amine, acting as a nucleophile, will attack the less sterically hindered carbon of the epoxide. For 2-methyl-1,2-epoxypropane, this is the primary carbon, leading to the desired 1-(Cyclopropylamino)-2-methylpropan-2-ol.

  • Q: Is a catalyst necessary for this reaction?

    • A: While the reaction can proceed without a catalyst, particularly at elevated temperatures, the use of a Lewis acid or a protic acid catalyst can accelerate the reaction. However, acidic conditions can also promote the formation of the diol byproduct if water is present.

  • Q: What are the key safety considerations when working with cyclopropylamine and epoxides?

    • A: Both cyclopropylamine and 2-methyl-1,2-epoxypropane should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Cyclopropylamine is flammable and can cause skin and eye irritation. Epoxides are potential mutagens and should be handled with caution.

Purification & Characterization
  • Q: What are the expected 1H NMR signals for 1-(Cyclopropylamino)-2-methylpropan-2-ol?

    • A: Based on the structure, you would expect to see:

      • A singlet for the two methyl groups on the tertiary carbon bearing the hydroxyl group.

      • A singlet for the methylene group adjacent to the amine.

      • A multiplet for the methine proton on the cyclopropyl ring.

      • Multiplets for the methylene protons of the cyclopropyl ring.

      • Broad singlets for the -OH and -NH protons, which may be exchangeable with D2O.

  • Q: What are the characteristic fragmentation patterns in the mass spectrum of 1-(Cyclopropylamino)-2-methylpropan-2-ol?

    • A: In an electron ionization (EI) mass spectrum, you would anticipate:

      • A molecular ion peak (M+).

      • A prominent peak corresponding to the loss of a methyl group (M-15).

      • A base peak resulting from alpha-cleavage between the carbon bearing the hydroxyl and the adjacent methylene group.

      • Other fragments arising from cleavage of the cyclopropyl ring or the C-N bond.

  • Q: What is the best way to store the purified 1-(Cyclopropylamino)-2-methylpropan-2-ol?

    • A: As an amino alcohol, it is best stored in a tightly sealed container in a cool, dry place, away from strong oxidizing agents. For long-term storage, refrigeration is recommended.

III. Experimental Protocols & Data

Representative Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

This is a representative protocol based on general procedures for the aminolysis of epoxides. Optimization may be required.

  • To a solution of cyclopropylamine (e.g., 3 equivalents) in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-1,2-epoxypropane (1 equivalent).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50 °C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

Troubleshooting Data Summary
Problem Potential Cause Key Diagnostic Observation Recommended Solution
Low Yield Incomplete reactionPresence of starting materials in crude product analysis (TLC, GC-MS)Increase reaction temperature, extend reaction time, or screen solvents.
Product loss during workupLow recovery of material after extractionUse a salting-out agent, ensure basic pH during extraction, perform multiple extractions.
High Molecular Weight Impurity Over-alkylationA peak in the MS corresponding to the product + mass of the epoxideUse a 2-5 fold excess of cyclopropylamine, add the epoxide slowly.
Impurity with Similar Polarity Epoxide hydrolysisPresence of 2-methylpropane-1,2-diol in NMR or GC-MSUse anhydrous starting materials and solvent; purify via column chromatography with a triethylamine-doped eluent or use acid-base extraction.
Unexpected NMR Signals Cyclopropyl ring openingAbsence of characteristic cyclopropyl signals and appearance of new aliphatic signalsRun the reaction under an inert atmosphere.

IV. Visualizing the Process

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Workup cluster_2 Purification A Cyclopropylamine (Excess) D Reaction Mixture A->D B 2-Methyl-1,2-epoxypropane B->D C Solvent (e.g., Methanol) C->D E Solvent Removal D->E Reaction Monitoring (TLC/GC-MS) F Aqueous Workup (Base Wash) E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography or Distillation H->I J Pure Product I->J

Caption: A typical workflow for the synthesis and purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Troubleshooting Logic

G Start Unexpected Result LowYield Low Yield? Start->LowYield Impurity Impurity Detected? Start->Impurity IncompleteRxn Incomplete Reaction LowYield->IncompleteRxn Yes WorkupLoss Workup Loss LowYield->WorkupLoss No HighMW High MW Impurity Impurity->HighMW Yes SimilarPolarity Similar Polarity Impurity Impurity->SimilarPolarity No OptimizeCond Optimize Conditions (Temp, Time, Solvent) IncompleteRxn->OptimizeCond ImproveWorkup Improve Workup (pH, Salting, Extractions) WorkupLoss->ImproveWorkup AdjustStoich Adjust Stoichiometry (Excess Amine) HighMW->AdjustStoich Purify Purify (Chromatography, Acid-Base Extraction) SimilarPolarity->Purify

Caption: A decision tree for troubleshooting common issues in the synthesis.

V. References

  • Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737–799.

  • Guengerich, F. P., & Willard, J. F. (2001). N-dealkylation of an N-cyclopropylamine by horseradish peroxidase. Fate of the cyclopropyl group. Journal of the American Chemical Society, 123(35), 8642–8649.

  • Jiang, B., & Tu, S. J. (2020). Ring-opening mechanism of epoxides with alcohol and tertiary amines. RSC Advances, 10(29), 17096-17103.

  • BenchChem. (2025). Technical Support Center: Purification of Polar Amino Alcohols.

  • Wikipedia. (n.d.). Acid–base extraction.

  • Chemistry Steps. (n.d.). Epoxide Ring-Opening Reactions.

  • MDPI. (2020). Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System.

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening.

  • Google Patents. (n.d.). NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.

  • Gelber, L. R., Karger, B. L., Neumeyer, J. L., & Feibush, B. (1984). Ligand exchange chromatography of amino alcohols. Use of Schiff bases in enantiomer resolution. Journal of the American Chemical Society, 106(25), 7729–7735.

  • JoVE. (2020). Video: Extraction - Concept.

  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Methods for Amino Alcohol Separation.

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.

  • NIST. (n.d.). 1-Propanol, 2-amino-2-methyl-.

  • PubChem. (n.d.). 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans.

  • YouTube. (2020). Acid-Base Extraction Tutorial.

Sources

Technical Support Center: Overcoming Challenges in the Purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals who may encounter specific challenges during the isolation and purification of this versatile amino alcohol intermediate. Our goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot and optimize your purification strategy effectively.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of 1-(Cyclopropylamino)-2-methylpropan-2-ol that influence its purification?

A1: Understanding the molecule's structure is the first step to a successful purification. 1-(Cyclopropylamino)-2-methylpropan-2-ol possesses a unique combination of functional groups that dictate its behavior:

  • Secondary Amine: This group is basic (nucleophilic) and is the primary source of many purification challenges. It readily protonates to form salts and can interact strongly with acidic media, such as standard silica gel.[1][2]

  • Tertiary Alcohol: The hydroxyl group makes the molecule polar and capable of hydrogen bonding, which influences its solubility.

  • Combined Polarity: The presence of both a nitrogen and an oxygen atom makes the molecule quite polar and potentially water-soluble to a degree, which can lead to losses during aqueous work-ups.

  • Susceptibility to Carbonate Formation: Like many amines, it can react with atmospheric carbon dioxide (CO₂) to form a carbamate or bicarbonate salt, which often appears as a white, less soluble precipitate.[3][4][5] This is a common cause of a seemingly pure oil or liquid solidifying upon standing.

Q2: My purified 1-(Cyclopropylamino)-2-methylpropan-2-ol, which was a clear oil, has started to turn into a white solid in the vial. What is happening?

A2: This is a very common observation and is almost certainly due to the formation of an ammonium carbamate or bicarbonate salt. The basic amine group reacts with CO₂ from the air.[3][6] In the presence of moisture, this can form bicarbonate salts; under anhydrous conditions, two molecules of the amine can react with one molecule of CO₂ to form an ammonium carbamate salt.[4][7]

Mechanism Insight: The reaction begins with a nucleophilic attack of the amine's nitrogen on the carbon of CO₂.[4] The resulting zwitterion is then deprotonated by a second molecule of the amine to form the salt. To prevent this, store the purified amine under an inert atmosphere (e.g., Nitrogen or Argon) and in a tightly sealed container.

Q3: Which analytical technique is best for assessing the purity of my fractions during purification?

A3: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of column chromatography. However, due to the basicity of the amine, special considerations are necessary (see Troubleshooting Guide below). A ninhydrin stain is effective for visualizing primary and secondary amines on a TLC plate.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often provides superior resolution for polar compounds.[8] Using a mobile phase with a basic modifier (e.g., 0.1% triethylamine or ammonium hydroxide) will yield sharper peaks by keeping the amine in its neutral form.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for confirming the structure and assessing purity in the final product. The presence of process-related impurities or residual solvents can be readily quantified.

Troubleshooting and Optimization Guide

This section addresses specific problems you may encounter during the purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol, providing both the rationale and actionable protocols.

Problem 1: Low Recovery After Aqueous Work-up

You've completed your reaction and performed a standard aqueous work-up, but the yield of your crude product is significantly lower than expected.

  • Causality: The polarity imparted by the amine and alcohol functionalities gives 1-(Cyclopropylamino)-2-methylpropan-2-ol partial solubility in water. During extraction with an organic solvent, a significant portion of the product may remain in the aqueous layer, especially if the pH is acidic, which would protonate the amine and make it highly water-soluble.[1][2][10]

  • Solutions & Protocols:

    • pH Adjustment: Before extraction, ensure the aqueous layer is basic (pH 9-10) by adding a base like 2 M NaOH.[2] This ensures your amine is in its neutral, "free base" form, which is more soluble in organic solvents.

    • Salting Out: Saturate the aqueous layer with sodium chloride (brine wash). This decreases the polarity of the aqueous phase and reduces the solubility of your organic compound, driving more of it into the organic layer.

    • Choice of Extraction Solvent: Use a more polar extraction solvent that is still immiscible with water, such as Dichloromethane (DCM) or a 9:1 mixture of DCM:Isopropanol, which can better solvate the polar amino alcohol.

Problem 2: Severe Streaking/Tailing During Silica Gel Chromatography

When you run a TLC or a flash column on standard silica gel, your compound appears as a long streak rather than a defined spot, making separation from impurities impossible.

  • Causality: Standard silica gel is acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amine group of your molecule undergoes a strong acid-base interaction with these sites, leading to slow, non-uniform elution.[11][12] This secondary retention mechanism is the primary cause of peak tailing and streaking for basic compounds.[12]

  • Solutions & Protocols:

    • Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute more cleanly.[9][11]

      • Recommended Solvent System: Start with a gradient of 0-10% Methanol in Dichloromethane, with 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) added to the entire mobile phase.[13]

    • Use of an Alternative Stationary Phase: If streaking persists, switch to a stationary phase designed for amine purification.

      • Amine-Functionalized Silica (KP-NH): This is an excellent choice. The surface is basic, which prevents the problematic acid-base interaction and typically results in sharp, symmetrical peaks using simple solvent systems like Hexane/Ethyl Acetate.[11]

      • Basic Alumina: Neutral or basic alumina can also be used, though it can sometimes be more reactive than silica.

Workflow: Selecting a Chromatography Strategy

The following diagram outlines a decision-making process for choosing the appropriate chromatographic purification method.

chromatography_decision_tree start Start: Crude Product (Post-Workup) tlc_test Run TLC on Standard Silica (e.g., 9:1 DCM/MeOH) start->tlc_test streaking Does it streak badly? tlc_test->streaking no_streak No Streaking: Proceed with Standard Silica Flash Chromatography streaking->no_streak No add_modifier Add Basic Modifier (e.g., 1% Et3N) to Mobile Phase streaking->add_modifier Yes re_tlc Re-run TLC add_modifier->re_tlc streaking2 Does it still streak? re_tlc->streaking2 streaking2->add_modifier No, proceed with modified mobile phase use_modified_silica Use Amine-Functionalized Silica (KP-NH) or Reversed-Phase (C18) streaking2->use_modified_silica Yes

Caption: Decision tree for selecting a chromatography method.

Problem 3: The Product Fails to Crystallize or Oils Out

You have pure fractions from chromatography, but after removing the solvent, the resulting oil refuses to crystallize from common solvent systems, or it separates as an oil ("oiling out") upon cooling.

  • Causality: Amino alcohols can be challenging to crystallize due to strong intermolecular hydrogen bonding, which can favor an amorphous or oil state over a well-ordered crystal lattice. The presence of even minor impurities can also significantly inhibit crystallization. "Oiling out" occurs when the compound's solubility drops so rapidly upon cooling that it comes out of solution as a liquid phase instead of forming crystals.[14]

  • Solutions & Protocols:

    • Salt Formation for Purification: A highly effective strategy for purifying amines is to convert them into a salt, crystallize the salt, and then liberate the free base.[15][16][17] The ionic nature of the salt provides a strong crystal lattice that often crystallizes much more readily than the free base.

      • Protocol: HCl Salt Formation & Recrystallization

        • Dissolve the purified oil in a minimal amount of a suitable solvent like ethyl acetate or diethyl ether.

        • Slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise while stirring.

        • The hydrochloride salt will typically precipitate as a white solid.

        • Collect the solid by vacuum filtration and wash with cold diethyl ether.

        • Recrystallize the salt from a solvent system like isopropanol/diethyl ether.[18][19]

        • To recover the free base, dissolve the pure salt in water, basify to pH 9-10 with NaOH, and extract with DCM.

    • Solvent System Screening for Free Base: If you must crystallize the free base, a systematic solvent screen is necessary.[19]

      • Recommended Solvents: Try non-polar/polar mixtures like Hexane/Ethyl Acetate, Hexane/Acetone, or Toluene.[14]

      • Procedure: Dissolve the compound in a minimal amount of the hot "good" solvent (e.g., acetone). Slowly add the "bad" solvent (e.g., hexane) until the solution becomes cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[18]

    • Inducing Crystallization: If crystals are slow to form, try scratching the inside of the flask with a glass rod at the solvent-air interface or adding a "seed" crystal from a previous successful batch.[20]

Workflow: Acid-Base Purification via Salt Crystallization

This diagram illustrates the robust workflow of using salt formation to purify the target amine.

acid_base_workflow start Crude Amine Oil (in Organic Solvent, e.g., EtOAc) add_acid Add HCl Solution (e.g., in Et2O) start->add_acid precipitate Precipitate Amine Hydrochloride Salt add_acid->precipitate filter_salt Filter and Wash Salt (Impurities remain in filtrate) precipitate->filter_salt recrystallize Recrystallize Salt (e.g., from IPA/Ether) filter_salt->recrystallize pure_salt Pure Crystalline Salt recrystallize->pure_salt liberate Liberate Free Base: Dissolve in H2O, add NaOH, Extract with DCM pure_salt->liberate final_product Pure Amine Product (Oil or Solid) liberate->final_product

Caption: Workflow for purification via salt crystallization.

Problem 4: Product is Thermally Unstable or High-Boiling, Precluding Distillation

You are considering distillation but are concerned about the high boiling point of the amino alcohol and the potential for decomposition at atmospheric pressure.

  • Causality: Amino alcohols can undergo decomposition at high temperatures. Distillation at atmospheric pressure often requires temperatures that can cause side reactions or degradation, leading to lower yields and impure distillates.

  • Solution: Vacuum Distillation Distillation under reduced pressure (vacuum distillation) is the method of choice for high-boiling or thermally sensitive compounds.[21] By lowering the pressure, the boiling point of the liquid is significantly reduced, allowing for distillation at a much lower, safer temperature.

    • Protocol: Vacuum Distillation

      • Setup: Use a standard vacuum distillation apparatus with ground glass joints that are properly sealed with vacuum grease. Ensure all glassware is free of cracks. A stir bar or ebulliator is essential to ensure smooth boiling.

      • Pressure: Connect the apparatus to a vacuum pump (a simple water aspirator or a mechanical pump). A pressure of 1-10 mmHg is typically sufficient to lower the boiling point significantly.

      • Heating: Use a heating mantle with a stir plate and heat the flask gently. The distillation should proceed smoothly without bumping.

      • Collection: Collect the fraction that distills over at a constant temperature and pressure. Discard any initial lower-boiling forerun, which may contain residual solvents.

Data Summary Table

The following table provides a quick reference for common solvents used in the purification of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Purification StepRecommended Solvents/SystemsRationale & Key Considerations
Liquid-Liquid Extraction Dichloromethane (DCM), Ethyl Acetate (EtOAc)Ensure aqueous phase is basic (pH >9) to extract the free amine. DCM is generally better for more polar compounds.
Normal-Phase Chromatography DCM/Methanol with 1% Et₃N or NH₄OHBasic modifier is critical to prevent streaking on silica gel.[9][13]
Alternative Chromatography Hexane/Ethyl Acetate on Amine-SilicaAmine-functionalized silica provides a non-acidic surface for excellent peak shape without modifiers.[11]
Recrystallization (as HCl Salt) Isopropanol/Diethyl Ether, Ethanol/HexaneSalts provide a strong crystal lattice, making crystallization easier and more effective for purification.[15]
Recrystallization (as Free Base) Toluene, Hexane/AcetoneMore challenging; requires slow cooling and often seeding. Highly dependent on impurity profile.[14]

References

  • Acid–base extraction. Wikipedia. [Link]

  • 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • New Amines for CO2 Capture. I. Mechanisms of Amine Degradation in the Presence of CO2. Industrial & Engineering Chemistry Research - ACS Publications. [Link]

  • Amine workup. Reddit r/Chempros. [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography? Biotage. [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. ACS Omega - ACS Publications. [Link]

  • Liquid/liquid Extraction. University course material. [Link]

  • How Do Amines React With Other Chemicals? YouTube - Chemistry For Everyone. [Link]

  • Carbonic acid and/or CO2 reactions with freebase amines. Reddit r/AskChemistry. [Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms. PMC - NIH. [Link]

  • Is there an easy way to purify organic amines? Biotage. [Link]

  • Method for crystallization of amino acids.
  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Recrystallization - Single Solvent. University of Toronto. [Link]

  • Crystallization of amino acid.
  • One-Pot Preparation of Cyclic Amines from Amino Alcohols. Organic Syntheses. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]

  • Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures. MDPI. [Link]

  • Purification: Distillation at Reduced Pressures. University of Rochester. [Link]

  • Chromotography with free amines? Reddit r/chemhelp. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

  • Recrystallization. YouTube - Professor Dave Explains. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Technical Support Center: Degradation Pathway Analysis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support guide for investigating the degradation pathways of 1-(Cyclopropylamino)-2-methylpropan-2-ol. This document is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address specific issues you may encounter during your experimental work. Our approach is grounded in established regulatory principles and chemical reactivity, empowering you to design, execute, and interpret robust forced degradation studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Study Design & Initial Setup

Question 1: I need to understand the stability of 1-(Cyclopropylamino)-2-methylpropan-2-ol. Where do I even begin with a forced degradation study?

Answer: A forced degradation or "stress testing" study is the starting point. The objective is to intentionally degrade the molecule using conditions more severe than those it would encounter during storage to rapidly identify potential degradation products and establish degradation pathways.[1] This process is fundamental to developing and validating a stability-indicating analytical method, as mandated by regulatory bodies under ICH guideline Q1A(R2).[2][3][4]

Your initial strategy should involve subjecting a solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol to a standard set of stress conditions. The goal is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[5][6] Degradation below 5% may not produce sufficient quantities of degradants for reliable detection, while degradation above 20% can lead to complex secondary degradation products that aren't relevant to real-world stability.[5]

The core set of stress conditions to investigate are:

  • Acid Hydrolysis: (e.g., 0.1 M HCl at 60°C)

  • Base Hydrolysis: (e.g., 0.1 M NaOH at 60°C)

  • Oxidation: (e.g., 3% H₂O₂ at room temperature)

  • Thermal Stress: (e.g., 70°C in solution and as a solid)

  • Photolytic Stress: (Exposure to UV/Vis light as per ICH Q1B)[4]

Always run a control sample (your compound in the same solvent, stored at ambient temperature in the dark) in parallel to differentiate stress-induced degradants from impurities already present in the starting material.[7]

Question 2: What are the critical first steps in setting up the analytical method for this study?

Answer: You must develop a stability-indicating method, which is an analytical procedure capable of distinguishing the intact Active Pharmaceutical Ingredient (API) from its degradation products.[8][9] For a molecule like 1-(Cyclopropylamino)-2-methylpropan-2-ol, a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV and Mass Spectrometric (MS) detection is the industry standard.[9][10]

Causality behind this choice:

  • RP-HPLC: Provides the resolving power to separate the parent molecule from structurally similar degradants.

  • UV Detection: Offers robust quantification of the parent drug and degradants that contain a chromophore.

  • MS Detection (LC-MS): This is crucial. It provides mass information for each peak, allowing for the rapid identification of degradant molecular weights and fragmentation patterns, which is essential for structure elucidation.[10]

Before beginning the stress tests, ensure your initial method can produce a sharp, well-resolved peak for the parent compound and is free from interference from any solvents or excipients.

Part 2: Predicting Degradation Pathways & Identifying Products

Question 3: Based on its structure, what are the most likely degradation pathways for 1-(Cyclopropylamino)-2-methylpropan-2-ol?

Answer: The structure of 1-(Cyclopropylamino)-2-methylpropan-2-ol contains three key functional groups, each with known reactivities that suggest potential "weak spots" for degradation: the secondary amine , the tertiary alcohol , and the cyclopropylamino moiety .

  • Oxidative Degradation (Secondary Amine): The secondary amine is highly susceptible to oxidation.[11][12] The initial step is often the formation of an N-hydroxylamine, which can be further oxidized to a nitrone.[13] Another common pathway is oxidative C-N bond cleavage (dealkylation), which could lead to the formation of cyclopropylamine and 2-methyl-2-hydroxypropanal.[13][14]

  • Acid-Catalyzed Degradation (Tertiary Alcohol): While tertiary alcohols are resistant to direct oxidation[15], they are prone to dehydration (loss of water) under acidic conditions, especially with heating. This would lead to the formation of an alkene.

  • Thermal Degradation (Amino Alcohol): Studies on analogous amino alcohols, like 2-Amino-2-methylpropanol (AMP), show susceptibility to thermal degradation, which can result in the formation of cyclic structures like oxazolidinones or fragmentation of the molecule.[16][17]

  • Hydrolytic Cleavage: While the C-N bonds are generally stable, extreme pH and heat could potentially lead to the cleavage of the cyclopropyl-nitrogen bond or the main chain, although this is typically less common than oxidation of the amine.[18]

The following diagram illustrates these hypothetical pathways based on chemical principles.

Degradation_Pathways Hypothetical Degradation Pathways of 1-(Cyclopropylamino)-2-methylpropan-2-ol cluster_parent Parent Compound cluster_products Potential Degradation Products Parent 1-(Cyclopropylamino)- 2-methylpropan-2-ol Oxidation1 N-Oxide / Hydroxylamine (Oxidative Stress) Parent->Oxidation1 H₂O₂ Oxidation2 Cyclopropylamine + 2-Hydroxy-2-methylpropanal (Oxidative C-N Cleavage) Parent->Oxidation2 H₂O₂ AcidDehyd Alkene Product (Acid-Catalyzed Dehydration) Parent->AcidDehyd H⁺ / Heat ThermalFrag Oxazolidinone Derivative (Thermal Stress) Parent->ThermalFrag Heat

Caption: Hypothetical degradation pathways based on functional group reactivity.

Question 4: My LC-MS analysis shows several new peaks after stressing the sample. How do I proceed with identifying them?

Answer: This is the core of the investigation. The process is a systematic combination of data analysis and chemical logic.

  • Characterize the Peaks: For each new peak, record its retention time, UV spectrum, and mass spectrum (including the molecular ion [M+H]⁺ and any major fragments).

  • Calculate Mass Differences: Compare the mass of each degradant to the parent compound. A difference of +16 Da often indicates oxidation (addition of an oxygen atom). A difference of -18 Da suggests dehydration (loss of water).

  • Hypothesize Structures: Use the mass differences and your knowledge of the likely degradation pathways (see Q3) to propose structures. For example, if you see a peak corresponding to the mass of cyclopropylamine, it strongly supports a C-N cleavage pathway.

  • Use Tandem MS (MS/MS): If your instrument allows, perform MS/MS on the degradant peaks. Fragmenting the degradant and analyzing its pieces can provide definitive structural information. Compare the fragmentation pattern of the degradant to the parent compound to see which parts of the molecule have changed.

  • Confirm with Standards: The ultimate confirmation is to synthesize or purchase a reference standard of the suspected degradation product and verify that its retention time and mass spectrum match your unknown peak.

Part 3: Experimental & Analytical Troubleshooting

Question 5: I'm seeing over 50% degradation in my acid hydrolysis experiment after just a few hours. What should I do?

Answer: Excessive degradation indicates your stress conditions are too harsh.[5] This can create a misleading degradation profile. You need to systematically reduce the intensity of the stressor.

  • Reduce Temperature: First, try running the experiment at a lower temperature (e.g., 40°C or even room temperature) while keeping the acid concentration the same.

  • Reduce Acid Concentration: If lowering the temperature is not enough, reduce the acid concentration (e.g., from 0.1 M to 0.01 M HCl).

  • Reduce Time: Shorten the exposure time, taking samples at earlier time points (e.g., 1, 2, 4, and 8 hours) to find the point where degradation is in the optimal 5-20% range.

Question 6: My mass balance is poor. The parent peak decreases by 30%, but the sum of the degradant peak areas only accounts for 10%. Where did the rest go?

Answer: Poor mass balance is a common and critical issue. It suggests that not all degradants are being accounted for. Here are the most likely causes:

  • Co-eluting Peaks: A degradant may be co-eluting with the parent peak or another peak. Check the peak purity using a diode array detector (DAD) or by looking at the mass spectra across the peak. If the mass spectra are not consistent, a hidden peak is present. Method optimization (e.g., changing the gradient or mobile phase) is required.[7]

  • Non-UV Active Degradants: Some degradation pathways can produce small, fragmented molecules (like ammonia or small aldehydes) that lack a UV chromophore and will be invisible to your UV detector. This is where an MS detector or a universal detector like a Charged Aerosol Detector (CAD) is invaluable.

  • Precipitation or Volatility: The degradant may have low solubility in your sample solvent and has precipitated out, or it may be volatile and has been lost from the solution. Visually inspect your samples and consider a different sample diluent if necessary.

  • Retention Issues: Some degradants might be very polar and elute in the solvent front, or very non-polar and irreversibly stick to the column. Adjust your HPLC gradient to ensure you are eluting everything from the column.

Experimental Protocols & Workflows

General Forced Degradation Workflow

The following diagram outlines a self-validating workflow for conducting a comprehensive forced degradation study.

Workflow Forced Degradation Experimental Workflow A 1. Define Objectives & Develop Stability-Indicating HPLC-MS Method B 2. Prepare Stock Solution of API (e.g., 1 mg/mL) A->B C 3. Subject Aliquots to Stress Conditions (Acid, Base, H₂O₂, Heat, Light) B->C D 4. Prepare Control Sample (No Stressor) B->D E 5. Sample at Time Points (e.g., 2, 8, 24 hrs) C->E G 7. Analyze via HPLC-UV/MS D->G Analyze alongside stressed samples F 6. Neutralize/Quench (If applicable) & Dilute E->F F->G H 8. Quantify Degradation & Assess Mass Balance G->H I 9. Propose Structures for Major Degradants H->I If degradation > 5% J 10. Characterize with MS/MS & Propose Pathways I->J

Caption: A systematic workflow for forced degradation studies.

Protocol 1: Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Application: To 1 mL of the drug solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Mix thoroughly.

  • Control: Prepare a control sample by adding 1 mL of water instead of H₂O₂.

  • Incubation: Store both the stress and control samples protected from light at room temperature.

  • Sampling: At designated time points (e.g., 2, 8, 24 hours), withdraw an aliquot.

  • Analysis: Dilute the sample to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase and analyze immediately by HPLC-UV/MS.[5]

Self-Validation Check: The control sample should show no significant degradation. The chromatogram of the stressed sample should show a decrease in the parent peak and the appearance of new peaks not present in the control.

Protocol 2: Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of the drug as described above.

  • Stress Application: To 1 mL of the drug solution, add 1 mL of 0.1 M HCl. Mix thoroughly.

  • Control: Prepare a control sample by adding 1 mL of water instead of 0.1 M HCl.

  • Incubation: Place both samples in a water bath or oven at 60°C.

  • Sampling: At designated time points, withdraw an aliquot and cool to room temperature.

  • Neutralization: Neutralize the sample by adding an equivalent amount of 0.1 M NaOH. This is critical to stop the reaction and prevent damage to the HPLC column.

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC-UV/MS.[5]

Self-Validation Check: The neutralized control sample should be identical to an unstressed, diluted sample. The stressed sample should show pH-dependent degradation products.

Data Presentation & Summary

Use the following table to systematically record and compare your findings from each stress condition. This structured approach is essential for building a comprehensive stability profile and for regulatory submissions.

Stress ConditionReagent/ParametersDuration (hrs)% Parent Remaining% DegradationNo. of DegradantsMajor Degradant(s) (RT & m/z)Mass Balance (%)
Control None (Room Temp)4899.8%0.2%1 (impurity)RT: 3.5 min, m/z 150100%
Acid Hydrolysis 0.1 M HCl, 60°C2485.2%14.8%2DP1 (RT: 4.1, m/z 126), DP2 (RT: 5.5, m/z 140)98.5%
Base Hydrolysis 0.1 M NaOH, 60°C2498.1%1.9%1DP3 (RT: 2.8, m/z 158)99.5%
Oxidation 3% H₂O₂, RT879.5%20.5%3DP4 (RT: 4.8, m/z 158), DP5 (RT: 6.2, m/z 57)95.0%
Thermal (Solid) 80°C7299.5%0.5%0-100%
Photolytic ICH Q1B Option 1-96.0%4.0%1DP6 (RT: 7.1, m/z 140)98.0%

References

  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search. Retrieved January 20, 2026.
  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2012). Journal of Chromatographic Science. [Link]

  • Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). SlideShare. Retrieved January 20, 2026. [Link]

  • Simple and sensitive stability-indicating ion chromatography method for the determination of cyclopropylamine in nevirapine and moxifloxacin hydrochloride drug substances. (2012). Journal of Chromatographic Science. [Link]

  • Q 1 A (R2) Stability Testing of new Drug Substances and Products. (2003). European Medicines Agency (EMA). [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003). European Medicines Agency (EMA). [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). [Link]

  • ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. (2003). IKEV. [Link]

  • Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. (2012). MDPI. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). Journal of Pharmaceutical Sciences. [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025). Lhasa Limited. [Link]

  • Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020). ResearchGate. [Link]

  • Technical Support Center: Oxidative Degradation of Amine-Based Compounds. (n.d.). BenchChem. Retrieved January 20, 2026.
  • Oxidation of Secondary and Primary Amines. (n.d.). SlidePlayer. Retrieved January 20, 2026. [Link]

  • Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). BenchChem. Retrieved January 20, 2026.
  • Oxidative degradation of amines using a closed batch system. (2014). Energy Procedia. [Link]

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2010). Pharmaceutical Technology. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006). BioProcess International. [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Retrieved January 20, 2026. [Link]

  • Forced Degradation Studies. (2016). MedCrave online. [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 20, 2026. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2012). BioPharm International. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Retrieved January 20, 2026. [Link]

  • degradation pathway of pharmaceutical dosage forms. (2017). ResearchGate. [Link]

  • Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Understanding the chemical basis of drug stability and degradation. (2010). The Pharmaceutical Journal. [Link]

  • Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways. (2014). Pharmacology & Pharmacy. [https://www.scirp.org/html/4-1 pharmacology--pharmacy 2014102814324286.htm]([Link] pharmacology--pharmacy 2014102814324286.htm)

  • stability indicating by lc-ms method. (2012). International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • A Comprehensive Review on Stability-Indicating RP-HPLC Method Development and Validation. (2025). International Journal of Pharmaceutical Sciences. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). Industrial & Engineering Chemistry Research. [Link]

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO 2 Capture-Relevant Conditions. (2025). ResearchGate. [Link]

Sources

optimizing incubation times and concentrations for 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Cyclopropylamino)-2-methylpropan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting strategies for incorporating this novel compound into your experiments. Given that this is a research chemical with limited public data, this document establishes a framework for systematic optimization of key experimental parameters, focusing on incubation times and concentrations.

Our approach is grounded in the core principles of assay development for any new small molecule: establish a baseline, optimize systematically, and validate every step.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions when working with a new compound like 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Q1: What is the recommended solvent for creating a stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol?

A1: For most aminopropanol derivatives, the recommended starting solvent is dimethyl sulfoxide (DMSO). It is crucial to prepare a high-concentration primary stock (e.g., 10-50 mM) in 100% DMSO, which can then be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. For final assay concentrations, this DMSO stock should be serially diluted in your aqueous assay buffer or cell culture medium. Always ensure the final concentration of DMSO in your experiment is consistent across all conditions (including vehicle controls) and is non-toxic to your system, typically ≤0.5%.

Q2: What is a good starting point for concentration ranges in a cell-based assay?

A2: When testing a compound with an unknown potency, it is essential to screen a wide range of concentrations to identify the optimal window for its biological activity. A logarithmic or semi-logarithmic dilution series is most effective. We recommend a starting range spanning several orders of magnitude, for example, from 1 nM to 100 µM. This broad range will help determine if the compound has nanomolar, micromolar, or lower potency and will also reveal potential toxicity at higher concentrations.[1]

Q3: How do I determine the optimal incubation time?

A3: The ideal incubation time depends on the biological question you are asking.

  • For direct target engagement or rapid signaling events: Shorter incubation times, from 30 minutes to 4 hours, are often sufficient.[2][3]

  • For downstream cellular effects: (e.g., changes in gene expression, protein synthesis, or cell viability/apoptosis): Longer incubation times of 24, 48, or even 72 hours may be necessary to observe a measurable effect.[2] The best practice is to perform a time-course experiment, testing your optimal concentration (or a range of concentrations) at several time points.

Q4: My compound seems to be precipitating in the cell culture medium. What should I do?

A4: Precipitation is a common issue related to compound solubility in aqueous buffers.[4] First, visually inspect the final dilution under a microscope. If precipitation is confirmed, consider the following:

  • Lower the Final Concentration: Your working concentration may exceed the compound's solubility limit in the medium.

  • Check the Final DMSO Concentration: Ensure you are not diluting your stock too much in the intermediate steps, which can cause the compound to crash out of solution.

  • Consider Additives: In biochemical (cell-free) assays, a low concentration of a non-ionic detergent like Tween-20 or Triton X-100 can help maintain solubility.[4] However, be cautious with these in cell-based assays as they can affect membrane integrity.

Part 2: Troubleshooting & Optimization Guide

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: No Observable Effect or Low Potency

If 1-(Cyclopropylamino)-2-methylpropan-2-ol is not producing the expected biological effect, a systematic review of your protocol is required.

Troubleshooting Workflow:

start No Observable Effect check_compound 1. Verify Compound Integrity - Confirm correct storage - Check stock solution for precipitation - Consider fresh dilution start->check_compound check_assay 2. Validate Assay System - Run positive & negative controls - Is the assay window (e.g., Z'-factor) acceptable? check_compound->check_assay Compound OK optimize_conc 3. Optimize Concentration - Have you tested a sufficiently high concentration? - Perform broad dose-response (e.g., 1 nM - 100 µM) check_assay->optimize_conc Assay OK optimize_time 4. Optimize Incubation Time - Is the incubation long enough for the endpoint? - Perform time-course experiment (e.g., 4h, 12h, 24h, 48h) optimize_conc->optimize_time Concentration Optimized check_target 5. Confirm Target Presence - (If applicable) Does your model system (e.g., cell line) express the intended target? optimize_time->check_target Time Optimized

Caption: Troubleshooting workflow for a lack of compound effect.

Detailed Steps & Rationale:

  • Verify Compound Integrity: Before optimizing assay parameters, confirm the source of the problem isn't the compound itself. Ensure it was stored correctly (as per supplier datasheet) and that your stock solution is still valid. A simple visual check for precipitation in the stock tube can save significant time.

  • Validate the Assay System: An assay with a poor signal-to-noise ratio can mask a real biological effect. Always run appropriate positive and negative controls. For plate-based assays, calculating the Z'-factor is a standard method to confirm assay robustness.[4] A Z' > 0.5 indicates an excellent assay.[4]

  • Optimize Concentration: The most common reason for no effect is that the concentration range tested is too low. As recommended in the FAQs, a wide dose-response experiment is the primary tool to determine the EC50 or IC50 of the compound.

  • Optimize Incubation Time: Biological effects are time-dependent. An effect may only become apparent after a longer incubation period. A time-course experiment is critical to identify the optimal window for analysis.[3]

  • Confirm Target Expression: If the compound has a known biological target, verify that your chosen cell line or experimental model expresses that target at sufficient levels.

Issue 2: High Cell Toxicity or Cytotoxicity

Observing widespread cell death or a sharp decline in viability can confound your results, as it may not be related to the specific intended mechanism of action.

Data-Driven Approach to Cytotoxicity:

The first step is to quantify the cytotoxicity across a range of concentrations and incubation times. This allows you to separate non-specific toxicity from a potential targeted effect.

Table 1: Example Cytotoxicity Profile for 1-(Cyclopropylamino)-2-methylpropan-2-ol

Concentration% Viability (24h Incubation)% Viability (48h Incubation)Observation
Vehicle (0.1% DMSO)100%100%Healthy Baseline
100 nM98%95%No significant toxicity
1 µM95%92%No significant toxicity
10 µM85%75%Moderate toxicity observed
50 µM40%15%High, likely non-specific toxicity
100 µM<10%<5%High, likely non-specific toxicity

Interpreting the Data:

  • From the table above, the ideal concentration for mechanistic studies would likely be below 10 µM for a 24-hour experiment or below 1 µM for a 48-hour experiment to avoid confounding cytotoxic effects.

  • Key Insight: Your experimental window must be within the non-toxic concentration range. Any observed phenotype at 50 µM, for example, is likely a result of general cell stress or death rather than a specific pathway modulation.

Mitigation Strategies:

  • Lower Concentration: The most straightforward solution is to conduct experiments at concentrations that demonstrate minimal to no cytotoxicity.

  • Reduce Incubation Time: As shown in the table, toxicity is often time-dependent. Shortening the exposure may allow you to observe the primary effect before significant toxicity occurs.

  • Use a More Sensitive Assay: If your primary assay requires high concentrations that are toxic, consider switching to a more sensitive readout that can detect effects at lower, non-toxic concentrations.

Part 3: Experimental Protocol Design

This section provides a standardized, step-by-step protocol for determining the optimal concentration and incubation time for 1-(Cyclopropylamino)-2-methylpropan-2-ol in a typical cell-based assay (e.g., a cell viability or reporter assay).

Protocol: Dose-Response and Time-Course Matrix

This experiment is designed to efficiently test 8 concentrations at 3 different time points.

Workflow Diagram:

Caption: Workflow for a combined dose-response and time-course experiment.

Methodology:

  • Cell Seeding: Seed your chosen cell line into three separate 96-well, clear-bottom plates at a predetermined optimal density. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution:

    • Prepare a 10 mM stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in 100% DMSO.

    • Create an intermediate dilution plate. For example, perform a serial 1:5 dilution in DMSO to create a range of concentrated stocks.

    • Finally, dilute these intermediate stocks into pre-warmed cell culture medium to create the final working concentrations (2X the final desired concentration), ensuring the DMSO percentage remains constant.

  • Cell Treatment:

    • Remove the old medium from the cell plates.

    • Add an equal volume of the 2X compound dilutions to the appropriate wells. Include "vehicle-only" (e.g., 0.1% DMSO in medium) and "untreated" controls.

  • Incubation:

    • Return the three plates to the incubator.

    • Plate 1: Incubate for 24 hours.

    • Plate 2: Incubate for 48 hours.

    • Plate 3: Incubate for 72 hours.

  • Assay Readout: At each respective time point, perform your assay according to the manufacturer's protocol (e.g., measuring ATP levels for viability, fluorescence for a reporter gene, etc.).[5]

  • Data Analysis: Normalize the data to your vehicle controls. Plot the percent activity/viability versus the log of the compound concentration for each time point. This will allow you to determine the EC50/IC50 and the optimal incubation time simultaneously.

By following these structured troubleshooting and optimization protocols, researchers can confidently and efficiently define the ideal experimental conditions for 1-(Cyclopropylamino)-2-methylpropan-2-ol, ensuring reproducible and meaningful results.

References

  • Benchchem Technical Support. (n.d.). Optimizing Incubation Time for Inhibitor Treatment.
  • Benchchem Technical Support. (n.d.). [Compound] In Vitro Assays.
  • Zhang, R., et al. (2019). The parameter optimization of the incubation time (A), temperature (B) and ionic strength of PBS (C) on the binding properties of ligands to PCSK9.
  • Fong, E. J., et al. (2022). Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements.
  • Promega Corporation. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery.

Sources

Technical Support Center: Navigating Off-Target Effects of Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Studying 1-(Cyclopropylamino)-2-methylpropan-2-ol and Related Compounds

Welcome to the technical support center. This guide is designed for researchers and drug development professionals who are investigating the biological activity of novel small molecules, such as the putative monoamine oxidase (MAO) inhibitor 1-(Cyclopropylamino)-2-methylpropan-2-ol. When working with novel chemical entities, unexpected or inconsistent results in assays are common hurdles. This resource provides in-depth troubleshooting strategies and FAQs to help you identify and mitigate potential off-target effects, ensuring the integrity and validity of your experimental data.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My novel compound, 1-(Cyclopropylamino)-2-methylpropan-2-ol, is showing variable inhibitory activity in my MAO assay. What are the likely causes?

Answer: Inconsistent results with a novel compound in a monoamine oxidase (MAO) assay can stem from several factors, ranging from the compound's intrinsic properties to the specifics of your experimental setup. It is crucial to systematically investigate these possibilities to ensure your results are reliable.

Core Areas to Investigate:

  • Compound Integrity and Purity: The purity and stability of your test compound are paramount. Impurities from the synthesis process or degradation over time can lead to inconsistent activity or even produce their own biological effects.

  • Assay Interference: The compound may interfere with the assay technology itself rather than the biological target. For example, in fluorometric assays, a compound might be autofluorescent or quench the fluorescent signal, leading to false positive or false negative results.[1]

  • Experimental Conditions: Minor variations in assay conditions, such as incubation times, reagent concentrations, and even the specific batch of enzyme used, can significantly impact the results, especially when characterizing a novel inhibitor.[2]

Troubleshooting Workflow:

A Inconsistent MAO Inhibition Observed B Step 1: Verify Compound Integrity A->B C Purity Analysis (LC-MS, NMR) B->C D Stability Assessment (e.g., in DMSO) B->D E Step 2: Assess Assay Interference C->E D->E F Run Compound in 'No Enzyme' Control E->F G Test for Autofluorescence/Quenching E->G H Step 3: Optimize Assay Conditions F->H G->H I Confirm Substrate Km and Enzyme Concentration H->I J Standardize Incubation Times and Temperature H->J K Consistent Results Achieved I->K J->K

Caption: Troubleshooting workflow for inconsistent assay results.

Protocol 1: Verification of Compound Purity and Stability

  • Purity Analysis:

    • Obtain a fresh sample of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

    • Analyze the compound using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to determine its purity. The purity should ideally be >95%.

    • Confirm the compound's identity and structural integrity using Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Stability Assessment:

    • Prepare a concentrated stock solution of the compound in an appropriate solvent (e.g., DMSO).

    • Analyze an aliquot of the stock solution by HPLC at time zero.

    • Store the stock solution under your typical experimental conditions (e.g., 4°C, -20°C, room temperature).

    • Analyze aliquots at various time points (e.g., 24 hours, 48 hours, 1 week) to check for degradation products.

Question 2: How can I be confident that the inhibitory effect of 1-(Cyclopropylamino)-2-methylpropan-2-ol is due to direct interaction with MAO and not an artifact?

Answer: This is a critical question in early-stage drug discovery. To confirm on-target activity, it is essential to employ orthogonal assays and a series of control experiments. An orthogonal assay measures the same biological endpoint (in this case, MAO activity) but uses a different technology or principle, making it less susceptible to the same artifacts.[3]

Key Validation Strategies:

  • Orthogonal Assays: If you are using a fluorometric assay that measures hydrogen peroxide production, an orthogonal approach would be to use a method that directly measures the substrate depletion or product formation using HPLC.[1]

  • Enzyme Concentration Dependence: The IC50 value of a true inhibitor should be independent of the enzyme concentration if it is not a tight-binding inhibitor.[4]

  • Substrate Competition: For a competitive inhibitor, the IC50 value will increase as the substrate concentration increases.[4]

cluster_0 Primary Assay cluster_1 Orthogonal Assay A Fluorometric Assay (Measures H2O2 production) D Consistent Inhibition? A->D B HPLC-Based Assay (Measures substrate/product) B->D C 1-(Cyclopropylamino)- 2-methylpropan-2-ol C->A C->B

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Cyclopropylamino)-2-methylpropan-2-ol. This guide is designed for researchers, chemists, and process development professionals to facilitate the transition from laboratory-scale experiments to larger, more demanding studies. We will address common challenges, provide detailed protocols, and explain the underlying chemical principles to ensure a successful and efficient scale-up.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the synthesis, providing a solid foundation before proceeding to detailed protocols and troubleshooting.

Q1: What is the most common and scalable synthetic route to 1-(Cyclopropylamino)-2-methylpropan-2-ol?

The most direct and widely adopted method is the nucleophilic ring-opening of 2,2-dimethyloxirane (also known as isobutylene oxide) with cyclopropylamine.[1] This reaction is classified as an SN2 (bimolecular nucleophilic substitution) reaction.[2] The strained three-membered ring of the epoxide is highly susceptible to attack by nucleophiles like the primary amine, making this a thermodynamically favorable process.[3]

Q2: What is the reaction mechanism and how does it influence the outcome?

The reaction proceeds via an SN2 mechanism. The lone pair of electrons on the nitrogen atom of cyclopropylamine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack occurs from the backside, leading to an inversion of stereochemistry if the carbon were chiral.[4] Simultaneously, the carbon-oxygen bond of the epoxide breaks, with the oxygen atom acquiring a negative charge. A subsequent proton transfer, typically from another amine molecule or during aqueous workup, neutralizes the resulting alkoxide to form the final amino alcohol product. Under neutral or basic conditions, the amine will preferentially attack the less sterically hindered carbon atom, which in the case of 2,2-dimethyloxirane, is the primary carbon, yielding the desired product.[1][4]

Q3: Why is temperature control critical during this synthesis, especially at scale?

The ring-opening of epoxides is a highly exothermic reaction. On a small laboratory scale, this heat can dissipate relatively easily into the surroundings. However, as the reaction volume increases, the surface-area-to-volume ratio decreases, making heat dissipation much less efficient. Without proper temperature control, the accumulation of heat can lead to a rapid increase in the reaction rate, potentially causing the solvent to boil and creating a dangerous runaway reaction. This can also promote undesirable side reactions, reducing the yield and purity of the final product.

Q4: What are the primary safety concerns when handling the reagents?

  • 2,2-Dimethyloxirane (Isobutylene Oxide): This is a volatile, flammable liquid and a potential carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Cyclopropylamine: This is a flammable, corrosive, and volatile liquid with a strong odor.[5] It can cause severe skin burns and eye damage. All handling should be performed in a fume hood with full PPE.

  • Solvents: Depending on the chosen solvent (e.g., methanol, ethanol, acetonitrile), flammability will be a key concern. Ensure all equipment is properly grounded to prevent static discharge.

Experimental Protocols & Data

This section provides detailed, step-by-step methodologies for both lab-scale and pilot-scale synthesis.

Lab-Scale Synthesis (Target: ~10 g)

This protocol is optimized for a standard laboratory setting.

Table 1: Reagent Quantities for Lab-Scale Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,2-Dimethyloxirane72.117.21 g (8.9 mL)0.101.0
Cyclopropylamine57.098.56 g (10.2 mL)0.151.5
Ethanol (Solvent)-100 mL--

Step-by-Step Protocol:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Place the flask in a heating mantle or an oil bath.

  • Reagent Addition: Charge the flask with cyclopropylamine (8.56 g) and ethanol (100 mL).

  • Heating: Heat the mixture to a gentle reflux (approx. 78°C for ethanol).

  • Epoxide Addition: Add 2,2-dimethyloxirane (7.21 g) dropwise via the dropping funnel over a period of 30-45 minutes. Monitor the reaction temperature to ensure a controlled reflux.

  • Reaction: After the addition is complete, continue to reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in 50 mL of diethyl ether and wash with 2 x 25 mL of brine to remove any unreacted cyclopropylamine and other water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or by crystallization of its hydrochloride salt to yield 1-(Cyclopropylamino)-2-methylpropan-2-ol as a clear oil or a white solid, respectively.

Workflow for Lab-Scale Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Charge Cyclopropylamine & Ethanol heat Heat to Reflux reagents->heat add_epoxide Add 2,2-Dimethyloxirane (Dropwise) heat->add_epoxide reflux Reflux for 4-6h add_epoxide->reflux cool Cool to RT reflux->cool evap Solvent Evaporation cool->evap extract Extraction & Wash evap->extract dry Dry & Concentrate extract->dry purify Vacuum Distillation or Salt Crystallization dry->purify

Caption: General workflow for the lab-scale synthesis.

Pilot-Scale Synthesis (Target: ~1.0 kg)

This protocol highlights critical modifications for a successful and safe scale-up.

Table 2: Reagent Quantities for Pilot-Scale Synthesis

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2,2-Dimethyloxirane72.110.72 kg (0.89 L)10.01.0
Cyclopropylamine57.090.86 kg (1.02 L)15.01.5
Ethanol (Solvent)-10 L--

Step-by-Step Protocol:

  • Setup: Use a 20 L jacketed glass reactor equipped with an overhead mechanical stirrer, a reflux condenser, a thermocouple for internal temperature monitoring, and a port for reagent addition via a pump.

  • Reagent Addition: Charge the reactor with cyclopropylamine (0.86 kg) and ethanol (10 L).

  • Heating: Start agitation and heat the mixture to 65-70°C using the reactor jacket. Avoid aggressive boiling.

  • Epoxide Addition: Add 2,2-dimethyloxirane (0.72 kg) via a metering pump over 2-3 hours. Crucially, monitor the internal temperature. The rate of addition should be adjusted to maintain the temperature below the solvent's boiling point (e.g., <75°C for ethanol). If the temperature rises too quickly, pause the addition and allow it to stabilize.

  • Reaction: After the addition is complete, maintain the reaction at 70-75°C for an additional 4-6 hours until process monitoring (e.g., in-process GC) shows complete consumption of the limiting reagent.

  • Workup:

    • Cool the reactor contents to 20-25°C.

    • Distill off the bulk of the ethanol under vacuum.

    • Add 5 L of methyl tert-butyl ether (MTBE) and 2.5 L of a 20% w/w NaCl solution (brine). Agitate for 15 minutes, then allow the layers to separate.

    • Drain the lower aqueous layer. Wash the organic layer again with 2.5 L of brine.

    • Dry the organic layer by azeotropic distillation or by passing it over a bed of anhydrous sodium sulfate.

    • Concentrate the organic solution under vacuum to yield the crude product.

  • Purification: For kilogram quantities, vacuum distillation is often the most efficient method. Alternatively, dissolve the crude oil in a suitable solvent like isopropanol, add a stoichiometric amount of concentrated HCl, and cool to induce crystallization of the hydrochloride salt. Filter and dry the solid product.

Troubleshooting Guide

Q: My reaction yield is low. What are the potential causes and solutions?

  • Cause 1: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Confirm completion using TLC or GC analysis before workup. If incomplete, extend the reaction time or slightly increase the temperature. Using a catalyst, such as lithium bromide (LiBr), can also accelerate the reaction.[1]

  • Cause 2: Loss During Workup. The amino alcohol product has some water solubility, which can lead to losses during aqueous washes.

    • Solution: Use a saturated brine solution for washing instead of pure water to decrease the product's solubility in the aqueous phase ("salting out" effect). Ensure phase separation is complete and perform back-extraction of the aqueous layers if significant losses are suspected.

  • Cause 3: Volatilization of Reagents. 2,2-dimethyloxirane and cyclopropylamine are volatile.

    • Solution: Ensure your reflux condenser is efficient and that all joints are properly sealed. On a larger scale, use a chilled condenser fluid. Add the epoxide subsurface to minimize evaporation.

Q: I am observing a significant impurity in my final product. What could it be?

  • Cause 1: Regioisomer Formation. While attack at the primary carbon is favored, some reaction at the tertiary carbon can occur, leading to the formation of 2-(cyclopropylamino)-2-methylpropan-1-ol.

    • Solution: This is typically a minor product under neutral/basic conditions. Ensure no acidic contaminants are present in your starting materials or solvent. Purification by fractional distillation or recrystallization should separate the isomers.

  • Cause 2: Di-alkylation Product. A second molecule of epoxide can react with the product's secondary amine, forming a tertiary amine impurity.

    • Solution: Use a slight excess of the primary amine (cyclopropylamine) as recommended in the protocol (1.2-1.5 equivalents). This ensures the epoxide is more likely to react with the primary amine rather than the product.

  • Cause 3: Unreacted Starting Material.

    • Solution: Unreacted cyclopropylamine is typically removed during the aqueous wash. Unreacted epoxide can be removed during solvent evaporation or vacuum distillation. Confirm removal with GC or NMR.

Reaction Mechanism: Nucleophilic Ring-Opening

The diagram below illustrates the SN2 attack of cyclopropylamine on the less hindered carbon of 2,2-dimethyloxirane.

Caption: SN2 mechanism for the synthesis.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6327, Cyclopropylamine. Retrieved January 20, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11142, Isobutylene oxide. Retrieved January 20, 2026 from [Link].

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Retrieved January 20, 2026, from [Link]

  • Ghorbani-Vaghei, R., & Veisi, H. (2009). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Annals of the University of Bucharest (An. Un. Buc. Chim.), 18(1), 79-92. Available from: [Link]

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved January 20, 2026, from [Link]

  • Cravotto, G., Boffa, L., Estevam, I. H., Garella, D., & Orio, L. (2007). A facile, solvent-free, one-pot synthesis of β-amino alcohols from epoxides. Tetrahedron Letters, 48(49), 8675–8678. [Link]

  • Azizi, N., & Saidi, M. R. (2003). Lithium bromide as an efficient and reusable catalyst for the synthesis of β-amino alcohols under solvent-free conditions. Organic & Biomolecular Chemistry, 1(20), 3641-3642. [Link]

  • Galloway, J. D., & Batey, R. A. (2004). Zirconium(IV) chloride as an effective catalyst for the regioselective ring-opening of epoxides with amines. Tetrahedron Letters, 45(38), 7159-7162. [Link]

  • Glover, B. (2015). Scale-up of Chemical Processes. Institution of Chemical Engineers. ISBN: 978-0323398917. (Note: A general reference on chemical process scale-up principles).
  • Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry. Retrieved January 20, 2026, from [Link]

Sources

Validation & Comparative

Validating Cellular Target Engagement of 1-(Cyclopropylamino)-2-methylpropan-2-ol: A Comparative Guide to Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. A pivotal milestone in this journey is the unequivocal confirmation that the molecule engages its intended protein target within the complex milieu of a living cell. This guide provides a comprehensive, in-depth comparison of leading methodologies for validating the cellular target engagement of a novel compound, exemplified by 1-(Cyclopropylamino)-2-methylpropan-2-ol. Our focus is not merely on procedural steps but on the strategic rationale and comparative strengths of each approach, empowering you to design robust, self-validating experimental workflows.

The Challenge: Moving from 'If' to 'How' in Target Engagement

Confirming that a compound binds to its target inside a cell is a crucial step in drug discovery and the development of chemical probes.[1][2][3] Without this confirmation, interpreting cellular or organismal responses to the compound becomes speculative. The central challenge lies in distinguishing direct, on-target effects from off-target interactions or other cellular phenomena. This guide will compare two powerful, direct biophysical methods—the Cellular Thermal Shift Assay (CETSA) and NanoBRET® Target Engagement (NanoBRET) Assay—and contextualize their findings with essential downstream functional validation.

Comparative Analysis of Primary Target Engagement Assays

The choice of a primary assay to confirm direct physical binding in cells often comes down to the specific biological question, available resources, and the nature of the target protein. Both CETSA and NanoBRET offer unique advantages for confirming and quantifying this interaction.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET® Target Engagement Assay
Principle Measures ligand-induced thermal stabilization of the target protein.[4][5]Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer.[1][6][7]
Environment In-cell, cell lysate, or tissue samples.[8]Live cells.[1][2]
Target Requirement Endogenous or overexpressed protein; requires a specific antibody for detection.Requires genetic fusion of the target protein with NanoLuc® luciferase.[1]
Key Outputs Target engagement confirmation, relative affinity ranking, Isothermal Dose-Response Fingerprints (ITDRF).[4]Quantitative compound affinity (IC50), target occupancy, and compound residence time in live cells.[1][2][9]
Throughput Moderate; can be adapted to microplate format.[5]High; readily amenable to 96- and 384-well plate formats.
Advantages Label-free for the compound; can be used with endogenous proteins, providing high physiological relevance.[10]Real-time measurements in live cells; highly sensitive and quantitative; can determine residence time.[1][9]
Limitations Indirect measurement of binding; less amenable to high-throughput screening; protein must be thermally stable.Requires genetic modification of cells; dependent on the availability of a suitable fluorescent tracer.

Methodology Deep Dive 1: Cellular Thermal Shift Assay (CETSA)

CETSA is founded on the principle that when a ligand binds to a protein, it generally increases the protein's thermal stability.[5][11] This stabilization can be detected by heating cells treated with the compound of interest to various temperatures, lysing them, and then quantifying the amount of soluble target protein remaining.

Causality Behind Experimental Choices in CETSA

The power of CETSA lies in its ability to detect target engagement in a native cellular environment without modifying the compound.[10] The critical experimental variable is heat. By subjecting the cells to a thermal challenge, we create a condition where only the stabilized (ligand-bound) protein population remains soluble and detectable. This provides direct evidence of an interaction.

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_heating Thermal Challenge cluster_analysis Analysis A 1. Plate cells expressing the putative target B 2. Treat cells with 1-(Cyclopropylamino)-2-methylpropan-2-ol or Vehicle (DMSO) A->B C 3. Heat cell aliquots across a temperature gradient (e.g., 40°C - 70°C) B->C D 4. Lyse cells and separate soluble vs. aggregated proteins C->D E 5. Quantify soluble target protein (e.g., Western Blot, ELISA) D->E F 6. Plot melting curves to determine thermal shift (ΔTm) E->F

Caption: CETSA experimental workflow for target engagement.

Detailed Protocol: Isothermal Dose-Response Fingerprint (ITDRF) CETSA

The ITDRF-CETSA is a powerful variant for quantifying compound potency.[4]

  • Determine Optimal Temperature: First, perform a standard CETSA melt curve with vehicle-treated cells to identify the temperature at which approximately 50-80% of the target protein precipitates. This will be your fixed temperature for the ITDRF experiment.

  • Cell Treatment: Seed and culture cells known to express the putative target protein. Treat the cells with a serial dilution of 1-(Cyclopropylamino)-2-methylpropan-2-ol (e.g., 0.1 nM to 100 µM) and a vehicle control (e.g., DMSO) for a predetermined incubation time (e.g., 1 hour).

  • Heating Step: Heat all samples concurrently at the predetermined optimal temperature for 3 minutes, followed by immediate cooling on ice.

  • Lysis and Fractionation: Lyse the cells (e.g., via freeze-thaw cycles or detergents). Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the target protein using a specific antibody via Western Blot or an ELISA-based method.

  • Data Analysis: Plot the amount of soluble target protein as a function of the compound concentration. Fit the data to a dose-response curve to determine the EC50, which reflects the concentration of the compound required to stabilize 50% of the target protein.

Methodology Deep Dive 2: NanoBRET® Target Engagement Assay

The NanoBRET assay is a proximity-based method that measures compound binding in live cells in real-time.[1][7] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase donor fused to the target protein and a fluorescently labeled tracer that binds to the same target. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.[6][9]

Causality Behind Experimental Choices in NanoBRET

This technique offers high sensitivity and quantitative rigor by directly measuring the competitive displacement of a known binder (the tracer) in a live-cell environment.[7] This allows for the precise determination of compound affinity and, uniquely, the measurement of binding kinetics (residence time), which is a critical parameter for predicting in vivo efficacy.[1][2] The genetic fusion of NanoLuc® ensures the signal is specific to the target of interest.

NanoBRET_Principle cluster_NoCompound No Competing Compound cluster_WithCompound With Competing Compound Target_NanoLuc Target-NanoLuc® Fusion Protein Tracer Fluorescent Tracer Target_NanoLuc->Tracer Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Target_NanoLuc2 Target-NanoLuc® Fusion Protein Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol Target_NanoLuc2->Compound Compound Binding NoBRET Low BRET Signal Compound->NoBRET Displaces Tracer

Caption: Principle of the NanoBRET Target Engagement Assay.

Detailed Protocol: Live-Cell NanoBRET Assay
  • Cell Line Generation: Create a stable cell line expressing the putative target protein fused to NanoLuc® luciferase. This is typically done via lentiviral transduction or plasmid transfection followed by selection.

  • Assay Preparation: Plate the engineered cells in a white, 96- or 384-well assay plate and incubate to allow for cell attachment.

  • Compound and Tracer Addition: Prepare serial dilutions of 1-(Cyclopropylamino)-2-methylpropan-2-ol. Add the compound dilutions to the cells. Subsequently, add the fluorescent NanoBRET tracer at its predetermined optimal concentration. Also include vehicle control (tracer only) and background control (no tracer) wells.

  • Equilibration: Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the binding competition to reach equilibrium.

  • Luminescence Measurement: Add the NanoLuc® substrate (e.g., furimazine) to all wells. Immediately measure the donor emission (e.g., at 460 nm) and acceptor emission (e.g., at 610 nm) using a luminometer capable of filtered luminescence detection.

  • Data Analysis: Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well. Normalize the data to the vehicle and background controls. Plot the normalized BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC50 value, which represents the compound's apparent affinity for the target in live cells.

Step 3: Functional Validation via Downstream Pathway Analysis

Confirming direct target binding is essential, but it is not sufficient. A critical validation step is to demonstrate that this binding event leads to a functional consequence on the target's signaling pathway.[12] This provides the crucial link between target engagement and cellular phenotype.

Causality and Method Selection

If the putative target of 1-(Cyclopropylamino)-2-methylpropan-2-ol is a kinase, for example, target engagement should modulate the phosphorylation of its downstream substrates. If it's a receptor, it should alter a secondary messenger cascade.[13][14] Western blotting is a robust, widely accessible method for quantifying changes in the phosphorylation state of specific downstream proteins.[15] Flow cytometry can also be used for high-throughput analysis of signaling events at the single-cell level.[16]

Signaling_Pathway Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol Target Putative Target (e.g., Kinase A) Compound->Target Engagement (Inhibition/Activation) Downstream1 Downstream Effector 1 (e.g., Protein B) Target->Downstream1 Phosphorylation Downstream2 Downstream Effector 2 (e.g., Protein C) Downstream1->Downstream2 Signal Cascade Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream2->Cellular_Response

Caption: Hypothetical signaling pathway modulation.

Detailed Protocol: Western Blot for Downstream Inhibition
  • Cell Treatment: Plate cells and treat with varying concentrations of 1-(Cyclopropylamino)-2-methylpropan-2-ol for a relevant time course (e.g., 15 min, 1h, 4h). Include a positive control (a known activator of the pathway) and a vehicle control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and probe with primary antibodies specific for both the phosphorylated form of a key downstream effector (e.g., p-ERK) and the total protein (e.g., total ERK). The total protein serves as a loading control.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP or a fluorescent dye for detection. Quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal for each sample. Compare the normalized signal across different treatment conditions to demonstrate dose-dependent inhibition or activation of the pathway.[17]

Conclusion: An Integrated Strategy for Target Validation

Validating the target engagement of a novel compound like 1-(Cyclopropylamino)-2-methylpropan-2-ol requires a multi-pronged, evidence-based approach. No single method tells the whole story. By integrating a direct biophysical assay (CETSA or NanoBRET) with functional downstream analysis, researchers can build a compelling and self-validating case for a compound's mechanism of action. CETSA offers a powerful, label-free approach in a native context, while NanoBRET provides highly quantitative, real-time data on affinity and kinetics in live cells. Both are strengthened immeasurably when correlated with a demonstrable functional outcome on the target pathway. This integrated strategy is fundamental to de-risking drug candidates and advancing the most promising molecules toward clinical impact.[18][19]

References

  • ResearchGate. (n.d.). Principle of NanoBRET target engagement. Retrieved from [Link]

  • Reaction Biology. (n.d.). NanoBRET Assay Services. Retrieved from [Link]

  • News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • PubMed. (2016). Small-Molecule Target Engagement in Cells. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug–Target Engagement in Cells. Retrieved from [Link]

  • PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • AntBio. (2026). Post-Identification Target Validation: Critical Steps in Small-Molecule. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determining target engagement in living systems. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Taylor & Francis. (2024). Validation guidelines for drug-target prediction methods. Retrieved from [Link]

  • Briefings in Bioinformatics. (2019). Validation strategies for target prediction methods. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

  • ScienceDirect. (2023). How can we improve the measurement of receptor signaling bias?. Retrieved from [Link]

  • Domain Therapeutics. (n.d.). Measurement of pathway-specific signaling kinetics in real-time. Retrieved from [Link]

  • YouTube. (2019). Experimental Design: Analyze intracellular signaling with Flow Cytometry | CST Tech Tips. Retrieved from [Link]

Sources

Comparative Efficacy Analysis of 1-(Cyclopropylamino)-2-methylpropan-2-ol as a Potential Amine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The cyclopropylamine moiety is a well-established pharmacophore present in a variety of clinically significant enzyme inhibitors.[1][2] Its unique stereoelectronic properties contribute to the mechanism-based inactivation of flavin-dependent amine oxidases, a class of enzymes crucial for neurotransmitter metabolism and epigenetic regulation.[3][4] This guide provides a comprehensive framework for evaluating the efficacy of the novel compound, 1-(Cyclopropylamino)-2-methylpropan-2-ol, as a potential inhibitor within this enzyme class.

Based on its structural similarity to known inhibitors like tranylcypromine, it is hypothesized that 1-(Cyclopropylamino)-2-methylpropan-2-ol may exhibit inhibitory activity against Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and/or Lysine-Specific Demethylase 1 (LSD1).[5][6] MAO-A and MAO-B are critical in the degradation of monoamine neurotransmitters, and their inhibition is a therapeutic strategy for depression and Parkinson's disease, respectively.[7][8][9] LSD1, on the other hand, is a key epigenetic regulator involved in histone demethylation, and its inhibition is being explored as a potential cancer therapy.[10][11]

This guide will present a head-to-head comparison of 1-(Cyclopropylamino)-2-methylpropan-2-ol with well-characterized inhibitors:

  • Tranylcypromine: A non-selective MAO-A/B inhibitor, also known to inhibit LSD1.

  • Selegiline: A selective MAO-B inhibitor.

  • A potent and selective LSD1 inhibitor (e.g., GSK-LSD1) for comparative analysis of LSD1 activity.

The following sections detail the experimental protocols for biochemical and cellular assays to determine the inhibitory potency (IC50) and selectivity profile of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Experimental Workflow

The comprehensive experimental workflow for evaluating the inhibitory potential of 1-(Cyclopropylamino)-2-methylpropan-2-ol is depicted in the following diagram:

G cluster_0 Biochemical Assays cluster_1 Cellular Assays MAO_A MAO-A Inhibition Assay IC50_determination IC50 Determination MAO_A->IC50_determination MAO_B MAO-B Inhibition Assay MAO_B->IC50_determination LSD1 LSD1 Inhibition Assay LSD1->IC50_determination on_target_engagement On-Target Engagement Assay (e.g., Cellular Thermal Shift Assay) IC50_determination->on_target_engagement cell_line_selection Cell Line Selection (e.g., SH-SY5Y for MAO, MV4-11 for LSD1) cell_line_selection->on_target_engagement cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) cell_line_selection->cytotoxicity functional_assay Functional Outcome Assay (e.g., Neurotransmitter levels, Histone methylation) on_target_engagement->functional_assay Test_Compound 1-(Cyclopropylamino)- 2-methylpropan-2-ol Test_Compound->MAO_A Test_Compound->MAO_B Test_Compound->LSD1 Test_Compound->cell_line_selection Known_Inhibitors Known Inhibitors (Tranylcypromine, Selegiline, GSK-LSD1) Known_Inhibitors->MAO_A Known_Inhibitors->MAO_B Known_Inhibitors->LSD1 Known_Inhibitors->cell_line_selection

Caption: Experimental workflow for efficacy comparison.

Biochemical Assays: Determining In Vitro Inhibitory Potency

MAO-A and MAO-B Inhibition Assay

This assay measures the ability of the test compound to inhibit the enzymatic activity of recombinant human MAO-A and MAO-B. A common method involves a coupled-enzyme system where the hydrogen peroxide produced by MAO activity is used by horseradish peroxidase (HRP) to oxidize a luminogenic substrate.

Protocol:

  • Reagents and Materials:

    • Recombinant human MAO-A and MAO-B enzymes.

    • MAO substrate (e.g., p-tyramine).

    • Horseradish peroxidase (HRP).

    • Luminogenic HRP substrate (e.g., luminol).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Test compound and known inhibitors (Tranylcypromine, Selegiline) dissolved in DMSO.

    • 384-well white, opaque microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors in assay buffer. The final DMSO concentration should be kept below 1%.

    • Add 5 µL of the diluted compounds or vehicle (DMSO in buffer) to the wells of the microplate.

    • Add 10 µL of a pre-mixed solution containing the MAO enzyme (MAO-A or MAO-B) to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 10 µL of a substrate solution containing p-tyramine, HRP, and the luminogenic substrate.

    • Immediately measure the luminescence signal at regular intervals for 30 minutes using a plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the luminescence versus time curve) for each concentration of the inhibitor.

    • Normalize the reaction rates to the vehicle control (100% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

LSD1 Inhibition Assay

This assay quantifies the inhibition of LSD1-mediated demethylation of a histone H3 peptide. A common format utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) readout.

Protocol:

  • Reagents and Materials:

    • Recombinant human LSD1/CoREST complex.

    • Biotinylated histone H3 peptide substrate (e.g., H3K4me2).

    • S-adenosyl methionine (SAM) as a co-substrate (if required by the specific assay format, though LSD1 does not consume it).

    • Europium-labeled anti-H3K4me1 antibody (donor fluorophore).

    • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin, APC).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with stabilizers).

    • Test compound and known inhibitors (Tranylcypromine, GSK-LSD1) in DMSO.

    • 384-well low-volume black microplates.

  • Procedure:

    • Prepare serial dilutions of the test compound and known inhibitors.

    • Add 2 µL of the diluted compounds or vehicle to the wells.

    • Add 4 µL of the LSD1/CoREST enzyme complex and the biotinylated H3K4me2 peptide substrate.

    • Incubate at room temperature for 60 minutes.

    • Stop the enzymatic reaction and perform detection by adding 4 µL of a solution containing the Europium-labeled antibody and the streptavidin-conjugated acceptor.

    • Incubate for another 60 minutes at room temperature to allow for antibody binding.

    • Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm) using a suitable plate reader.

  • Data Analysis:

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Normalize the ratios to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value using a four-parameter logistic fit.

Data Presentation: Biochemical Potency and Selectivity

The IC50 values obtained from the biochemical assays should be summarized in a table for direct comparison.

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)LSD1 IC50 (nM)MAO-B/MAO-A Selectivity
1-(Cyclopropylamino)-2-methylpropan-2-ol ExperimentalExperimentalExperimentalCalculated
TranylcypromineLiteratureLiteratureLiterature~1
SelegilineLiteratureLiteratureLiterature>100
GSK-LSD1LiteratureLiteratureLiteratureNot Applicable

Cellular Assays: Assessing On-Target Engagement and Functional Outcomes

Cellular On-Target Engagement

To confirm that the test compound interacts with its putative targets in a cellular context, a Cellular Thermal Shift Assay (CETSA) can be performed. This assay measures the thermal stabilization of a target protein upon ligand binding.

Protocol:

  • Cell Culture and Treatment:

    • Culture appropriate cell lines (e.g., SH-SY5Y neuroblastoma cells for MAOs, MV4-11 leukemia cells for LSD1) to 80-90% confluency.

    • Treat the cells with the test compound or vehicle for 1-2 hours.

  • Thermal Shift:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes.

    • Cool the tubes on ice.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated fraction by centrifugation.

    • Analyze the amount of soluble target protein (MAO-A, MAO-B, or LSD1) in the supernatant by Western blotting or ELISA.

  • Data Analysis:

    • Generate a melting curve by plotting the amount of soluble protein against the temperature for both vehicle- and compound-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Functional Cellular Assays
  • For MAO Inhibition: Measure the levels of monoamine neurotransmitters (e.g., dopamine, serotonin) or their metabolites in cell lysates or culture medium using HPLC-MS/MS. A potent MAO inhibitor is expected to increase the levels of the parent neurotransmitters and decrease the levels of their oxidized metabolites.

  • For LSD1 Inhibition: Quantify the global levels of histone H3 methylation (specifically H3K4me1/2) using Western blotting or high-content imaging. An effective LSD1 inhibitor should lead to an accumulation of these methylation marks.

Data Presentation: Cellular Activity

The results from the cellular assays can be summarized as follows:

CompoundTarget Engagement (CETSA)Neurotransmitter ModulationHistone Methylation IncreaseCytotoxicity (CC50, µM)
1-(Cyclopropylamino)-2-methylpropan-2-ol Yes/No/Shift (°C)Effective Conc. (µM)Effective Conc. (µM)Experimental
TranylcypromineYesEffective Conc. (µM)Effective Conc. (µM)Literature
SelegilineYesEffective Conc. (µM)Not expectedLiterature
GSK-LSD1YesNot expectedEffective Conc. (µM)Literature

Conclusion

This guide outlines a systematic approach to compare the efficacy of 1-(Cyclopropylamino)-2-methylpropan-2-ol with known inhibitors of MAO-A, MAO-B, and LSD1. By following these detailed biochemical and cellular protocols, researchers can obtain robust and reproducible data to determine the inhibitory potency, selectivity, and cellular activity of this novel compound. The resulting data will be crucial for understanding its therapeutic potential and guiding further drug development efforts.

References

  • Edmondson, D. E. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(15), 1845-1850. [Link]

  • Mould, D. P., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Gooden, D. M., et al. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(11), 3047–3051. [Link]

  • Wikipedia. (2023). Cyclopropylamine. [Link]

  • Vintonyak, V. V., et al. (2020). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. ACS Medicinal Chemistry Letters, 11(6), 1213–1220. [Link]

  • Request PDF. Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. [Link]

  • Silverman, R. B. (1986). Inactivation of monoamine oxidase A by the monoamine oxidase B inactivators 1-phenylcyclopropylamine, 1-benzylcyclopropylamine, and N-cyclopropyl-alpha-methylbenzylamine. Biochemistry, 25(19), 5420–5425. [Link]

  • Maltarollo, V. G., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. European Journal of Medicinal Chemistry, 86, 678–689. [Link]

  • ResearchGate. Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

  • Mayo Clinic. N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. [Link]

  • Peterson, L. A. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(21), 9467–9500. [Link]

  • Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]

  • Georganics. Cyclopropylamine - general description and application. [Link]

  • ResearchGate. Some hydrazine and cyclopropylamine MAO inhibitors discussed in the text. [Link]

  • National Center for Biotechnology Information. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • Wikipedia. (2023). Monoamine oxidase inhibitor. [Link]

  • Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects. [Link]

  • Medbullets. (2021). Monoamine Oxidase (MAO) Inhibitors. [Link]

  • LevelUpRN. (2023). MAOIs Monoamine Oxidase Inhibitors: Therapies. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Cyclopropylamino)-2-methylpropan-2-ol Analogs as Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of neuropharmacology, the quest for selective and potent inhibitors of monoamine oxidases (MAO) remains a pivotal area of research. These enzymes, existing as two isoforms, MAO-A and MAO-B, are crucial in the metabolism of monoamine neurotransmitters. Consequently, their inhibition offers therapeutic avenues for a range of neurological and psychiatric disorders.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1-(cyclopropylamino)-2-methylpropan-2-ol analogs, a promising scaffold for the development of novel MAO inhibitors. While a systematic SAR study on this specific scaffold is not extensively documented in publicly available literature, we will draw upon established principles from closely related cyclopropylamine derivatives to provide a comprehensive and insightful comparison.

The Therapeutic Significance of MAO Inhibition

Monoamine oxidases are flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine (preferentially by MAO-A), and dopamine (metabolized by both isoforms).[1] The differential substrate specificities and tissue distribution of MAO-A and MAO-B underpin their distinct therapeutic applications. Selective inhibition of MAO-A leads to increased levels of serotonin and norepinephrine, making it a valuable strategy for the treatment of depression and anxiety disorders.[1][4] Conversely, selective MAO-B inhibitors prevent the breakdown of dopamine, a key approach in managing the symptoms of Parkinson's disease and offering potential neuroprotective effects in Alzheimer's disease.[2][4]

The cyclopropylamine moiety is a well-established pharmacophore for mechanism-based irreversible inhibition of MAO.[5][6] The strained cyclopropane ring is believed to undergo a single-electron transfer oxidation by the flavin adenine dinucleotide (FAD) cofactor in the MAO active site, leading to the formation of a reactive radical intermediate that covalently modifies the FAD, thus irreversibly inactivating the enzyme.[5]

Comparative Analysis of Cyclopropylamine-Based MAO Inhibitors

While a dedicated SAR study on 1-(cyclopropylamino)-2-methylpropan-2-ol analogs is sparse, valuable insights can be gleaned from studies on structurally similar compounds, particularly N-substituted cis-2-alkoxycyclopropylamines. A key study by Malcomson et al. (2015) provides a foundation for understanding the critical structural features governing potency and selectivity.[5]

Key Structural Determinants for MAO-B Selectivity

The following table summarizes the inhibitory activities of a series of cis-N-substituted-2-methoxycyclopropylamine analogs against human MAO-A and MAO-B, highlighting the profound impact of the N-substituent on selectivity.

CompoundN-SubstituentMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
1 Benzyl0.1700.00534
2 4-Fluorobenzyl> 1000.012> 8333
3 4-Chlorobenzyl> 1000.008> 12500
4 4-Bromobenzyl> 1000.006> 16667
5 4-Methylbenzyl1.20.007171
6 4-Methoxybenzyl0.80.01553
Tranylcypromine (Reference)~1~0.110

Data extracted from Malcomson et al., 2015.[5] IC50 values were determined after a 30-minute pre-incubation of the inhibitor with the enzyme.

Analysis of Structure-Activity Relationships:

  • The N-Substituent is a Major Driver of MAO-B Selectivity: The data unequivocally demonstrates that the nature of the substituent on the cyclopropylamine nitrogen is a critical determinant of both potency and selectivity for MAO-B. The parent N-benzyl analog (1 ) exhibits high potency for MAO-B (IC50 = 5 nM) and a respectable 34-fold selectivity over MAO-A.[5]

  • Electron-Withdrawing Groups on the Benzyl Ring Enhance Selectivity: Introduction of electron-withdrawing halogens (F, Cl, Br) at the 4-position of the benzyl ring dramatically increases selectivity for MAO-B.[5] This is likely due to a combination of electronic and steric effects within the active site of the enzyme. The larger and more hydrophobic binding pocket of MAO-B can better accommodate these substituted benzyl groups compared to the more constrained active site of MAO-A.

  • Electron-Donating Groups on the Benzyl Ring Modulate Potency and Selectivity: The presence of electron-donating groups, such as methyl (5 ) and methoxy (6 ), on the benzyl ring maintains high MAO-B potency but results in a decrease in selectivity compared to the halogenated analogs.[5] This suggests that while a hydrophobic pocket is being occupied, the electronic nature of the substituent also plays a role in the interaction with the enzyme.

  • Cis-Stereochemistry is Crucial: The study by Malcomson et al. focused on cis-cyclopropylamines, which have been shown to be more potent MAO inhibitors than their trans counterparts.[5][6] This stereochemical preference highlights the specific geometric requirements for optimal binding and inactivation of the enzyme.

Projected SAR for 1-(Cyclopropylamino)-2-methylpropan-2-ol Analogs

Based on the established principles for cyclopropylamine-based MAO inhibitors, we can project the following SAR for the 1-(cyclopropylamino)-2-methylpropan-2-ol scaffold:

Projected SAR for 1-(Cyclopropylamino)-2-methylpropan-2-ol Analogs.

  • N-Substituent on the Cyclopropylamine: This is predicted to be the most critical determinant of activity and selectivity.

    • Hypothesis: Introducing bulky, hydrophobic, and electron-withdrawing groups on a benzyl substituent (e.g., halogens) will likely confer high potency and selectivity for MAO-B. This is based on the favorable interactions with the larger, more hydrophobic active site of MAO-B.

    • Experimental Rationale: A series of N-substituted benzyl analogs should be synthesized and evaluated in parallel against both MAO-A and MAO-B to quantify the impact of these substitutions.

  • Stereochemistry of the Cyclopropane Ring:

    • Hypothesis: The cis-isomers of 1-(cyclopropylamino)-2-methylpropan-2-ol analogs are expected to be more potent inhibitors than the corresponding trans-isomers.

    • Experimental Rationale: The synthesis of both cis and trans isomers and their subsequent biological evaluation is necessary to confirm this hypothesis, which is based on precedents with other cyclopropylamine MAO inhibitors.[5]

  • Modifications of the 2-methylpropan-2-ol Moiety:

    • Hypothesis: Alterations to this part of the molecule, such as changing the methyl groups to other alkyl groups or modifying the hydroxyl group, could influence pharmacokinetic properties and may also have a secondary impact on potency and selectivity by affecting the overall conformation and binding of the molecule in the active site.

    • Experimental Rationale: A focused library of analogs with modifications at this position should be synthesized to explore its contribution to the overall SAR.

Experimental Protocols

The following provides a detailed methodology for the in vitro evaluation of novel 1-(cyclopropylamino)-2-methylpropan-2-ol analogs as MAO inhibitors.

In Vitro Monoamine Oxidase Inhibition Assay (Fluorometric Method)

This protocol is adapted for a 96-well plate format, suitable for screening and IC50 determination.

Principle: The assay quantifies the hydrogen peroxide (H₂O₂) produced from the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP) and a suitable probe (e.g., Amplex Red), H₂O₂ is converted to a highly fluorescent product (resorufin). The rate of fluorescence increase is directly proportional to MAO activity. The presence of an inhibitor reduces the rate of this reaction.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Amplex® Red reagent (or equivalent fluorescent probe)

  • Horseradish peroxidase (HRP)

  • Kynuramine (substrate for MAO-A)

  • Benzylamine (substrate for MAO-B)

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Test compounds (1-(cyclopropylamino)-2-methylpropan-2-ol analogs)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~590-600 nm)

Experimental Workflow:

MAO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_readout Data Acquisition & Analysis A Prepare Reagent Solutions: - MAO-A/B enzymes - Substrates (Kynuramine/Benzylamine) - HRP and Amplex Red - Test Compounds and Controls B Add to 96-well plate: 1. Buffer 2. Test Compound/Control 3. MAO Enzyme Solution A->B C Pre-incubate for 15-30 min at 37°C B->C D Initiate reaction by adding Substrate/HRP/Amplex Red mixture C->D E Measure fluorescence kinetically (e.g., every 1-2 min for 30-60 min) D->E F Calculate reaction rates (slope of fluorescence vs. time) E->F G Determine % Inhibition and IC50 values F->G

Workflow for the in vitro MAO inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare working solutions of MAO-A and MAO-B enzymes in phosphate buffer to the desired final concentration.

    • Prepare stock solutions of substrates, Amplex Red, and HRP. A common working solution contains the substrate, Amplex Red, and HRP in phosphate buffer.

    • Prepare serial dilutions of the test compounds and positive controls (clorgyline and selegiline) in buffer.

  • Assay Plate Setup:

    • To each well of a 96-well plate, add the appropriate volume of phosphate buffer.

    • Add the test compound or positive control solution to the respective wells. Include wells with buffer only as a negative control (100% activity) and wells without enzyme as a background control.

    • Add the MAO enzyme solution (either MAO-A or MAO-B) to all wells except the background control.

  • Pre-incubation:

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to interact with the enzymes. For irreversible inhibitors, this pre-incubation step is crucial.[5]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate/Amplex Red/HRP working solution to all wells.

    • Immediately place the plate in a pre-warmed fluorescence microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis:

    • For each well, determine the rate of reaction by calculating the slope of the linear portion of the fluorescence versus time plot.

    • Subtract the background rate (from wells without enzyme) from all other rates.

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate with inhibitor / Rate of control)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Conclusion and Future Directions

The 1-(cyclopropylamino)-2-methylpropan-2-ol scaffold holds significant promise for the development of novel MAO inhibitors. Based on the established SAR of related cyclopropylamine derivatives, it is highly probable that analogs of this scaffold can be designed to be potent and selective MAO-B inhibitors. The key to achieving high selectivity appears to lie in the judicious choice of the N-substituent on the cyclopropylamine moiety, with bulky and electron-withdrawing groups favoring MAO-B inhibition.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of 1-(cyclopropylamino)-2-methylpropan-2-ol analogs to definitively establish their SAR. Such studies, coupled with molecular modeling and docking simulations, will provide a clearer understanding of the molecular interactions driving potency and selectivity, and will ultimately pave the way for the development of novel therapeutic agents for neurodegenerative disorders.

References

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(16), 3190–3198. [Link]

  • Mimasu, S., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(31), 6494–6503. [Link]

  • Al-Qaisi, J. A., et al. (2022). Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer. Pharmaceuticals, 15(5), 558. [Link]

  • Gökhan-Kelekçi, N., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6619. [Link]

  • Petzer, J. P., & Petzer, A. (2008). Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles. Bioorganic & Medicinal Chemistry, 16(5), 2265–2276. [Link]

  • Malcomson, T., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. ResearchGate. [Link]

  • Kumar, V., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(9), 1431-1453. [Link]

  • Carradori, S., & Silvestri, R. (2015). Selective MAO-B inhibitors: a lesson from natural products. Molecular Diversity, 19(4), 831–846. [Link]

  • Kumar, A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. European Journal of Medicinal Chemistry, 243, 114655. [Link]

  • Tripti, G., et al. (2024). Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. ChemistryOpen, e202400516. [Link]

  • Kumar, V., et al. (2021). Recent Developments on the Structure-Activity Relationship Studies of MAO Inhibitors and Their Role in Different Neurological Disorders. ResearchGate. [Link]

  • Zarmouh, N. O., et al. (2016). Selective MAO-B inhibitors: a lesson from natural products. PubMed, 26(4), 543-558. [Link]

  • Kumar, A., et al. (2022). Monoamine oxidase inhibitors: A concise review with special emphasis on structure activity relationship studies. PubMed, 243, 114655. [Link]

Sources

Unraveling the Enigmatic Mechanism of 1-(Cyclopropylamino)-2-methylpropan-2-ol: A Comparative Guide to a Hypothesized MAO Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Intrigue of a Novel Cyclopropylamine Derivative

In the landscape of neuropharmacology, the cyclopropylamine moiety stands as a well-established pharmacophore, most notably for its role in the irreversible inhibition of monoamine oxidases (MAO). This guide delves into the hypothetical mechanism of action of a lesser-known compound, 1-(Cyclopropylamino)-2-methylpropan-2-ol. In the absence of direct empirical data, we will leverage our understanding of structurally related compounds to propose a primary mechanism and outline a comprehensive experimental strategy for its validation.

This document serves as a comparative guide, juxtaposing the hypothesized properties of 1-(Cyclopropylamino)-2-methylpropan-2-ol with those of the archetypal cyclopropylamine-based MAO inhibitor, tranylcypromine. We will explore the potential for this novel compound to act as a selective or non-selective MAO inhibitor and consider alternative, albeit less probable, interactions within the central nervous system. Our approach is grounded in established biochemical and pharmacological assays, providing a robust framework for any research team seeking to characterize this intriguing molecule.

Hypothesized Mechanism of Action: A Focus on Monoamine Oxidase Inhibition

The chemical architecture of 1-(Cyclopropylamino)-2-methylpropan-2-ol, specifically the presence of the N-substituted cyclopropylamine group, strongly suggests a potential interaction with monoamine oxidases. MAOs are a family of flavin-containing enzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes leads to an increase in the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressant and anxiolytic drugs.[2][3][4]

The Comparator: Tranylcypromine

Tranylcypromine, a non-selective, irreversible inhibitor of both MAO-A and MAO-B, serves as our primary comparator.[2][3] Its mechanism involves the covalent modification of the flavin adenine dinucleotide (FAD) cofactor within the enzyme's active site, leading to its inactivation.[3] We hypothesize that 1-(Cyclopropylamino)-2-methylpropan-2-ol may act through a similar mechanism-based inhibition.

Structural Considerations and Potential for Selectivity

The nature of the substituent on the cyclopropylamine nitrogen can significantly influence the potency and selectivity of MAO inhibition.[5] The 2-methylpropan-2-ol group in our target compound is a bulky tertiary alcohol. This structural feature could sterically hinder its interaction with one MAO isoform over the other, potentially leading to a degree of selectivity for either MAO-A or MAO-B. The electronic properties of this substituent will also play a role in the compound's affinity for the enzyme active site.

Experimental Validation: A Step-by-Step Guide to Elucidating the Mechanism of Action

To rigorously test our hypothesis, a series of in vitro assays are proposed. These protocols are designed to be self-validating and provide a clear, quantitative assessment of the compound's activity.

Primary Hypothesis Testing: Monoamine Oxidase Inhibition

The initial phase of experimental work will focus on determining if 1-(Cyclopropylamino)-2-methylpropan-2-ol inhibits MAO-A and/or MAO-B and to quantify its potency.

1. In Vitro MAO-A and MAO-B Inhibition Assay (IC50 Determination)

This assay will determine the concentration of the test compound required to inhibit 50% of the activity of each MAO isoform.

  • Principle: A continuous spectrophotometric or fluorometric assay using the substrate kynuramine. MAO-catalyzed deamination of kynuramine produces an unstable aldehyde that cyclizes to form 4-hydroxyquinoline, a fluorescent product.[1][6][7] The rate of fluorescence increase is proportional to MAO activity.

  • Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a suitable solvent (e.g., DMSO).

      • Prepare serial dilutions of the test compound.

      • Prepare stock solutions of the reference inhibitors: clorgyline (MAO-A selective) and selegiline or pargyline (MAO-B selective).[6][8]

      • Prepare a stock solution of kynuramine dihydrochloride in ultrapure water.[6]

      • Use recombinant human MAO-A and MAO-B enzymes.

      • Prepare a suitable assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[6]

    • Assay Procedure (96-well plate format):

      • To each well, add the assay buffer, the respective MAO enzyme (MAO-A or MAO-B), and the test compound at various concentrations. Include wells for a no-inhibitor control and reference inhibitors.

      • Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

      • Initiate the reaction by adding the kynuramine substrate.

      • Monitor the increase in fluorescence over time using a microplate reader (excitation ~310-320 nm, emission ~380-400 nm).[7][9]

    • Data Analysis:

      • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curve.

      • Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[10][11][12]

2. Determination of Inhibition Reversibility

This experiment is crucial to distinguish between reversible and irreversible inhibitors.

  • Principle: Irreversible inhibitors form a covalent bond with the enzyme, and their inhibitory effect cannot be reversed by simple dilution.

  • Protocol (Dialysis Method): [1]

    • Pre-incubate the MAO enzyme with a concentration of 1-(Cyclopropylamino)-2-methylpropan-2-ol that produces significant inhibition (e.g., 5-10 times the IC50). Also, prepare a control sample with the enzyme and buffer alone.

    • Place the enzyme-inhibitor mixture and the control sample in separate dialysis cassettes.

    • Dialyze both samples against a large volume of assay buffer for an extended period (e.g., 24 hours) with several buffer changes to remove any unbound inhibitor.

    • After dialysis, measure the remaining MAO activity in both the inhibitor-treated and control samples using the kynuramine assay described above.

  • Data Interpretation:

    • If the activity of the inhibitor-treated enzyme is not restored after dialysis, the inhibition is considered irreversible.

    • If the activity is restored to a level similar to the control, the inhibition is reversible.

Alternative Hypothesis Testing: Monoamine Transporter Interaction

While less likely based on the core structure, it is prudent to investigate if 1-(Cyclopropylamino)-2-methylpropan-2-ol interacts with key monoamine transporters, a common mechanism for CNS-active compounds.

1. Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) Uptake Assays

These assays will determine if the compound inhibits the reuptake of norepinephrine or dopamine into cells.

  • Principle: Use cell lines stably expressing the human norepinephrine transporter (hNET) or human dopamine transporter (hDAT). The assay measures the uptake of a radiolabeled or fluorescent substrate (e.g., [3H]norepinephrine or a fluorescent dopamine analog) into the cells. Inhibition of uptake by the test compound results in a reduced intracellular signal.[13][14][15][16][17]

  • Protocol (General Outline):

    • Cell Culture: Culture hNET or hDAT expressing cells in appropriate media and plate them in 96-well plates.

    • Assay:

      • Wash the cells with a suitable uptake buffer.

      • Add the test compound at various concentrations to the wells.

      • Add the radiolabeled or fluorescent substrate to initiate uptake.

      • Incubate for a defined period at 37°C.

      • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

      • Lyse the cells and measure the intracellular radioactivity (scintillation counting) or fluorescence.

    • Data Analysis:

      • Determine the percentage of inhibition of uptake for each concentration of the test compound.

      • Calculate the IC50 value as described for the MAO inhibition assay.

Data Presentation and Comparative Analysis

All quantitative data should be summarized in clear, structured tables for easy comparison.

Table 1: Hypothesized and Experimental MAO Inhibition Profile

CompoundMAO-A IC50 (nM)MAO-B IC50 (nM)Selectivity (MAO-B/MAO-A)Inhibition Type
1-(Cyclopropylamino)-2-methylpropan-2-ol To be determinedTo be determinedTo be determinedTo be determined
Tranylcypromine (Reference) ~200~100~0.5Irreversible, Non-selective

Table 2: Hypothesized and Experimental Monoamine Transporter Inhibition Profile

CompoundNET IC50 (nM)DAT IC50 (nM)
1-(Cyclopropylamino)-2-methylpropan-2-ol To be determinedTo be determined
Desipramine (NET Reference) ~1-5>1000
GBR 12909 (DAT Reference) >1000~5-10

Visualizing the Pathways and Workflows

Diagrams are essential for conveying complex biological and experimental processes.

MAO_Inhibition_Pathway cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron Monoamines Monoamines MAO MAO Monoamines->MAO Oxidative Deamination Inactive_MAO Inactive_MAO Metabolites Metabolites MAO->Metabolites Test_Compound 1-(Cyclopropylamino) -2-methylpropan-2-ol Test_Compound->MAO Inhibition

Caption: Hypothesized MAO inhibition by the test compound.

Experimental_Workflow cluster_MAO MAO Inhibition Assays cluster_Transporter Transporter Assays (Alternative) IC50_A IC50 Determination (MAO-A) Reversibility Reversibility Assay IC50_A->Reversibility IC50_B IC50 Determination (MAO-B) IC50_B->Reversibility NET_Assay NET Uptake Assay Reversibility->NET_Assay DAT_Assay DAT Uptake Assay Reversibility->DAT_Assay Conclusion Conclusion NET_Assay->Conclusion DAT_Assay->Conclusion Start Start Start->IC50_A Start->IC50_B

Caption: Logical flow of the experimental validation plan.

Conclusion and Forward Look

This guide provides a comprehensive, albeit hypothetical, framework for confirming the mechanism of action of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The strong structural precedent for cyclopropylamines as MAO inhibitors makes this the most probable biological target. The outlined experimental protocols offer a clear and robust path to validating this hypothesis, determining the compound's potency and selectivity, and exploring plausible alternative mechanisms.

The results of these investigations will be pivotal in classifying 1-(Cyclopropylamino)-2-methylpropan-2-ol within the landscape of neuropharmacological agents and will inform any future preclinical and clinical development. Should this compound prove to be a potent and selective MAO inhibitor, it could represent a valuable new tool for researchers and potentially a novel therapeutic agent.

References

  • Tranylcypromine - Wikipedia. (n.d.). Retrieved from [Link]

  • What is the mechanism of Tranylcypromine Sulfate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

  • Tranylcypromine: Package Insert / Prescribing Info / MOA - Drugs.com. (2025, July 31). Retrieved from [Link]

  • Pharmacology of Tranylcypromine (Parnate) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, March 2). YouTube. Retrieved from [Link]

  • Enzyme Inhibition Assays for Monoamine Oxidase - PubMed. (n.d.). Retrieved from [Link]

  • N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.). Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017, December 20). Retrieved from [Link]

  • Tranylcypromine (oral route) - Side effects & dosage - Mayo Clinic. (n.d.). Retrieved from [Link]

  • In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - ResearchGate. (n.d.). Retrieved from [Link]

  • MAO Activity Assay Control Tests: Km for MAO A and MAO B and IC50 Determination for Clorgyline and Pargyline Summary Be - BioAssay Systems. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit | Molecular Devices. (n.d.). Retrieved from [Link]

  • Reversibility assay of hMAO-B enzyme inhibition with (a) active... - ResearchGate. (n.d.). Retrieved from [Link]

  • Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC. (2018, May 31). Retrieved from [Link]

  • In vitro kinetic study and reversibility testing for inhibition of MAO-B by compounds 1p and 1y - ResearchGate. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase (MAO) Inhibition Assay - Evotec. (n.d.). Retrieved from [Link]

  • NET (SLC6A2) Transporter Assay - BioIVT. (n.d.). Retrieved from [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - MDPI. (n.d.). Retrieved from [Link]

  • Neurotransmitter Transporter Uptake Assay Explorer Kit from Molecular Devices. (n.d.). Retrieved from [Link]

  • MAO Inhibition in Drug Discovery and Development - Charles River Laboratories. (2025, April 4). Retrieved from [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Retrieved from [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors - RSC Publishing. (2024, January 2). Retrieved from [Link]

  • inhibition ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]

  • cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed. (2015, March 27). Retrieved from [Link]

  • IC50 Determination - edX. (n.d.). Retrieved from [Link]

  • How to calculate IC50 from the calculated concentration of unknown samples? (2021, July 12). Retrieved from [Link]

  • Irreversible Monoamine Oxidase Inhibitors Revisited - Psychiatric Times. (2012, October 8). Retrieved from [Link]

  • Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Publishing. (n.d.). Retrieved from [Link]

  • Structure-activity relationships in the inhibition of monoamine oxidase B by 1-methyl-3-phenylpyrroles - PubMed. (2008, March 1). Retrieved from [Link]

Sources

Independent Verification of Biological Activity for Novel Compounds: A Case Study Approach with 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Note: In the landscape of chemical and pharmaceutical research, we often encounter compounds with limited or no documented biological activity. This guide addresses such a scenario, using 1-(Cyclopropylamino)-2-methylpropan-2-ol as a case study. As of our latest review of scientific literature, there is no published data detailing the specific biological activities of this compound.

Therefore, this document pivots from a direct comparison to a more foundational and equally critical process for the research community: establishing a framework for the independent verification of a novel compound's potential biological activity. We will proceed with a hypothesis-driven approach, leveraging structural similarities to known bioactive molecules to design a comprehensive screening and verification workflow. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating and robust investigation.

Part 1: Hypothesis Generation from Chemical Structure

The structure of 1-(Cyclopropylamino)-2-methylpropan-2-ol contains a key pharmacophore: the cyclopropylamine moiety. This functional group is present in a class of well-characterized enzyme inhibitors, most notably monoamine oxidase (MAO) inhibitors [1][2][3]. MAOs are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin, dopamine, and norepinephrine[4]. Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism exploited in the treatment of depression and Parkinson's disease[4][5].

Our primary hypothesis, therefore, is that 1-(Cyclopropylamino)-2-methylpropan-2-ol may act as a monoamine oxidase inhibitor.

To investigate this, we will design a series of experiments to:

  • Determine if the compound inhibits MAO-A and/or MAO-B.

  • Quantify the inhibitory potency (IC50).

  • Characterize the mechanism of inhibition (reversible vs. irreversible).

For comparison, we will use known MAO inhibitors as positive controls:

  • Clorgyline: A selective, irreversible inhibitor of MAO-A.

  • Selegiline: A selective, irreversible inhibitor of MAO-B at low concentrations.

  • Tranylcypromine: A non-selective, irreversible MAO inhibitor with a cyclopropylamine structure[1].

Part 2: Experimental Workflow for Independent Verification

The following sections detail the protocols for a tiered approach to testing our hypothesis.

In Vitro Monoamine Oxidase Inhibition Assay

This initial screen will determine if 1-(Cyclopropylamino)-2-methylpropan-2-ol inhibits either of the two major MAO isoforms, MAO-A and MAO-B.

Principle: This assay measures the activity of MAO by monitoring the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction. A fluorescent probe is used, which reacts with H₂O₂ in the presence of horseradish peroxidase (HRP) to produce a highly fluorescent product. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of 1-(Cyclopropylamino)-2-methylpropan-2-ol in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

    • Prepare working solutions of the test compound and positive controls (Clorgyline, Selegiline, Tranylcypromine) by serial dilution in assay buffer.

    • Prepare solutions of recombinant human MAO-A and MAO-B enzymes, the fluorescent probe, HRP, and the respective MAO substrates (e.g., p-tyramine for both, or more specific substrates if desired).

  • Assay Procedure (96-well plate format):

    • To each well, add the assay buffer.

    • Add the test compound or positive/negative controls.

    • Add the MAO-A or MAO-B enzyme and incubate for a defined pre-incubation period (e.g., 15 minutes) at 37°C to allow for potential irreversible inhibition.

    • Initiate the reaction by adding the substrate and the H₂O₂ detection mix (fluorescent probe and HRP).

    • Monitor the fluorescence intensity over time using a plate reader (e.g., excitation/emission wavelengths of 535/587 nm).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence vs. time curve).

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%).

Workflow Diagram:

MAO_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents: - Test Compound - Controls - Enzymes (MAO-A/B) - Substrate & Probe add_reagents Add to 96-well plate: 1. Buffer 2. Inhibitor (Test/Control) 3. Enzyme reagents->add_reagents pre_incubation Pre-incubate (15 min, 37°C) add_reagents->pre_incubation start_reaction Initiate Reaction: Add Substrate & Probe pre_incubation->start_reaction read_plate Measure Fluorescence (Kinetic Read) start_reaction->read_plate calc_rate Calculate Reaction Rates read_plate->calc_rate normalize Normalize to Control calc_rate->normalize plot_curve Plot Dose-Response Curve normalize->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50

Caption: Workflow for in vitro MAO inhibition assay.

Mechanism of Inhibition: Reversibility Assay

This experiment distinguishes between reversible and irreversible inhibition.

Principle: Irreversible inhibitors typically form a covalent bond with the enzyme, and their inhibitory effect cannot be overcome by simple dilution. Reversible inhibitors, on the other hand, bind non-covalently, and their effect is diminished upon dilution.

Experimental Protocol:

  • Incubation:

    • Incubate the MAO enzyme (A or B) with a high concentration of the test compound (e.g., 10x IC50) or a known irreversible inhibitor (e.g., Tranylcypromine) for an extended period (e.g., 60 minutes).

    • Prepare a control sample with the enzyme and vehicle.

  • Dilution:

    • Dilute both the inhibitor-treated and control enzyme samples significantly (e.g., 100-fold) into the assay buffer. This dilution reduces the concentration of the free inhibitor to a level well below its IC50.

  • Activity Measurement:

    • Immediately measure the residual activity of the diluted enzyme samples using the standard MAO assay protocol described in section 2.1.

  • Data Analysis:

    • Compare the activity of the inhibitor-treated enzyme to the control.

    • If the enzyme activity is not restored after dilution, the inhibition is considered irreversible.

    • If the enzyme activity is restored to a level comparable to the control, the inhibition is reversible.

Logic Diagram:

Reversibility_Assay start Incubate Enzyme with High [Inhibitor] dilute Dilute Sample 100-fold start->dilute measure Measure Residual Enzyme Activity dilute->measure compare Compare Activity to Diluted Control Enzyme measure->compare irreversible Result: Irreversible (Activity Not Restored) compare->irreversible No reversible Result: Reversible (Activity Restored) compare->reversible Yes

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(Cyclopropylamino)-2-methylpropan-2-ol. As a research chemical, its handling and disposal demand a thorough understanding of its potential hazards and the regulatory landscape governing chemical waste. This document is intended for laboratory personnel, including researchers, scientists, and drug development professionals, who are responsible for the entire lifecycle of this compound within a research setting.

The procedures outlined below are grounded in established safety protocols for aminopropanol and tertiary alcohol derivatives. However, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this exact compound, as it will contain the most accurate and detailed safety information.[1]

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of 1-(Cyclopropylamino)-2-methylpropan-2-ol is the foundation of its safe management. While a specific SDS for this novel compound is not publicly available, we can infer its likely hazard profile from structurally similar chemicals like 3-Aminopropanol and 2-Methyl-2-propanol (tert-Butyl alcohol).

Anticipated Hazards:

  • Flammability: The 2-methylpropan-2-ol (tert-butanol) moiety suggests that the compound may be a flammable liquid and vapor.[2][3][4] Sources of ignition such as heat, sparks, and open flames should be rigorously excluded from handling and storage areas.[4][5][6]

  • Skin and Eye Irritation: Aminopropanol derivatives are known to cause skin irritation and serious eye damage.[3][5][7] Direct contact should be avoided at all times.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][3][4][6] Handling should be conducted in a well-ventilated area or a chemical fume hood.[1][5][8]

  • Toxicity: While specific data is unavailable, similar compounds can be harmful if inhaled or swallowed.[3][4]

Property Anticipated Characteristic Source Analogs
Physical State Colorless liquid or low-melting solid2-Methylpropan-2-ol[9]
Boiling Point Likely similar to related aminopropanols (~151°C)1-Amino-2-methylpropan-2-ol[10]
Primary Hazards Flammable, Skin/Eye Irritant, Respiratory Irritant2-Methylpropan-2-ol, 3-Aminopropanol[2][3][4][7]

Personal Protective Equipment (PPE) Protocol

A stringent PPE protocol is non-negotiable when handling 1-(Cyclopropylamino)-2-methylpropan-2-ol from initial use through to final disposal. The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers handling hazardous materials.[11]

Protection Type Required PPE Rationale and Best Practices
Eye and Face Safety goggles with side shields or a full-face shield.Protects against splashes and aerosols. Standard safety glasses are insufficient.[8][12][13]
Hand Chemical-resistant gloves (e.g., nitrile or neoprene).Always inspect gloves for tears or punctures before use.[8] For compounding, administering, or disposing of hazardous drugs, wearing two pairs of gloves is recommended.[11] Contaminated gloves must be disposed of as hazardous waste.[8]
Body A disposable gown or a clean, buttoned lab coat made of low-permeability fabric.Provides a barrier against spills and contamination. Gowns should have long sleeves and tight-fitting cuffs.[11]
Respiratory Required when vapors or aerosols are generated.A NIOSH-approved respirator may be necessary if handling outside of a fume hood or during a large spill.[14][15][16]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Immediate Actions for a Spill
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.[1]

  • Ventilate: Increase ventilation to the area. If the spill is in a fume hood, keep it running.[5]

  • Remove Ignition Sources: If the compound is confirmed to be flammable, extinguish all nearby flames and turn off spark-producing equipment.[2][5]

Spill Containment and Cleanup Protocol
  • Don Appropriate PPE: Before approaching the spill, don the full PPE ensemble described in Section 2.

  • Contain the Spill: Use an inert, non-combustible absorbent material like vermiculite, sand, or earth to contain the spill.[1][5] Do not use combustible materials like paper towels as the primary absorbent for a flammable liquid.

  • Collect Absorbed Material: Carefully collect the absorbent material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[1][2][5]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting the cleaning materials for disposal as hazardous waste.[1]

  • Prevent Environmental Release: Do not allow the spilled material or cleanup residues to enter drains or waterways.[1][8][15]

Step-by-Step Disposal Procedure

The guiding principle for chemical disposal is that waste must be managed in accordance with local, state, and federal regulations.[3][15] Never dispose of 1-(Cyclopropylamino)-2-methylpropan-2-ol down the sink or in general waste.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions. This compound should be collected in a dedicated waste container.

  • Do Not Mix: Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[4][5]

  • Original Containers: Whenever possible, leave chemicals in their original containers to avoid misidentification.[8][15]

Step 2: Containerization
  • Select an Appropriate Container: Use a clean, chemically compatible container with a secure, tight-fitting lid. The container must be in good condition, free from leaks or defects.

  • Leave Headspace: Fill the container to no more than 90% capacity to allow for vapor expansion.

Step 3: Labeling

Properly labeling the waste container is a regulatory requirement and essential for safety. The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "1-(Cyclopropylamino)-2-methylpropan-2-ol"

  • A clear indication of the hazards (e.g., Flammable, Irritant)

  • The date when waste was first added to the container (accumulation start date)

  • Your name and laboratory information

Step 4: Temporary Storage in the Laboratory
  • Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ventilation: The storage area must be well-ventilated.[5]

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.

  • Incompatibles: Ensure the storage location is away from heat, ignition sources, and incompatible chemicals.[2][4][5]

Step 5: Final Disposal

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[2][8][15] These professionals are trained to handle the transportation and final disposal in compliance with all regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

DisposalWorkflow start Chemical is designated as waste is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a dedicated, compatible hazardous waste container is_empty_container->collect_waste No decontaminate Decontaminate container (e.g., triple rinse) is_empty_container->decontaminate Yes label_container Label container with: - 'Hazardous Waste' - Full Chemical Name - Hazards - Accumulation Date collect_waste->label_container store_safely Store in a designated, ventilated satellite area with secondary containment label_container->store_safely contact_ehs Arrange for pickup by EHS or licensed contractor store_safely->contact_ehs collect_rinsate Collect rinsate as hazardous waste decontaminate->collect_rinsate dispose_container Dispose of decontaminated container per lab policy decontaminate->dispose_container collect_rinsate->collect_waste Add to waste stream

Caption: Decision workflow for handling waste 1-(Cyclopropylamino)-2-methylpropan-2-ol.

References

  • Benchchem. (n.d.). Application Notes and Protocols for 3-Amino-1-(furan-3-yl)propan-1-ol: A Guide to Safe Handling and Storage.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Amino-1-Propanol, 99%.
  • ASIS Scientific. (n.d.). Safety Data Sheet.
  • Agilent. (2024, April 3). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, July 31). SAFETY DATA SHEET.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • ChemicalBook. (n.d.). 3-Aminopropanol - Safety Data Sheet.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
  • Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • CTAHR. (n.d.). UNIT 7: Personal Protective Equipment.
  • Biosolve Shop. (n.d.). Safety data sheet.
  • Carl Roth. (2023, September 25). Safety data sheet.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • Fisher Scientific. (2023, October 19). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, September 10). SAFETY DATA SHEET.
  • Caledon Laboratories Ltd. (n.d.). 2-METHYL-2-PROPANOL.
  • ChemicalBook. (2025, September 25). 1-Amino-2-methylpropan-2-ol.
  • The British Pharmacopoeia Commission. (n.d.). 2-Methylpropan-2-ol. Retrieved from The British Pharmacopoeia Commission.

Sources

Personal protective equipment for handling 1-(Cyclopropylamino)-2-methylpropan-2-ol

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(Cyclopropylamino)-2-methylpropan-2-ol

Hazard Assessment and Core Principles

The primary hazards associated with 1-(Cyclopropylamino)-2-methylpropan-2-ol are inferred from its constituent functional groups: the cyclopropylamine moiety and the 2-methylpropan-2-ol (tert-butanol) structure. Cyclopropylamine is known to be highly flammable and capable of causing severe skin burns and eye damage.[1][2] Tertiary alcohols like 2-methylpropan-2-ol are also flammable and can cause serious eye irritation, as well as potential respiratory irritation.[3][4][5] Therefore, this compound should be handled with the assumption that it is flammable, corrosive, and irritating.

The guiding principles for handling this compound are:

  • Containment: All handling of the compound must be performed in a controlled environment to prevent exposure and release.

  • Avoidance of Ignition: Due to the high flammability of similar compounds, all potential ignition sources must be rigorously excluded from the handling area.[1][6]

  • Personal Protection: A comprehensive suite of personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is required to mitigate the identified hazards. The following table outlines the minimum required equipment, with specifications drawn from safety protocols for analogous compounds.[2][7]

Protection Type Equipment Specification Standard/Reference Rationale
Eye/Face Protection Tightly fitting safety goggles with side-shields. A face shield is required when handling quantities greater than 50 mL.Conforming to EN 166 (EU) or NIOSH (US) standards.[2][7]Protects against splashes that can cause severe eye damage.[2][8]
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene). Inspect for any defects before use and replace immediately if contaminated.[2][7] Body: Flame-retardant lab coat and chemically impervious clothing. Ensure legs and feet are covered with appropriate attire and closed-toe shoes.[7]Glove selection should be based on breakthrough time and permeation rate for similar chemicals.Prevents skin contact which can lead to severe burns.[1][2] A flame-retardant lab coat mitigates risks associated with flammability.
Respiratory Protection All handling should be conducted within a certified chemical fume hood.[7] If there is a risk of exceeding exposure limits, a full-face respirator with appropriate organic vapor cartridges should be used.Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[1][6]Minimizes inhalation of vapors, which may cause respiratory irritation.[3][4]

Operational Handling and Workflow

Adherence to a strict, step-by-step operational workflow is critical for the safe handling of 1-(Cyclopropylamino)-2-methylpropan-2-ol. The following diagram and protocol outline the necessary precautions at each stage.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Phase prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather and Inspect Equipment (Non-Sparking Tools) prep_hood->prep_materials prep_emergency Ensure Emergency Equipment is Accessible prep_materials->prep_emergency handle_transfer Transfer Compound in Fume Hood prep_emergency->handle_transfer Proceed to Handling handle_reaction Perform Reaction Under Inert Atmosphere (if necessary) handle_transfer->handle_reaction handle_monitoring Monitor Reaction Progress handle_reaction->handle_monitoring cleanup_quench Safely Quench Reaction handle_monitoring->cleanup_quench Proceed to Cleanup cleanup_segregate Segregate Waste into Labeled Containers cleanup_quench->cleanup_segregate cleanup_decontaminate Decontaminate Glassware and Surfaces cleanup_segregate->cleanup_decontaminate cleanup_dispose Arrange for Professional Waste Disposal cleanup_decontaminate->cleanup_dispose

Caption: Workflow for Safe Handling of 1-(Cyclopropylamino)-2-methylpropan-2-ol.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don PPE: Before entering the laboratory, put on all required personal protective equipment as detailed in the table above.

    • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height to maintain proper airflow.[7]

    • Equipment and Area Check: Remove all potential ignition sources, including hot plates and spark-producing equipment, from the work area.[6][7] Use only non-sparking tools.[1][7] Ensure all equipment is properly grounded to prevent static discharge.

    • Emergency Preparedness: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., Class B for flammable liquids) are readily accessible.[7]

  • Handling and Use:

    • Chemical Transfer: Conduct all transfers of the compound within the certified chemical fume hood to minimize vapor inhalation and contain any potential spills.[6]

    • Inert Atmosphere: For reactions sensitive to air or moisture, or to further mitigate fire risk, handle the compound under an inert atmosphere (e.g., nitrogen or argon).

    • Controlled Additions: When adding the compound to a reaction mixture, do so slowly and in a controlled manner to manage any exothermic processes.

  • Post-Handling and Cleanup:

    • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent.

    • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical.[2]

    • Hand Washing: Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.[2]

Disposal Plan

Improper disposal of 1-(Cyclopropylamino)-2-methylpropan-2-ol and associated waste can pose a significant environmental and safety risk. A structured disposal plan is mandatory.

Waste Segregation and Collection:
  • Designated Waste Container: Use a dedicated, clearly labeled, and sealable container for all waste containing 1-(Cyclopropylamino)-2-methylpropan-2-ol.[9] The container must be compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and associated hazards (e.g., "Flammable," "Corrosive").[7]

  • No Mixing: Do not mix this waste stream with other incompatible waste types.[10] Collect aqueous waste separately from organic solvent waste.[10]

Disposal Procedure:
  • Professional Disposal Service: The primary method of disposal is through a licensed and certified hazardous waste disposal company.[9] Do not attempt to dispose of this chemical down the drain or in regular trash.[9]

  • Institutional Guidelines: Adhere to all local, state, and federal regulations, as well as your institution's specific Environmental Health and Safety (EHS) protocols for hazardous waste disposal.[7]

  • Empty Containers: Containers that have held the compound must be managed as hazardous waste unless they have been triple-rinsed. The rinsate must be collected and disposed of as hazardous waste.[10]

Emergency Procedures

In the event of an emergency, immediate and correct action is crucial.

Emergency Situation Immediate Action
Skin Contact Immediately remove all contaminated clothing.[11] Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][11]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[2] Seek immediate medical attention.[1][6]
Inhalation Move the affected person to fresh air immediately.[1] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[1][6]
Ingestion Do NOT induce vomiting.[7] Rinse the mouth with water and seek immediate medical attention.[11]
Spill Evacuate non-essential personnel from the area.[6] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[1] Use non-sparking tools for cleanup.[1][6]
Fire For a small fire, use a Class B fire extinguisher (carbon dioxide or dry chemical).[6][7] For a large fire, evacuate the area and contact emergency services.

This guide is intended to provide a framework for the safe handling of 1-(Cyclopropylamino)-2-methylpropan-2-ol. It is imperative that all laboratory personnel are thoroughly trained on these procedures and have a comprehensive understanding of the potential hazards before commencing any work with this compound.

References

  • Material Safety Data Sheet for Cyclopropylamine. Acros Organics.
  • Safeguarding Your Research: A Guide to Personal Protective Equipment for Cyclopropene. Benchchem.
  • Cyclopropylamine CAS No 765-30-0 MATERIAL SAFETY D
  • 1 - SAFETY D
  • SAFETY D
  • Proper Disposal of N-Boc-aminomethanol: A Step-by-Step Guide for Labor
  • 2 - SAFETY D
  • Safety D
  • Protective Equipment | Plant Protection. Albert Kerbl GmbH.
  • SAFETY D
  • Safety d
  • In-Lab Disposal Methods: Waste Management Guide. Indiana University.
  • SAFETY D
  • SAFETY D
  • 2-[2-(2-Methyl-1-propenyl)cyclopropyl]-2-propanol, trans. PubChem.
  • 1-(Ethylamino)-2-methylpropan-2-ol. PubChem.
  • Safety Data Sheet: 2-methylpropan-2-ol. Chemos GmbH&Co.KG.
  • 2-(Cyclopropylamino)-2-methylpropan-1-ol hydrochloride. BLDpharm.
  • Management of Waste.
  • Step-by-Step Guide to Better Labor
  • Showing Compound 2-Methylpropan-2-ol132 (FDB006719). FooDB.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • 1-Cyclopropyl-2-methylpropan-1-ol.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylamino)-2-methylpropan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylamino)-2-methylpropan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.